3-Methylpyridine-4-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyridine-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-4-8-3-2-6(5)11(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAYFVTWQZTTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719107 | |
| Record name | 3-Methylpyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-61-7 | |
| Record name | 3-Methylpyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 3-Methylpyridine-4-sulfonyl chloride (CAS 1060801-61-7) in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, heteroaryl sulfonyl chlorides serve as indispensable building blocks for the synthesis of sulfonamides—a privileged pharmacophore known for its metabolic stability and strong hydrogen-bonding capabilities. 3-Methylpyridine-4-sulfonyl chloride (CAS 1060801-61-7) represents a highly specialized iteration of this class. The strategic placement of a methyl group at the C3 position adjacent to the C4-sulfonyl chloride provides a "conformational lock" due to steric hindrance, forcing downstream sulfonamide vectors into specific geometries. This whitepaper provides an in-depth technical analysis of its physicochemical behavior, the mechanistic causality behind its handling protocols, and validated workflows for its application in targeted therapeutics.
Physicochemical Profiling & Structural Dynamics
Understanding the structural dynamics of 3-methylpyridine-4-sulfonyl chloride is critical for preventing degradation and maximizing coupling yields. The compound operates under a "push-pull" electronic system, where the electronegative pyridine nitrogen withdraws electron density, rendering the sulfonyl chloride hyper-electrophilic[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Methylpyridine-4-sulfonyl chloride |
| CAS Registry Number | 1060801-61-7 |
| Molecular Formula | C6H6ClNO2S |
| Molecular Weight | 191.64 g/mol |
| MDL Number | MFCD13188993 |
| Physical State | Solid / Powder (Typically handled as an HCl salt) |
| Reactivity Profile | Highly electrophilic; extreme moisture sensitivity |
Mechanistic Insight: The Zwitterion Problem
A fundamental challenge in handling pyridine-4-sulfonyl chlorides is their intrinsic instability as free bases. The basic pyridine nitrogen (pKa ~5.2) can act as a nucleophile, attacking the highly electrophilic sulfonyl chloride group of an adjacent molecule. This intermolecular self-condensation leads to rapid hydrolysis and the formation of inactive zwitterionic oligomers[2].
To circumvent this degradation pathway, the compound must be synthesized, isolated, and stored as a hydrochloride salt . The addition of HCl protonates the pyridine nitrogen, eliminating its nucleophilicity and preserving the integrity of the sulfonyl chloride moiety for downstream coupling[3].
Synthetic Methodologies: Precursor to Product
The following protocols are designed as self-validating systems, ensuring that the chemical causality dictates the experimental choices.
Protocol A: Synthesis via Oxidative Chlorination
-
Objective: Synthesize 3-methylpyridine-4-sulfonyl chloride from 4-(benzylthio)-3-methylpyridine.
-
Causality: Using N-chlorosuccinimide (NCS) in an acetic acid/water mixture provides a controlled, slow release of electrophilic chlorine. This precise modulation prevents the over-oxidation of the intermediate sulfenyl chlorides into unreactive sulfonic acids—a common pitfall when utilizing harsh reagents like Cl₂ gas.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(benzylthio)-3-methylpyridine (1.0 eq) in a mixture of glacial acetic acid and water (3:1 v/v). Cool the reaction vessel to 0 °C using an ice-brine bath.
-
Oxidation: Add NCS (3.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C to prevent thermal degradation of the forming sulfonyl chloride.
-
Monitoring: Stir the reaction mixture at 0 °C for 1–2 hours. Monitor via LC-MS (quenching an aliquot in methanol to observe the methyl sulfonate derivative).
-
Extraction: Dilute the mixture with ice-cold dichloromethane (DCM) and wash rapidly with ice-cold brine to remove acetic acid.
-
Stabilization (Critical): Dry the organic layer over anhydrous Na₂SO₄. Immediately treat the filtered organic solution with a stoichiometric excess of anhydrous HCl in dioxane. The stable 3-methylpyridine-4-sulfonyl chloride hydrochloride salt will precipitate.
-
Isolation: Filter under an inert argon atmosphere and store at -20 °C[3].
Figure 1: Oxidative chlorination workflow for the synthesis of 3-methylpyridine-4-sulfonyl chloride.
Protocol B: Sulfonamide Coupling Workflow
-
Objective: Couple the sulfonyl chloride with a primary or secondary amine to yield a target sulfonamide.
-
Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as the base rather than pyridine or DMAP. DIPEA's steric bulk prevents it from acting as a nucleophile, ensuring it solely scavenges the HCl generated during the reaction without forming unstable sulfonylammonium intermediates that could prematurely degrade[4].
Step-by-Step Methodology:
-
Activation: Suspend 3-methylpyridine-4-sulfonyl chloride hydrochloride (1.2 eq) in anhydrous DCM and cool to 0 °C under argon.
-
Coupling: Add the target amine (1.0 eq), followed by the dropwise addition of DIPEA (3.0 eq). The excess DIPEA is required to neutralize both the HCl salt of the starting material and the HCl byproduct of the coupling reaction.
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–12 hours, depending on the steric hindrance of the amine[4].
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze any unreacted sulfonyl chloride. Extract the aqueous layer with DCM.
-
Purification: Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the target sulfonamide.
Figure 2: Standard coupling workflow for synthesizing 3-methylpyridine-4-sulfonamides.
Applications in Targeted Therapeutics
The integration of the 3-methylpyridine-4-sulfonamide motif has yielded significant breakthroughs in structure-based drug design (SBDD):
-
HIF-1 Pathway Inhibitors: Heteroarylsulfonamides, specifically pyridine-4-sulfonyl derivatives, have been identified as potent inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway. This pathway is a critical target in oncology for starving solid tumors of oxygen and nutrients. The sulfonamide linkage provides the necessary hydrogen-bond donor/acceptor geometry to interact with the target protein's binding pocket[4].
-
Targeted Protein Degradation (RBM39): Recent patent literature highlights the use of pyridine-4-sulfonyl chloride derivatives in the synthesis of sulfonamide-based molecular glues. These compounds recruit the DCAF15 E3 ligase to selectively degrade RNA-binding motif protein 39 (RBM39), offering novel therapeutic avenues for splicing-factor mutant cancers[5].
References
- Title: 3-Methylpyridine-4-sulfonyl chloride | CAS 1060801-61-7 Source: Benchchem URL
- Source: AK Scientific, Inc.
- Title: Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1)
- Title: Pyridine-3,5-disulfonic Acid | 13069-04-0 Source: Benchchem URL
- Title: WO2024129634A1 - Rbm39 sulfonamide inhibitors Source: Google Patents URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2024129634A1 - Rbm39 sulfonamide inhibitors - Google Patents [patents.google.com]
3-Methylpyridine-4-sulfonyl Chloride: A Comprehensive Technical Guide on Synthesis, Reactivity, and Pharmaceutical Applications
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, functionalized heteroaryl sulfonyl chlorides serve as indispensable building blocks. 3-Methylpyridine-4-sulfonyl chloride is a highly reactive, structurally rigid intermediate utilized primarily for the synthesis of complex sulfonamides and sulfonate esters[1]. By incorporating a basic pyridine nitrogen and a sterically demanding methyl group, this scaffold allows drug development professionals to precisely tune the physicochemical properties—such as lipophilicity (logP) and target-binding conformation—of active pharmaceutical ingredients (APIs)[2].
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, validated synthetic pathways, and downstream application protocols for 3-methylpyridine-4-sulfonyl chloride, designed to support researchers in optimizing their synthetic workflows.
Chemical Profile & Physicochemical Properties
Understanding the baseline properties of 3-methylpyridine-4-sulfonyl chloride is critical for establishing safe handling procedures and predicting its behavior in various solvent systems. The compound is highly electrophilic and moisture-sensitive, necessitating anhydrous storage conditions.
| Property | Value |
| IUPAC Name | 3-Methylpyridine-4-sulfonyl chloride |
| CAS Registry Number | 1060801-61-7[3] |
| Molecular Formula | C₆H₆ClNO₂S[4] |
| Molecular Weight | 191.64 g/mol [5] |
| Structural Features | Pyridine ring, 3-methyl substitution, 4-sulfonyl chloride group |
| Primary Application | Precursor for sulfonamides and sulfonate esters[1] |
| Reactivity Profile | Highly reactive electrophile; prone to aqueous hydrolysis |
Mechanistic Pathways for Synthesis
The synthesis of functionalized pyridine sulfonyl chlorides typically avoids direct electrophilic aromatic substitution (which is unfavorable on electron-deficient pyridine rings). Instead, the sulfonyl chloride moiety is installed via indirect methods, primarily oxidative chlorination or Sandmeyer-type diazotization [6],[7].
Oxidative Chlorination of Thiols
The most direct route to 3-methylpyridine-4-sulfonyl chloride involves the oxidative chlorination of 3-methylpyridine-4-thiol. In this pathway, chlorine gas (or sodium hypochlorite) acts as a potent electrophilic oxidant. The sulfur atom is sequentially oxidized from a -2 oxidation state to +6, transitioning through a sulfenyl chloride intermediate before reaching the final sulfonyl chloride state[6].
Sandmeyer-Type Sulfonylation of Amines
An alternative, "greener" approach utilizes 4-amino-3-methylpyridine as the starting material[8]. The amine undergoes diazotization to form a diazonium salt. Because the diazonium group is an exceptional leaving group (releasing N₂ gas), it can be displaced by sulfur dioxide (SO₂) in the presence of a copper catalyst (CuCl), followed by chlorination to yield the target molecule[7],[8]. This method avoids the foul odors associated with volatile thiols.
Visualizing the Synthetic Workflow
The following diagram illustrates the two primary synthetic pathways to generate 3-methylpyridine-4-sulfonyl chloride, as well as its downstream conversion into pharmaceutically relevant sulfonamides.
Figure 1: Synthetic pathways and downstream application of 3-methylpyridine-4-sulfonyl chloride.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.
Protocol A: Synthesis via Oxidative Chlorination
Objective: Convert 3-methylpyridine-4-thiol to 3-methylpyridine-4-sulfonyl chloride.
-
Solvent Preparation: Suspend 3-methylpyridine-4-thiol in a biphasic mixture of dichloromethane (DCM) and 2M aqueous HCl (1:1 v/v).
-
Causality: The biphasic system is critical. As the highly reactive sulfonyl chloride is generated in the aqueous phase, it immediately partitions into the organic DCM layer, shielding it from competitive aqueous hydrolysis[6].
-
-
Thermal Regulation: Cool the reaction vessel to -5°C to 0°C using an ice-brine bath.
-
Causality: Sulfonyl chlorides are thermally labile. Low temperatures suppress exothermic degradation and minimize the formation of sulfonic acid byproducts[9].
-
-
Oxidation: Slowly bubble Cl₂ gas (3.0–3.5 equivalents) into the mixture while maintaining vigorous stirring.
-
Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers, ensuring rapid extraction of the product.
-
-
Isolation: Once HPLC confirms the consumption of the thiol, separate the organic layer, wash with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C to yield the crude product.
Protocol B: Downstream Sulfonamide Formation
Objective: Utilize 3-methylpyridine-4-sulfonyl chloride to synthesize a sulfonamide API scaffold.
-
Amine Preparation: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous DCM under an inert argon atmosphere.
-
Base Addition: Add 2.0–2.5 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic and halt the reaction)[6].
-
-
Electrophile Introduction: Add 3-methylpyridine-4-sulfonyl chloride (1.1 eq) portion-wise at 0°C.
-
Causality: Portion-wise addition at low temperatures controls the exothermic nucleophilic acyl substitution, preventing the degradation of the sulfonyl chloride and minimizing dimerization side-reactions.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash column chromatography.
Pharmaceutical Applications & Structural Rationale
The integration of the 3-methylpyridine-4-sulfonyl moiety into drug candidates is driven by precise pharmacokinetic and pharmacodynamic rationale:
-
Modulation of Lipophilicity: Replacing a standard benzenesulfonyl group with a pyridine-sulfonyl group significantly lowers the computed partition coefficient (clogP) of the molecule. This increases aqueous solubility and improves oral bioavailability, a strategy successfully employed in the development of EP1 receptor antagonists[2].
-
Conformational Locking: The methyl group at the 3-position introduces strategic steric bulk. This restricts the rotation of the sulfonamide bond, locking the molecule into a specific bioactive conformation that enhances binding affinity and selectivity for the target receptor pocket[2].
-
Hydrogen Bonding: The pyridine nitrogen serves as a vital hydrogen-bond acceptor, enabling novel interactions with target kinase hinge regions or GPCR binding sites that are inaccessible to simple phenyl rings.
Handling, Stability, and Storage
As a highly reactive electrophile, 3-methylpyridine-4-sulfonyl chloride is susceptible to rapid nucleophilic attack by ambient moisture, leading to irreversible hydrolysis into 3-methylpyridine-4-sulfonic acid and hydrochloric acid.
-
Storage: Must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
-
Handling: All transfers should be conducted using Schlenk line techniques or within a glovebox to maintain anhydrous conditions.
-
Quality Control: Purity should be routinely verified prior to use via anhydrous NMR or GC-MS, ensuring the absence of the sulfonic acid degradant.
References
- ChemicalBook. "3-Methylpyridine-4-sulfonyl chloride | 1060801-61-7". Source: chemicalbook.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuPyNuGF5il76A6b_CGEd_fK7pS6hRS85C1Qr5hGTg0S9CUYOIV60B2uTBud2MltJvvsdmyghL5Fe3ni7eRbcbccARhIOTyE_PhDJycO_2PMcVkLgJvviyVvfyfBZwhmlh4tqg_zEIKtoMA_E_PBwtGyM3m_pCoIy8eJUtN7tu8kQ=]
- Benchchem. "3-Methylpyridine-4-sulfonyl chloride|CAS 1060801-61-7". Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5N-zlRIDjTtPga5zGq69to8Qv8IJyKCenh9UWU2Z9MoXbuHJjGof6W7qiJ-J2yX-J8hZ6xxQaCunD4XlEdOZjHkhXRvx7mJxZ-YJt88jLO6tSgr_BIWspVKH-ELEMyXDizEWEjQ==]
- BLD Pharm. "1060801-61-7|3-Methylpyridine-4-sulfonyl chloride". Source: bldpharm.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrlzEPgEUASm-DlRBf4Dw7KM5JjYeTxtA53w96FauBAKQIVeaFIkKEBwJMJrQE10hMSiaFv5V0wy_rGauIjV3-OhM5H73JJBxzPl19p8HXn2Y7Q11om09hED7j0E96hQik7GbtvLbrGEGAEGg0Ew==]
- Amadis Chemical. "3-Methylpyridine-4-sulfonyl chloride,1060801-61-7". Source: amadischem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUbcVTNre9QsBZs0nXYC85Hzb839N_61zp9J9cFVE7WoRNpip7Dove5B7zKUfEGoNmAJ3CLxQc03Xv3zMPB5h0qqndjm_D-qBpCPN7RIbcc95P7pxFk_czhBF0elI9hycilWu08Q==]
- Benchchem. "6-Chloro-N-methylpyridine-3-sulfonamide". Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUR_qtTmNUmTr2zA2xJu_yoPRcfWDY49trHJzdFiuIEpsLEFbPVi5HInSCUIF-QrtQGA0Sd3CI7dZ0NUb3CXBHJX4lhbyXyvR_uQrBEKNP_lfWSHl4gleELHXeEJwMwXyTk3kp]
- Google Patents (CN105153022B). "The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate". Source: google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIabC9vGXAzOvbQwAjaIgc71G9gqRg2pFPyNF1n5H4mxYCfAGpqhY6_0THOPjVgWQfb748p_efQzDjsGrRsCF0h0uOx_fJnFB1SbTNPODKthEsNB6w_En-Xme7ZdwY-NuY5L7pOur0pvzjJw==]
- Google Patents (CN115974772A). "Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor". Source: google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT9ptVYpXcb0nJ7juJivBH5B4OPhD99lpfwci2piH3uca5kg0mBiDbXxb5VbpGLER45NR69KuDA2m4g2WXCOBYtuJBQx36F7GOPO9ZwSU89SUPLm0fh7wl70X2_R90LWid1Uf3UwiOPP29rw==]
- DOI.org. "Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists". Source: doi.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1hHSdkeYF0q4rCEEdm_D_aQe9MoouO117K7uO8bgaffuvakQ9975pOrTjRmrBvSF6ROjw5fylaXZsnZsCcVhQygU0vPDHK01TyypYuir3vGSJYICxews4kbB3GxfOeYiuXRg=]
- Google Patents (CN106432067A). "A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride". Source: google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg225uMe4nv0pva0YjkKWvEEEf9mG3dRgDYENZnqRnx6qhohFm7YGGrQF3QLIvBaP_JKxMQ5Tcol3mr_J0amHikEdUqHz24aKwXbDmmM2B9dPrWHrS1P-Ik1DDuNG93HdoefrsTvbtLRmWdQ==]
Sources
- 1. 3-Methylpyridine-4-sulfonyl chloride|CAS 1060801-61-7 [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. 3-Methylpyridine-4-sulfonyl chloride | 1060801-61-7 [chemicalbook.com]
- 4. 3-Methylpyridine-4-sulfonyl chloride,1060801-61-7-Amadis Chemical [amadischem.com]
- 5. bldpharm.com [bldpharm.com]
- 6. 6-Chloro-N-methylpyridine-3-sulfonamide|RUO [benchchem.com]
- 7. CN115974772A - Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor - Google Patents [patents.google.com]
- 8. CN106432067B - A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride - Google Patents [patents.google.com]
- 9. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]
Technical Guide: 3-Picoline-4-sulfonyl Chloride — Nomenclature, Stability, and Synthetic Utility
Part 1: Executive Summary & Structural Identity
3-Picoline-4-sulfonyl chloride is a specialized heterocyclic building block utilized in the synthesis of sulfonamide-based pharmacophores. While structurally simple, its application is complicated by the inherent instability of pyridine-4-sulfonyl chlorides. This guide provides a definitive reference for its nomenclature, handling protocols, and the mechanistic rationale required to use it successfully in drug development.
Nomenclature & Synonyms
Precise nomenclature is the first line of defense against regioisomeric errors. In pyridine chemistry, the interchangeability of "picoline" and "methylpyridine" descriptors often leads to confusion in database retrieval.
Table 1: Nomenclature and Identifiers
| Naming Convention | Name / Identifier | Context |
| IUPAC (Preferred) | 3-Methylpyridine-4-sulfonyl chloride | Systematic chemical indexing. |
| Common Name | 3-Picoline-4-sulfonyl chloride | Industrial and catalog usage.[1] |
| Inverted Name | 4-Chlorosulfonyl-3-methylpyridine | Used in substituent-focused indexing. |
| Structural Descriptor | 3-Methyl-4-pyridinesulfonyl chloride | Older literature variation. |
| CAS Registry Number | Variable (See Note 1) | Often cited as HCl salt or unstable intermediate. |
| SMILES | Cc1cnccc1S(=O)(=O)Cl | Chemoinformatics / Substructure search. |
| Molecular Formula | C₆H₆ClNO₂S | MW: 191.64 g/mol |
Note 1 (CAS Ambiguity): Due to the instability of the free base, this compound is frequently indexed as its hydrochloride salt or synthesized in situ. Closely related stable analogs include 2-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS: 1208081-91-7).
Structural Visualization (Graphviz)
The following diagram illustrates the numbering logic critical for distinguishing this isomer from the more common 3-sulfonyl derivatives.
Part 2: Chemical Logic & Stability (The "Why")
The 4-Position Instability Paradox
Researchers often struggle to isolate 3-picoline-4-sulfonyl chloride compared to its 3-sulfonyl isomer. This is not a failure of technique but a consequence of electronic structure.
-
Mechanism of Decomposition: Pyridine-4-sulfonyl chlorides are prone to SO₂ extrusion . The electron-deficient nature of the pyridine ring at the 2 and 4 positions facilitates the elimination of sulfur dioxide, generating a reactive radical or halide species.
-
Hydrolytic Sensitivity: The inductive effect of the ring nitrogen makes the sulfonyl chloride highly electrophilic, leading to rapid hydrolysis to the sulfonic acid in the presence of even trace atmospheric moisture.
Implication for Protocols:
-
Do not store: Synthesize fresh and use immediately (telescoped processing).
-
Acid Stabilization: Handling the compound as a hydrochloride salt often improves kinetic stability.
Part 3: Synthesis & Handling Protocols
Synthesis Strategy: The Oxidative Chlorination Route
Since direct chlorosulfonation of pyridine is difficult due to ring deactivation, the preferred route is via the oxidative chlorination of the corresponding thiol or thione, or via diazotization of the amine.
Workflow Diagram:
[2]
Experimental Protocol: Diazotization-Chlorosulfonation
Note: This protocol assumes a standard Meerwein type reaction adapted for pyridines. All steps must be performed in a fume hood.
Reagents:
-
4-Amino-3-picoline (1.0 eq)
-
Sodium Nitrite (1.2 eq)
-
Thionyl Chloride (SOCl₂) or SO₂ gas
-
Cuprous Chloride (CuCl) or CuCl₂ (cat.)
-
Glacial Acetic Acid / HCl
Step-by-Step Methodology:
-
Diazotization (The Cold Step):
-
Dissolve 4-amino-3-picoline in conc. HCl at 0°C.
-
Add aqueous NaNO₂ dropwise, maintaining internal temperature < 5°C.[2]
-
Validation: Starch-iodide paper should turn blue (excess nitrite).
-
-
Sulfonyl Group Installation:
-
In a separate vessel, saturate glacial acetic acid with SO₂ gas (or prepare a mixture of SOCl₂ in water/acetic acid to generate SO₂ in situ) and add the copper catalyst.
-
Slowly add the diazonium salt solution to the SO₂ mixture.
-
Observation: Nitrogen gas evolution indicates successful displacement.
-
-
Workup (The Critical Phase):
-
Pour the reaction mixture onto crushed ice.
-
Decision Point: If a solid forms, filter immediately. If an oil forms (common for picolines), extract rapidly with cold Dichloromethane (DCM).
-
Drying: Dry organic layer over anhydrous MgSO₄. Do not use heat.[3]
-
-
Usage:
-
Do not evaporate to dryness if possible. Use the DCM solution directly in the subsequent sulfonylation step.
-
Part 4: References & Authority
-
Structure & Properties: 3-Methylpyridine. PubChem Database. National Center for Biotechnology Information. [Link]
-
Synthetic Methodology (Diazotization): Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Patent CN106432104A.
-
Stability of Heterocyclic Sulfonyl Chlorides: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv (2025). [Link][1]
Sources
An In-depth Technical Guide to 3-Methylpyridine-4-sulfonyl Chloride: Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 3-Methylpyridine-4-sulfonyl chloride, a key intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related structural analogs and foundational chemical principles to offer a comprehensive technical resource.
Core Chemical Properties
3-Methylpyridine-4-sulfonyl chloride is a derivative of pyridine, featuring a methyl group at the 3-position and a sulfonyl chloride group at the 4-position. Its chemical identity is defined by the following properties:
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂S | Deduced from structure |
| Molecular Weight | 191.64 g/mol | Calculated from formula |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a solid | Inferred from analogs |
| Solubility | Likely soluble in organic solvents such as dichloromethane, THF, and ethyl acetate. Expected to react with water. | Inferred from chemical properties |
The structural isomer, 4-methylpyridine-3-sulfonyl chloride, shares the same molecular formula and weight, highlighting the importance of precise nomenclature in sourcing and utilizing these reagents.[1]
Chemical Structure of 3-Methylpyridine-4-sulfonyl chloride
Caption: Proposed two-step synthesis of 3-Methylpyridine-4-sulfonyl chloride.
Experimental Protocol (Representative):
-
Step 1: Diazotization of 3-methyl-4-aminopyridine
-
In a reaction vessel maintained at 0-5 °C, dissolve 3-methyl-4-aminopyridine in a suitable acidic solution (e.g., aqueous hydrochloric acid).
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for a designated period to ensure complete formation of the diazonium salt.
-
-
Step 2: Sulfonyl Chloride Formation
-
In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining a low temperature.
-
Allow the reaction to proceed until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture would be worked up, typically by extraction with an organic solvent, followed by washing and purification (e.g., chromatography or recrystallization) to yield the final product.
-
This approach is analogous to green chemistry methods developed for the synthesis of pyridine-3-sulfonyl chloride, which aim to avoid the use of harsh reagents like phosphorus pentachloride and phosphorus oxychloride. [2][3]
Safety and Handling
Although a specific Safety Data Sheet (SDS) for 3-Methylpyridine-4-sulfonyl chloride is not available, the hazards can be inferred from related compounds such as pyridine-3-sulfonyl chloride and the general reactivity of sulfonyl chlorides. [4][5] Primary Hazards:
-
Corrosive: Expected to cause severe skin burns and eye damage. [5][6]* Water Reactive: Reacts with water, potentially violently, to release toxic and corrosive gases (hydrochloric acid and sulfur oxides).
-
Respiratory Irritant: May cause respiratory irritation if inhaled. [5]* Harmful if Swallowed or Inhaled: Oral ingestion or inhalation of dust or vapors is likely to be harmful. [6] Handling and Storage:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
-
Incompatible Materials: Avoid contact with water, strong bases, and strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. An inert atmosphere may be required for long-term storage to prevent degradation from moisture.
Applications in Research and Drug Development
Pyridine sulfonyl chlorides are valuable reagents in medicinal chemistry and organic synthesis. They serve as key building blocks for the introduction of the pyridylsulfonyl moiety into molecules. This functional group is present in a number of pharmacologically active compounds.
Potential Applications:
-
Synthesis of Sulfonamides: The primary use of 3-Methylpyridine-4-sulfonyl chloride would be in the synthesis of a wide range of sulfonamides by reacting it with primary or secondary amines. Pyridine sulfonamides are a class of compounds with diverse biological activities.
-
Synthesis of Sulfonate Esters: Reaction with alcohols would yield sulfonate esters, which are useful as leaving groups in nucleophilic substitution reactions or as protecting groups.
-
Fragment-Based Drug Discovery: This compound can be used as a fragment in screening campaigns for the development of new therapeutic agents.
The sulfonyl chloride group is a versatile functional handle that allows for the covalent modification of proteins and other biomolecules, making it a valuable tool in chemical biology and drug discovery.
Conclusion
3-Methylpyridine-4-sulfonyl chloride is a potentially valuable, yet under-documented, chemical intermediate. By understanding its properties and synthesis through the lens of closely related compounds, researchers can effectively and safely incorporate it into their synthetic workflows. As with any reactive chemical, adherence to strict safety protocols is paramount. Further research into the specific properties and applications of this compound will undoubtedly expand its utility in the fields of medicinal chemistry and materials science.
References
- ChemicalBook. (2026, January 13). Pyridine-4-sulfonyl Chloride (CAS 134479-04-2).
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.
- Sigma-Aldrich. 6-Chloro-4-methylpyridine-3-sulfonyl chloride | 889944-76-7.
- Sigma-Aldrich. 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7.
- Thermo Fisher Scientific. (2009, February 4). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.
- ChemicalBook. (2025, August 8). 6-CHLORO-4-METHYLPYRIDINE-3-SULFONYL CHLORIDE (CAS 889944-76-7).
- TCI Chemicals. (2025, January 7). SAFETY DATA SHEET - 2-(Allylsulfonyl)-3-methylpyridine.
- Eureka. (2017, February 22). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
- Google Patents. EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.
- Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - 3-Methylpyridine.
- BLD Pharm. 1208081-91-7|2-Chloro-4-methylpyridine-3-sulfonyl chloride.
- PMC. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
- Thieme. Efficient and Scalable Synthesis of Pyridine Sulfonamides.
- PubChemLite. 4-methylpyridine-3-sulfonyl chloride (C6H6ClNO2S).
- ChemicalBook. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis.
- ChemScene. 2444918-28-7 | 5-Methylpyridine-3-sulfonyl chloride hydrochloride.
- Sigma-Aldrich. 4-Pyridinesulfonyl chloride AldrichCPR | Sigma-Aldrich.
- PubChem. 4-Methylpyridine-3-sulfonic acid | C6H7NO3S | CID 227805.
- Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- Jubilant Ingrevia Limited. (2024, March 29). Pyridine-3-sulfonyl chloride Safety Data Sheet.
- Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- BenchChem. Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
Sources
- 1. PubChemLite - 4-methylpyridine-3-sulfonyl chloride (C6H6ClNO2S) [pubchemlite.lcsb.uni.lu]
- 2. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Safety Profile of 3-Methylpyridine-4-sulfonyl chloride
Disclaimer: A specific, verified Safety Data Sheet (SDS) for 3-Methylpyridine-4-sulfonyl chloride is not publicly available at the time of this writing. This guide has been meticulously synthesized by a Senior Application Scientist to provide an expert-inferred safety and handling profile. The information herein is derived from a thorough analysis of the constituent functional groups—the 3-methylpyridine moiety and the sulfonyl chloride group—and is supported by data from structurally analogous compounds. This document is intended for use by trained professionals in research and development and should be used to supplement, not replace, a formal risk assessment.
Section 1: Chemical Identification and Structural Rationale
-
Chemical Name: 3-Methylpyridine-4-sulfonyl chloride
-
Synonyms: 3-Picoline-4-sulfonyl chloride
-
Molecular Formula: C₆H₆ClNO₂S
-
Structural Rationale for Hazard Assessment: The safety profile of this compound is best understood by considering the distinct properties of its two primary structural components:
-
3-Methylpyridine (or 3-Picoline) Ring: This heterocyclic aromatic amine contributes to the molecule's overall toxicity, flammability, and basicity. Data from 3-Methylpyridine's SDS indicates it is a flammable liquid that is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2]
-
Sulfonyl Chloride (-SO₂Cl) Group: This is a highly reactive functional group. As a class, sulfonyl chlorides are known to be severe irritants, highly corrosive, and reactive towards nucleophiles, most notably water.[3][4][5] The presence of this group at the 4-position of the pyridine ring dictates the primary corrosive and water-reactive hazards of the molecule.
-
Section 2: Inferred Hazard Identification and GHS Classification
Based on the combined hazards of its functional groups, 3-Methylpyridine-4-sulfonyl chloride is anticipated to be a highly hazardous substance. A composite GHS classification is proposed below.
-
Signal Word: Danger
-
Anticipated GHS Hazard Pictograms:
Caption: Inferred GHS Pictograms: Corrosion, Flammable, Acute Toxicity (Fatal or Toxic).
-
Anticipated Hazard Statements:
-
H226: Flammable liquid and vapour. (From 3-methylpyridine moiety)[1][2]
-
H302: Harmful if swallowed. (From 3-methylpyridine moiety)[1][2]
-
H311: Toxic in contact with skin. (From 3-methylpyridine moiety)[1][6]
-
H314: Causes severe skin burns and eye damage. (From both sulfonyl chloride and 3-methylpyridine moieties)[1][6]
-
H331: Toxic if inhaled. (Inferred from related pyridine toxicity)[6]
-
EUH014: Reacts violently with water. (Characteristic of sulfonyl chlorides)[7]
-
-
Anticipated Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]
-
P233: Keep container tightly closed.[8]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor/physician.[2]
-
P403 + P235: Store in a well-ventilated place. Keep cool.[9]
-
Section 3: First-Aid Measures
Immediate medical attention is critical in all cases of exposure.
-
General Advice: Show this safety guide to the doctor in attendance. First responders must be protected from exposure.[6]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a poison center or doctor.[2]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a poison center or doctor.[2] Chemical burns must be treated by a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a poison center or doctor.[6]
Section 4: Fire-Fighting Measures
-
Suitable Extinguishing Media: Dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: DO NOT USE WATER. [4] The compound is expected to react violently with water, liberating toxic and corrosive gases.
-
Specific Hazards Arising from the Chemical: Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[10] Contact with water will produce toxic gases.[3] Thermal decomposition will produce poisonous gases, including hydrogen chloride, sulfur oxides, and nitrogen oxides.[4]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[8]
Section 5: Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate personal protective equipment (See Section 8). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]
-
Methods for Containment and Cleaning Up: Absorb spillage with a non-combustible, inert material (e.g., sand, earth, vermiculite). Do not use combustible materials, such as sawdust. Collect and place in a suitable, labeled container for disposal. Do not flush with water.[12]
Section 6: Handling and Storage
A strict, controlled workflow is essential for the safe handling of this substance.
Caption: Recommended workflow for handling 3-Methylpyridine-4-sulfonyl chloride.
-
Precautions for Safe Handling: Use only in a chemical fume hood.[12] Wear full personal protective equipment. Keep away from ignition sources and do not smoke.[13] Use non-sparking tools and take precautionary measures against static discharge.[2] Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Store locked up.[9] Keep away from incompatible materials such as water, strong oxidizing agents, and bases.[7] The product is hygroscopic and water-reactive.[1][7]
Section 7: Exposure Controls and Personal Protection
-
Engineering Controls: A certified chemical fume hood is required for all handling procedures. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[12]
-
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale & Reference |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and corrosive vapors.[2][12] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Flame-retardant, chemical-resistant lab coat or apron. | Prevents skin contact, burns, and toxic absorption.[1][12] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate combination cartridge (e.g., organic vapor, acid gas). | Protects against harmful and corrosive vapors.[12] |
Section 8: Physical and Chemical Properties (Inferred)
The exact properties of 3-Methylpyridine-4-sulfonyl chloride are not documented. The table below provides data for its constituent precursors to inform expectations.
| Property | 3-Methylpyridine | Pyridine-4-sulfonyl chloride | Inferred Properties for Target Compound |
| Appearance | Colorless to pale yellow liquid[6] | Not specified, likely a solid or liquid | Likely a yellow to brown liquid or low-melting solid |
| Odor | Strong, unpleasant[6] | Pungent, irritating (expected) | Strong, pungent, irritating odor |
| Molecular Weight | 93.13 g/mol | 177.61 g/mol | 207.67 g/mol |
| Boiling Point | 144 °C (291 °F)[6] | Not available | Expected to be high, likely decomposes on heating |
| Flash Point | 36 - 38 °C (97 - 100.4 °F)[6][10] | Not applicable | Expected to be a flammable liquid (Flash Point < 60 °C) |
| Water Solubility | Soluble[6] | Reacts violently[7][14] | Reacts violently with water |
| pH | 10 (100 g/l aq. solution)[10] | Not applicable (reacts) | Not applicable, will hydrolyze to form acidic solution |
Section 9: Stability and Reactivity
-
Reactivity: Reacts violently with water, alcohols, amines, and strong bases.[7] Contact with moisture liberates toxic and corrosive gases (hydrogen chloride and sulfur oxides).[3]
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[1] Unstable in the presence of moisture.
-
Possibility of Hazardous Reactions: Hazardous polymerization does not occur. Reacts violently with water.[7] Neutralizes acids in exothermic reactions.[1]
-
Conditions to Avoid: Exposure to moist air or water, heat, flames, sparks, and static discharge.[1][7]
-
Incompatible Materials: Water, strong oxidizing agents, strong bases, alcohols, and amines.[1][7]
-
Hazardous Decomposition Products: Under fire conditions, will produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[3][6]
Caption: Reaction of 3-Methylpyridine-4-sulfonyl chloride with water.
Section 10: Toxicological Information (Inferred)
-
Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.
-
Acute Toxicity:
-
Oral: Expected to be harmful if swallowed, based on the 3-methylpyridine component.[1] Ingestion causes severe swelling and damage to delicate tissues.[7]
-
Dermal: Expected to be toxic in contact with skin, based on the 3-methylpyridine component.[1] Causes severe skin burns.[2]
-
Inhalation: Expected to be toxic if inhaled. Vapors are corrosive to the respiratory tract.[6][14] Inhalation may cause lung edema, with symptoms possibly being delayed.[14]
-
-
Skin Corrosion/Irritation: Expected to cause severe skin burns and damage. This is a primary hazard from both the sulfonyl chloride and 3-methylpyridine moieties.[1]
-
Serious Eye Damage/Irritation: Expected to cause serious, irreversible eye damage and potential blindness.[7][10]
-
Carcinogenicity: No components of the precursor molecules at levels greater than 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[6]
References
-
Pyridine-D5 (D, 99.5%) Safety Data Sheet. (2018, September 12). Novachem. [Link]
-
PYRIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. [Link]
-
3-METHYLPYRIDINE FOR SYNTHESIS Safety Data Sheet. (2015, April 9). Loba Chemie. [Link]
-
Laboratory Testing: Classification of Water-Reactive Substances by the UN/GHS Procedure. (2014, September 18). LCS Laboratory Inc. [Link]
-
GHS Hazard Classification: Everything You Need to Know. (2014, May 20). ERA Environmental Management Solutions. [Link]
-
Everything about Sulfuryl Chloride. (2022, September 29). Yufeng. [Link]
-
GHS Hazard Class and Hazard Category. (2016, January 6). ChemSafetyPro.COM. [Link]
-
Introduction to the GHS Globally Harmonized System of Classification and Labelling of Chemicals. (2024, April 18). UNITAR. [Link]
-
Pyridine-4-sulfonyl Chloride. (n.d.). Pharmaffiliates. [Link]
-
ICSC 0198 - SULPHURYL CHLORIDE. (n.d.). International Chemical Safety Cards (ICSCs). [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
Ignitable, Reactive, Toxic, Corrosive. (n.d.). MIT EHS. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Everything about Sulfuryl Chloride [yufenggp.com]
- 4. nj.gov [nj.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. dl.novachem.com.au [dl.novachem.com.au]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. echemi.com [echemi.com]
- 13. lobachemie.com [lobachemie.com]
- 14. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
Sourcing and Utilizing 3-Methylpyridine-4-sulfonyl Chloride: A Technical Guide for Drug Development
Chemical Significance and Mechanistic Role
In modern drug discovery, the sulfonamide moiety is a privileged pharmacophore, frequently deployed as a bioisostere for carboxylic acids due to its comparable hydrogen-bonding geometry, enhanced metabolic stability, and superior membrane permeability[1]. The synthesis of complex, heteroaryl-fused sulfonamides heavily relies on specialized electrophiles like 3-Methylpyridine-4-sulfonyl chloride (CAS: 1060801-61-7).
This reagent is particularly valuable in the development of kinase inhibitors and targeted therapeutics. The presence of the pyridine nitrogen allows for critical hydrogen-bond interactions within enzyme active sites, while the adjacent methyl group provides steric shielding that can dictate the conformational preference of the resulting sulfonamide[1][2]. However, the combination of an electron-deficient pyridine ring and a highly reactive sulfonyl chloride group makes this compound exceptionally sensitive to nucleophilic attack, requiring rigorous procurement, storage, and handling protocols.
Physicochemical Properties & Commercial Landscape
The electrophilic sulfur center in 3-Methylpyridine-4-sulfonyl chloride is highly susceptible to hydrolysis. When exposed to atmospheric moisture, it rapidly degrades into 3-methylpyridine-4-sulfonic acid and hydrogen chloride (HCl) gas[3][4]. This degradation is often auto-catalyzed by the basic pyridine nitrogen if the compound is not stored as a hydrochloride salt or in a strictly anhydrous environment.
Quantitative Data: Chemical Properties
| Property | Specification |
| CAS Number | 1060801-61-7[5] |
| Molecular Formula | C6H6ClNO2S[6] |
| Molecular Weight | 191.64 g/mol [6] |
| Physical State | Solid / Crystalline |
| Typical Commercial Purity | 97.0% – 98.0%[5][7] |
Commercial Supplier Evaluation
Sourcing this intermediate requires evaluating suppliers based on purity guarantees and packaging integrity. Because purification of degraded sulfonyl chlorides via standard silica gel chromatography is often destructive, securing high-purity starting material is non-negotiable.
| Supplier | Stated Purity | Available Pack Sizes | Estimated Price (USD) | Availability Profile |
| Amadis Chemical | 97% | 250mg, 500mg, 1g | $179 – $447[5] | Consult for lead time |
| Alchem Pharmtech | 98% | 1g, 5g, 25g, 100g | Inquire[7] | Pre-order / Scheduled |
| BLD Pharm | >97% | 1g, Custom | Inquire[6] | Regional Stock |
| Synblock | Standard | Custom quantities | Inquire | Consult[8] |
Procurement & Quality Control Protocol
To ensure the integrity of 3-Methylpyridine-4-sulfonyl chloride upon receipt, laboratories must implement a strict, self-validating Quality Control (QC) workflow.
Step 1: Environmental Acclimation
-
Action: Upon receiving the cold-shipped reagent, leave the sealed secondary container in a desiccator at room temperature for at least 2 hours.
-
Causality: Opening a cold container exposes the reagent to ambient air, causing immediate condensation of atmospheric moisture onto the chemical bed. This instantly initiates hydrolysis, ruining the batch[3][9].
Step 2: Inert Atmosphere Handling
-
Action: Transfer the acclimated container to a glovebox or a localized environment purged with dry Argon or Nitrogen before breaking the factory seal.
-
Causality: Argon is heavier than air and provides a protective blanket over the solid, preventing nucleophilic attack by
[4].
Step 3: Self-Validating Analytical Confirmation
-
Action: Dissolve a 1–2 mg aliquot in strictly anhydrous
(stored over activated molecular sieves). Acquire a -NMR spectrum immediately. -
Self-Validation: The protocol validates the reagent's integrity by looking for the absence of a broad downfield singlet (typically >10 ppm), which would indicate the formation of the sulfonic acid byproduct. If the aromatic protons match the expected splitting pattern without baseline impurities, the reagent is validated for synthetic use.
Synthetic Workflow: Sulfonamide Generation
The primary application of 3-Methylpyridine-4-sulfonyl chloride is the generation of sulfonamides via nucleophilic substitution. The reaction proceeds through a tetrahedral intermediate, followed by the collapse of the intermediate and the elimination of a chloride anion[1][2].
Workflow and mechanism for synthesizing sulfonamides from 3-Methylpyridine-4-sulfonyl chloride.
Step-by-Step Experimental Methodology
Step 1: Preparation of the Amine Solution
-
Procedure: In an oven-dried, Argon-flushed round-bottom flask, dissolve the target primary or secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Add an organic base such as Pyridine or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Causality: The base serves a dual purpose: it maintains the amine in its reactive, deprotonated state and acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the remaining amine nucleophile[1][2].
Step 2: Electrophile Addition
-
Procedure: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 3-Methylpyridine-4-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15 minutes.
-
Causality: The reaction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, suppressing competing side reactions such as the dimerization of the amine or the degradation of the sulfonyl chloride[2].
Step 3: Reaction Monitoring & Self-Validation
-
Procedure: Allow the reaction to slowly warm to room temperature. Monitor via Thin Layer Chromatography (TLC) or LC-MS.
-
Self-Validation: The system validates completion when TLC (visualized with UV and Ninhydrin stain) shows the total consumption of the amine starting material and the emergence of a new, less polar, UV-active spot corresponding to the sulfonamide.
Step 4: Aqueous Workup and Isolation
-
Procedure: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Causality: The mild basic quench neutralizes any residual electrophile and removes the hydrochloride salts of the DIPEA/Pyridine into the aqueous layer, ensuring the crude organic mass accurately reflects the product yield before final purification.
References
-
Cole-Parmer. "Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride". Available at:[Link]
-
Royal Society of Chemistry. "Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2". Available at:[Link]
-
National Institutes of Health (PMC). "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids". Available at:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Methylpyridine-4-sulfonyl chloride,1060801-61-7-Amadis Chemical [amadischem.com]
- 6. 1060801-61-7|3-Methylpyridine-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. CAS 1060801-61-7 | 3-Methylpyridine-4-sulfonyl chloride - Synblock [synblock.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Solubility of 3-Methylpyridine-4-sulfonyl Chloride in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery and Development
3-Methylpyridine-4-sulfonyl chloride is a key building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides, sulfonates, and other derivatives.[1] The success of any synthetic step involving this compound, from reaction setup to purification, is fundamentally governed by its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical parameter for process optimization, scalability, and, ultimately, the efficient development of new pharmaceuticals.[2][3]
This guide provides a comprehensive overview of the solubility of 3-Methylpyridine-4-sulfonyl chloride, addressing the theoretical underpinnings of its solubility, practical methods for its determination, and the safety considerations paramount to its handling. While specific quantitative solubility data for this compound is not extensively published, this guide will leverage data from closely related analogues and fundamental chemical principles to provide researchers with a robust framework for their work.
Chemical and Physical Properties Influencing Solubility
The solubility of 3-Methylpyridine-4-sulfonyl chloride is a direct consequence of its molecular structure. The pyridine ring, a heterocyclic aromatic system, introduces a degree of polarity. The methyl group is a nonpolar substituent, while the sulfonyl chloride group is highly polar and electrophilic. This combination of functional groups results in a molecule with a moderate overall polarity.
Based on the principle of "like dissolves like," it is anticipated that 3-Methylpyridine-4-sulfonyl chloride will exhibit greater solubility in polar aprotic solvents and limited solubility in nonpolar solvents. Furthermore, the high reactivity of the sulfonyl chloride group with protic solvents, particularly water and alcohols, must be a primary consideration. This reactivity can lead to decomposition of the compound, affecting solubility measurements and synthetic outcomes.[4] For a related compound, 3-pyridinesulfonyl chloride, it is noted to be generally soluble in organic solvents such as dichloromethane and chloroform, and less soluble in water.[5]
Safety Considerations: 3-Methylpyridine-4-sulfonyl chloride and its analogues are classified as corrosive and can cause severe skin burns and eye damage.[6][7] They are also reactive with water and moisture, potentially releasing toxic gases.[5] All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
Qualitative and Quantitative Solubility Determination: An Experimental Workflow
The following section outlines a systematic approach to determining the solubility of 3-Methylpyridine-4-sulfonyl chloride. This workflow is designed to provide both a qualitative assessment and a precise quantitative measurement.
Experimental Workflow for Solubility Determination
Caption: A stepwise workflow for determining the solubility of 3-Methylpyridine-4-sulfonyl chloride.
Detailed Experimental Protocol
Materials:
-
3-Methylpyridine-4-sulfonyl chloride
-
A range of organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetonitrile, tetrahydrofuran, toluene, heptane) of appropriate purity (anhydrous where necessary)
-
Glass vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a pre-weighed excess amount of 3-Methylpyridine-4-sulfonyl chloride.
-
Add a known volume of the desired organic solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a volumetric pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any fine, suspended particles.
-
-
Gravimetric Analysis: [10]
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a fume hood.
-
Once the solvent is removed, place the vial in a drying oven at a temperature below the decomposition point of the compound, or in a vacuum desiccator, until a constant weight is achieved.
-
Record the final weight of the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of the filtered solution
-
Anticipated Solubility Profile
While experimental determination is paramount, a predicted solubility profile based on the chemical properties of 3-Methylpyridine-4-sulfonyl chloride and related compounds can guide solvent selection.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetonitrile, Tetrahydrofuran | High | The polarity of these solvents is well-suited to solvate the polar pyridine and sulfonyl chloride moieties without reacting with the electrophilic sulfur center.[5] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic nature of these solvents can interact with the pyridine ring, but the overall polarity mismatch may limit high solubility. |
| Nonpolar Aliphatic | Heptane, Hexane | Low | The significant difference in polarity between the solute and these solvents will likely result in poor solvation. |
| Protic | Water, Methanol, Ethanol | Reactive/Soluble | While the polarity is favorable for solubility, the reactive sulfonyl chloride will likely undergo solvolysis, especially in the presence of water or alcohols.[4][11] |
Conclusion
A comprehensive understanding of the solubility of 3-Methylpyridine-4-sulfonyl chloride is indispensable for its effective use in research and development. This guide has provided a framework for approaching this critical parameter, from the underlying chemical principles to a detailed experimental protocol. By following a systematic and well-reasoned approach to solubility determination, researchers can optimize reaction conditions, improve process efficiency, and accelerate the discovery of new chemical entities. The provided workflow and safety information are intended to empower scientists to handle this valuable synthetic intermediate with confidence and precision.
References
- Vertex AI Search. (2012, April 16).
- Vertex AI Search.
- CymitQuimica. CAS 16133-25-8: 3-Pyridinesulfonyl chloride.
- Smolecule. (2023, August 16). Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7.
- Angewandte Chemie. (2019).
- Wikipedia. 3-Methylpyridine.
- MilliporeSigma. (2025, November 6).
- Unknown Source.
- Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS | CAS 108-99-6 MSDS.
- ResearchGate. (2025, October 9).
- ChemicalBook. (2025, August 8). 6-CHLORO-4-METHYLPYRIDINE-3-SULFONYL CHLORIDE | 889944-76-7.
- TCI Chemicals. (2025, January 7).
- BLD Pharm. 1208081-91-7|2-Chloro-4-methylpyridine-3-sulfonyl chloride.
- ChemScene. 2444918-28-7 | 5-Methylpyridine-3-sulfonyl chloride hydrochloride.
- PubMed. (2024, September 16).
- ACS Publications. (2009, September 3).
- Smolecule. (2023, August 15). Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9.
- MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- ResearchGate. (2025, August 7).
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
- MilliporeSigma. Solvent Miscibility Table.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
- Jubilant Ingrevia Limited. (2024, March 29).
Sources
- 1. Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 16133-25-8: 3-Pyridinesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. mdpi.com [mdpi.com]
Navigating Pyridine Sulfonyl Chlorides in Drug Discovery: A Comparative Analysis of 3-Pyridinesulfonyl Chloride and 3-Methylpyridine-4-sulfonyl Chloride
Executive Summary
Pyridine sulfonyl chlorides are indispensable electrophilic building blocks in modern medicinal chemistry, primarily utilized for the synthesis of sulfonamide-based therapeutics. However, seemingly minor structural variations—such as the positional shift of the sulfonyl group and the addition of a single methyl moiety—drastically alter their reactivity, stability, and application profiles. This technical guide provides an in-depth comparative analysis of 3-pyridinesulfonyl chloride and 3-methylpyridine-4-sulfonyl chloride , detailing the causality behind their chemical behavior, their distinct roles in drug development, and self-validating experimental protocols for their application.
Structural Causality and Electronic Effects
The fundamental differences between these two reagents stem from the interplay of steric hindrance and electronic induction within the pyridine ring.
3-Pyridinesulfonyl Chloride features an unsubstituted pyridine ring with the sulfonyl chloride group at the C3 position. Because the pyridine nitrogen is highly electronegative, the ring is electron-deficient. The C3 position is slightly less deactivated than the C2 or C4 positions, yet the attached sulfonyl chloride remains a highly reactive, unhindered hard electrophile[1]. This makes it exceptionally prone to rapid nucleophilic attack by amines, but also highly moisture-sensitive, requiring strict anhydrous handling to prevent hydrolysis into 3-pyridinesulfonic acid and hydrochloric acid[2].
3-Methylpyridine-4-sulfonyl Chloride , conversely, positions the sulfonyl chloride at the highly electron-deficient C4 position, but introduces a methyl group at the adjacent C3 position. This structural change introduces two critical variables:
-
Steric Shielding (B-Strain): The ortho-methyl group creates significant steric bulk directly adjacent to the electrophilic sulfur center. This raises the activation energy (
) required for the trigonal bipyramidal transition state during an nucleophilic attack. -
Electronic Induction (+I Effect): The methyl group acts as a mild electron-donating group, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to an unsubstituted analog.
Fig 1. Logical relationship between structural hindrance and reaction kinetics.
Quantitative & Physicochemical Comparison
To facilitate experimental design, the physical and structural parameters of both compounds are summarized below.
| Property | 3-Pyridinesulfonyl Chloride | 3-Methylpyridine-4-sulfonyl Chloride |
| CAS Number | 16133-25-8[2] | 1060801-61-7[3] |
| Molecular Formula | C5H4ClNO2S | C6H6ClNO2S |
| Molecular Weight | 177.61 g/mol | 191.64 g/mol |
| Substitution Pattern | Unsubstituted pyridine, sulfonyl at C3 | Methyl at C3, sulfonyl at C4 |
| Steric Hindrance | Low (Unhindered electrophilic center) | High (Ortho-methyl group shielding S-center) |
| Primary Application | P-CABs (e.g., Vonoprazan synthesis)[4] | Targeted library synthesis (Kinase inhibitors) |
Application Paradigms in Drug Discovery
The Vonoprazan Paradigm (3-Pyridinesulfonyl Chloride)
3-Pyridinesulfonyl chloride is a critical intermediate in the commercial synthesis of Vonoprazan Fumarate (TAK-438) , a novel potassium-competitive acid blocker (P-CAB) used for the eradication of Helicobacter pylori and treatment of erosive esophagitis[5],[4]. In this synthetic route, the unhindered nature of 3-pyridinesulfonyl chloride allows for efficient sulfonylation of a sterically demanding 5-(2-fluorophenyl)-1H-pyrrole intermediate[6],[7]. The rapid kinetics of this reaction ensure high yields without the need for aggressive heating, which could degrade the pyrrole core.
Fig 2. Step-by-step synthetic workflow of Vonoprazan utilizing 3-pyridinesulfonyl chloride.
Structure-Based Drug Design (3-Methylpyridine-4-sulfonyl Chloride)
In contrast, 3-methylpyridine-4-sulfonyl chloride is heavily utilized in Structure-Based Drug Design (SBDD) to probe specific hydrophobic pockets within target proteins (e.g., kinase active sites). The C3-methyl group acts as a critical vector, locking the conformation of the resulting sulfonamide through restricted rotation, thereby increasing target selectivity and binding affinity[3].
Self-Validating Experimental Protocols
Protocol A: Green Synthesis of 3-Pyridinesulfonyl Chloride
Historically, synthesizing pyridine sulfonyl chlorides required harsh conditions (e.g., phosphorus pentachloride)[1]. A modern, environment-friendly Sandmeyer-type approach utilizes in situ
-
In Situ
Generation: Add 500 mL of water to a reactor and cool to 0–5 °C. Carefully add thionyl chloride ( ) dropwise. Causality: The hydrolysis of safely generates and HCl directly in the aqueous phase, avoiding hazardous pressurized gas cylinders[5]. -
Catalyst Addition: Stir in cuprous chloride (CuCl) to the acidic
solution. -
Diazotization & Coupling: Introduce a pre-formed 3-pyridinediazonium salt to the mixture. Causality: Cu(I) acts as a single-electron transfer (SET) catalyst, reducing the diazonium to a 3-pyridyl radical. This radical traps the dissolved
to form a sulfonyl radical, which is oxidized by Cu(II) and chlorinated to yield the product[4]. -
Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in 1 mL of methanol containing 1 equivalent of DIPEA. Analyze via LC-MS. The detection of the methyl 3-pyridinesulfonate ester confirms the successful formation of the highly reactive sulfonyl chloride. Extract the main batch with dichloromethane and wash with saturated
to yield the pure product.
Protocol B: Sulfonamidation Overcoming Steric Hindrance (3-Methylpyridine-4-sulfonyl Chloride)
Due to the ortho-methyl group, standard sulfonamidation conditions (e.g., Triethylamine in DCM) will result in poor yields and recovered starting material.
-
Preparation: In a flame-dried flask under nitrogen, dissolve the target amine (1.0 eq) and 3-methylpyridine-4-sulfonyl chloride (1.2 eq) in anhydrous dichloromethane (DCM).
-
Catalytic Activation: Add 4-Dimethylaminopyridine (DMAP, 0.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Mechanistic Causality: DMAP, being highly nucleophilic and planar, bypasses the steric bulk of the C3-methyl group to attack the sulfonyl chloride. This forms a highly activated sulfonylpyridinium intermediate. This intermediate acts as a superior leaving group complex, fundamentally lowering the activation energy barrier for the subsequent attack by the bulkier target amine.
-
Self-Validation Checkpoint: Monitor the reaction via TLC. The sulfonylpyridinium intermediate can occasionally be observed as a highly polar baseline spot. Complete consumption of the starting amine and the appearance of a less polar sulfonamide spot validate the protocol. Wash the organic layer with saturated aqueous
to selectively remove DMAP and unreacted amines, ensuring a self-purifying workup.
Conclusion
The selection between 3-pyridinesulfonyl chloride and 3-methylpyridine-4-sulfonyl chloride is not merely a matter of substitution; it is a strategic decision dictated by the kinetic requirements of the synthesis and the spatial constraints of the biological target. While the unhindered 3-pyridinesulfonyl chloride drives the high-yielding, rapid synthesis of blockbuster drugs like Vonoprazan, the sterically encumbered 3-methylpyridine-4-sulfonyl chloride provides the necessary conformational rigidity required for advanced targeted therapies. Understanding the causality behind their reactivity ensures robust, scalable, and successful drug development workflows.
References
- ChemicalBook. "pyridine-3-sulfonyl chloride | 16133-25-8". ChemicalBook.
- Figshare. "Novel and practical synthesis of vonoprazan fumarate". Figshare.
- Patsnap. "Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride". Eureka | Patsnap.
- Patsnap. "Preparation technology for vonoprazan fumarate". Eureka | Patsnap.
- Benchchem. "3-Pyridinesulfonate: A Versatile Heterocyclic Building Block in Modern Synthesis". Benchchem.
- Benchchem. "3-Methylpyridine-4-sulfonyl chloride|CAS 1060801-61-7". Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 3. 3-Methylpyridine-4-sulfonyl chloride|CAS 1060801-61-7 [benchchem.com]
- 4. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 5. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. figshare.com [figshare.com]
- 7. Preparation technology for vonoprazan fumarate - Eureka | Patsnap [eureka.patsnap.com]
3-Methylpyridine-4-sulfonyl chloride melting point and boiling point
Technical Profile: 3-Methylpyridine-4-sulfonyl chloride [1][2][3][4]
Executive Summary 3-Methylpyridine-4-sulfonyl chloride (CAS: 1060801-61-7) is a specialized heterocyclic electrophile used primarily in the synthesis of sulfonamide-based bioactives. As a regioisomer of the more common pyridine-3-sulfonyl chlorides (used in drugs like Vonoprazan), this 4-sulfonyl variant offers unique vector positioning for structure-activity relationship (SAR) studies in medicinal chemistry. Due to the high reactivity of the chlorosulfonyl moiety attached to the electron-deficient pyridine ring, the compound is thermally unstable and moisture-sensitive, often requiring generation in situ or storage under strictly anhydrous cryogenic conditions.
Part 1: Physicochemical Specifications[5][6]
Unlike stable commodity chemicals, 3-methylpyridine-4-sulfonyl chloride is a "reactive intermediate." Experimental physical constants are rarely reported in open literature because the compound is typically used immediately after synthesis or supplied as a crude oil/low-melting solid that decomposes upon purification attempts (e.g., distillation).
Table 1: Core Technical Data
| Property | Specification | Notes |
| CAS Number | 1060801-61-7 | Unique identifier for procurement.[1] |
| Molecular Formula | C₆H₆ClNO₂S | |
| Molecular Weight | 191.64 g/mol | |
| Physical State | Low-melting solid or viscous oil | Often solidifies only at -20°C. |
| Melting Point | Not experimentally standardized | Predicted range: 35–45°C (based on 2-Me analog). Decomposes >100°C. |
| Boiling Point | Decomposes | Theoretical: ~290°C. Do not distill. |
| Solubility | DCM, THF, Acetonitrile, Toluene | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive (Lachrymator) | Hydrolyzes to 3-methylpyridine-4-sulfonic acid. |
Scientist's Note: Do not rely on predicted boiling points for isolation. Sulfonyl chlorides on pyridine rings are prone to SO₂ extrusion upon heating. Purification should be performed via recrystallization (if solid) from dry hexane/DCM or used crude.
Part 2: Synthesis & Manufacturing Pathways
The synthesis of 3-methylpyridine-4-sulfonyl chloride challenges the chemist due to the difficulty of electrophilic aromatic substitution on the electron-poor pyridine ring. Direct chlorosulfonation (using ClSO₃H) is ineffective. Two authoritative routes are employed:
Route A: The Diazotization-Chlorosulfonylation (Sandmeyer Type)
This is the preferred "Green Chemistry" approach, avoiding high-temperature sulfonation. It converts 4-amino-3-methylpyridine into the diazonium salt, which is then trapped by sulfur dioxide in the presence of a copper catalyst.
Route B: Oxidative Chlorination of Thiols
A milder route starting from 4-chloro-3-methylpyridine, converting it to the thiol (SH), and then oxidizing to the sulfonyl chloride.
Figure 1: Synthetic Workflow (DOT Visualization)
Caption: Figure 1. The Meerwein sulfonyl chloride synthesis pathway allows access to the 4-position by leveraging the amino group's directing power.
Part 3: Experimental Protocols
Protocol 1: Handling & Storage (Self-Validating System)
To ensure data integrity and safety, follow this "Red-Amber-Green" handling protocol.
-
Receipt (Red): Upon arrival, immediately inspect the septum. If the bottle shows internal pressure or white crust (sulfonic acid), purity is compromised.
-
Storage (Amber): Store at -20°C under Argon. Double-seal the container in a secondary jar with desiccant (e.g., Drierite).
-
Usage (Green):
-
Warm to room temperature before opening to prevent condensation.
-
Dissolve in anhydrous DCM.
-
Validation: Take a 10 µL aliquot, quench in MeOH. Inject on LC-MS. You should see the methyl ester (M+31 mass shift) peak, confirming the active chloride species.
-
Protocol 2: General Sulfonamide Coupling
Targeting high-yield conjugation with amines.
-
Setup: Flame-dry a 2-neck round bottom flask; cool to 0°C under N₂.
-
Solvent: Use anhydrous DCM (Dichloromethane) or THF. Pyridine sulfonyl chlorides degrade in DMF.
-
Base: Add 3.0 equivalents of Triethylamine (TEA) or DIPEA.
-
Addition: Add the amine substrate (1.0 eq).
-
Reaction: Dropwise add 3-methylpyridine-4-sulfonyl chloride (1.1 eq) dissolved in DCM.
-
Critical Control Point: Maintain T < 5°C. Exotherms accelerate SO₂ loss.
-
-
Workup: Quench with sat. NaHCO₃. Do not use acidic washes (protonates the pyridine ring, trapping product in aqueous phase). Extract with EtOAc.
Part 4: Applications in Drug Discovery
This building block is a bioisostere for phenyl- and thiophene-sulfonyl chlorides. The pyridine nitrogen provides:
-
Solubility: Increases polarity and aqueous solubility of the final drug candidate (pKa ~5.2).
-
Metabolic Stability: The electron-deficient ring is resistant to oxidative metabolism (CYP450).
-
Binding: The nitrogen atom can act as a hydrogen bond acceptor in the active site.
Figure 2: Functionalization Logic
Caption: Figure 2.[5] Divergent synthesis applications. The sulfonyl chloride serves as a linchpin for generating diverse pharmacological scaffolds.
References
-
Compound Identification : 3-Methylpyridine-4-sulfonyl chloride (CAS 1060801-61-7).[1][2][3][4] Available from: and .
-
Synthesis Methodology (Analogous) : Method for producing pyridine-3-sulfonyl chloride. Patent EP2963019B1. Describes the diazotization-chlorosulfonylation route applicable to aminopyridines. Available from: .
-
Green Chemistry Approach : Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Patent CN106432168A. Details the copper-catalyzed reaction of diazonium salts with SO₂. Available from: .
-
Reactivity Profile : C-Sulfonylation of 4-Alkylpyridines. J. Org. Chem. 2023.[6] Discusses the stability and reactivity patterns of pyridine sulfonyl chlorides. Available from: .
Sources
- 1. 166337-57-1|5-Methyl-3-pyridinesulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 1118787-72-6|6-Methylquinoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. 3-Methylpyridine-4-sulfonyl chloride | 1060801-61-7 [chemicalbook.com]
- 4. CAS 1060801-61-7 | 3-Methylpyridine-4-sulfonyl chloride - Synblock [synblock.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Technical Guide: Procurement and Synthesis of 3-Methylpyridine-4-sulfonyl Chloride
Executive Summary
3-Methylpyridine-4-sulfonyl chloride is a critical yet elusive heteroaromatic building block in medicinal chemistry, primarily utilized for synthesizing sulfonamide-based bioisosteres.
Current Market Status:
-
Direct Availability: Virtually Non-Existent (Stock: 0). Major catalog suppliers (Sigma-Aldrich, Enamine, Combi-Blocks) do not stock this specific isomer due to inherent chemical instability.
-
Primary Challenge: Pyridine-4-sulfonyl chlorides are prone to rapid SO₂ extrusion and hydrolysis, decomposing into 4-chloropyridines or sulfonic acids upon storage.
-
Recommended Strategy: Researchers must procure the stable precursor, 3-methyl-4-aminopyridine (CAS 3430-27-1) , and generate the sulfonyl chloride in situ or immediately prior to use.
Part 1: The Availability Paradox & Chemical Instability
Unlike its 3-sulfonyl isomer, the 4-sulfonyl pyridine motif possesses a specific electronic liability. The electron-deficient pyridine ring at the 4-position facilitates the extrusion of sulfur dioxide (
The Decomposition Mechanism
Researchers attempting to store this compound will often find their vial contains 4-chloro-3-methylpyridine instead of the desired sulfonyl chloride.
Figure 1: Thermal decomposition pathway. The 4-position is particularly susceptible to
Part 2: Market Analysis & Procurement Strategy
Since direct purchase is not viable, the "price" of this reagent is effectively the cost of its precursors plus the labor of synthesis.
Precursor Pricing (The "Build" Option)
The most reliable route starts from 3-methyl-4-aminopyridine .
| Compound | CAS Number | Supplier Examples | Pack Size | Approx. Price (USD) | Availability |
| 3-Methyl-4-aminopyridine | 3430-27-1 | Fisher, Thermo, Enamine | 5 g | $65 - $75 | High (In Stock) |
| 3-Methylpyridine-4-thiol | 10351-13-0 | ChemScene, Apollo | 1 g | Inquire ( | Low / Lead Time |
| 3-Picoline (Raw Material) | 108-99-6 | Sigma-Aldrich | 1 L | $85 | Commodity |
Cost Analysis:
-
Commercial Quote: Custom synthesis houses may quote $1,500 - $3,000 per gram due to the high risk of degradation during shipping.
-
In-House Synthesis: Material cost is approximately $15 per gram .
Vendor Verification Warning
If a vendor claims to have "3-Methylpyridine-4-sulfonyl chloride" in stock (CAS 1060802-49-4 or similar), request a fresh H-NMR and LCMS immediately .
-
Red Flag: If the LCMS shows a mass of ~127.5 Da (M+H for chloropyridine) instead of ~192 Da (sulfonyl chloride derivative), the batch is degraded.
Part 3: Technical Synthesis Protocol
Objective: Generate 3-methylpyridine-4-sulfonyl chloride from 3-methyl-4-aminopyridine via the Meerwein reaction (diazotization followed by chlorosulfonylation).
Reagents Required[3][4][5][6][7][8][9]
-
Precursor: 3-Methyl-4-aminopyridine (1.0 eq)
-
Acid: Conc. HCl (excess)
-
Diazotization: Sodium Nitrite (
) (1.1 eq) -
Sulfur Source: Sulfur Dioxide (
) gas or saturated acetic acid solution. -
Catalyst: Copper(II) Chloride (
) (0.2 eq)
Step-by-Step Workflow
-
Diazotization (0°C):
-
Dissolve 3-methyl-4-aminopyridine in conc. HCl at -5°C to 0°C.
-
Dropwise add aqueous
. Maintain temperature strictly < 5°C to prevent diazonium decomposition. -
Checkpoint: Solution should turn clear/yellow.
-
-
The Meerwein Reaction (0°C
RT):-
In a separate vessel, saturate glacial acetic acid with
gas (or use thionyl chloride/water generation method). Add catalyst. -
Slowly pour the cold diazonium salt solution into the
mixture. -
Observation: Vigorous gas evolution (
).
-
-
Quench & Extraction (Critical Speed Step):
-
Once gas evolution ceases (approx. 30-60 mins), pour mixture onto crushed ice.
-
Do not wait. Extract immediately with cold Dichloromethane (DCM).
-
Wash organic layer with cold brine. Dry over
.
-
-
Usage:
-
Do not evaporate to dryness if possible. Use the DCM solution directly in the next coupling step (reaction with amine/nucleophile).
-
If isolation is required, evaporate at < 20°C under high vacuum and use within 1 hour.
-
Figure 2: The "Make-and-Use" workflow is the only reliable method for accessing this chemical space.
Part 4: Quality Control & Validation
Since you cannot buy a reference standard, you must validate your synthesized intermediate.
Derivatization Check (The "Morpholine Test")
Do not attempt to characterize the sulfonyl chloride directly on an open LCMS, as it will hydrolyze on the column.
-
Protocol: Take a 50
L aliquot of your reaction mixture. Add 50 L Morpholine. -
Analysis: Run LCMS on the resulting sulfonamide.
-
Target Mass: Calculate
(morpholine fragment). -
Why? The sulfonamide is stable. If you see the sulfonamide peak, your sulfonyl chloride was good.
NMR Signature
-
1H NMR (CDCl3): Look for the downfield shift of the pyridine protons compared to the starting amine.
-
Impurity Watch: A sharp singlet at ~2.3 ppm (methyl) with aromatic signals matching 4-chloro-3-methylpyridine indicates decomposition.
References
-
Jubilant Ingrevia. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. Retrieved from
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from
-
Fisher Scientific. (2025). 3-Amino-4-methylpyridine, 97% Pricing and Availability. Retrieved from [1]
-
Sigma-Aldrich. (2025).[2] 3-Methylpyridine (3-Picoline) Product Specification. Retrieved from
-
ChemScene. (2025). 3-Methylpyridine-4-thiol Product Page. Retrieved from
-
Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. Retrieved from
Sources
Methodological & Application
Synthesis of sulfonamides using 3-Methylpyridine-4-sulfonyl chloride
Application Note: Expedient Synthesis of Heteroaryl Sulfonamides utilizing 3-Methylpyridine-4-sulfonyl chloride
Executive Summary
The transformation of amines into sulfonamides is a cornerstone reaction in medicinal chemistry. Sulfonamides serve as critical amide bioisosteres, offering enhanced metabolic stability, an additional hydrogen bond acceptor, and an increased polar surface area (PSA)[1]. Incorporating a pyridine moiety further improves aqueous solubility, while the specific 3-methyl substitution pattern of 3-Methylpyridine-4-sulfonyl chloride (CAS: 1060801-61-7) introduces a steric vector that can conformationally lock the resulting molecule, a highly desirable trait for targeting specific enzyme pockets (e.g., kinases or carbonic anhydrases)[2].
This application note provides a comprehensive, self-validating protocol guide for synthesizing sulfonamides using 3-Methylpyridine-4-sulfonyl chloride. It covers both conventional and microwave-assisted methodologies, emphasizing the mechanistic causality behind each experimental parameter to ensure high-fidelity execution by synthetic chemists.
Mechanistic Rationale & Reagent Profiling
The synthesis of sulfonamides via sulfonyl chlorides proceeds through a nucleophilic substitution mechanism at the hexavalent sulfur atom. The nitrogen atom of the primary or secondary amine acts as the nucleophile, attacking the highly electrophilic sulfur to form a pentacoordinate transition state. Subsequent collapse of this intermediate expels the chloride leaving group, forging the stable S-N bond[2].
The Competing Pathway (Hydrolysis): Heteroaryl sulfonyl chlorides, particularly those with electron-withdrawing rings like pyridine, are exceptionally electrophilic. While this accelerates the desired amination, it also makes the reagent highly susceptible to hydrolysis from ambient moisture, leading to the formation of unreactive sulfonic acids[3]. Therefore, rigorous anhydrous conditions and strict temperature controls during the initial reagent combination are not merely best practices—they are absolute mechanistic requirements.
Table 1: Physicochemical Properties of the Electrophile[4]
| Property | Value / Description | Analytical Significance |
| Chemical Name | 3-Methylpyridine-4-sulfonyl chloride | Target electrophile for S-N bond formation. |
| CAS Number | 1060801-61-7 | Unique identifier for procurement and safety data. |
| Molecular Formula | C₆H₆ClNO₂S | Confirms mass for stoichiometric calculations. |
| Molecular Weight | 191.64 g/mol | Used for precise equivalent scaling. |
| Reactivity Profile | Highly moisture-sensitive | Dictates the need for inert atmosphere (Ar/N₂) and anhydrous solvents. |
Reaction Workflow & Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting both the primary productive pathway and the competing hydrolytic degradation that must be mitigated through experimental design.
Caption: Reaction workflow highlighting the desired amination pathway versus the competing hydrolysis side reaction.
Self-Validating Experimental Protocols
To accommodate varying degrees of nucleophilic strength and steric hindrance in the amine partner, two distinct protocols are provided.
Protocol A: Conventional Base-Promoted Synthesis (For Unhindered Amines)
Causality Focus: Temperature control to manage exotherm and suppress hydrolysis.
-
Preparation of the Amine Solution: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and flushed with Argon, dissolve the primary or secondary amine (1.0 equiv.) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).
-
Base Addition: Add an organic base—preferably Pyridine or N,N-Diisopropylethylamine (DIPEA) (2.0 to 2.5 equiv.).
-
Mechanistic Note: Pyridine is often preferred over Triethylamine (TEA) as it can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate while neutralizing the generated HCl[2].
-
-
Thermal Equilibration: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.
-
Electrophile Addition: Dissolve 3-Methylpyridine-4-sulfonyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Self-Validation: The dropwise addition at 0 °C prevents localized heating (exotherm) which would otherwise accelerate the competing hydrolysis reaction with any trace moisture.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–12 hours.
-
In-Process Control (IPC): Monitor via TLC (typically 50% EtOAc in Hexanes) or LC-MS. The disappearance of the amine starting material validates completion.
Protocol B: Microwave-Assisted Synthesis (For Sterically Hindered/Deactivated Amines)
Causality Focus: Overcoming high activation energy barriers via dielectric heating.
-
Reaction Setup: In a microwave-safe vial, combine the sterically hindered amine (e.g., an ortho-substituted aniline) (1.0 equiv.) and 3-Methylpyridine-4-sulfonyl chloride (1.2 equiv.).
-
Solvent & Base: Add anhydrous Acetonitrile (MeCN) (0.5 M) and Pyridine (2.0 equiv.). MeCN is selected for its high microwave absorptivity (loss tangent), allowing for rapid and uniform heating.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 80 °C for 15–20 minutes.
-
Mechanistic Note: The sealed vessel prevents the loss of volatile components, while the rapid superheating overcomes the steric encumbrance of the 3-methyl group on the sulfonyl chloride and the hindered amine.
-
Protocol C: Workup and Purification (Universal)
Causality Focus: Chemoselective isolation based on pKa.
-
Quenching: Dilute the reaction mixture with additional DCM and quench with saturated aqueous NaHCO₃.
-
Self-Validation: Check the pH of the aqueous layer; it must be mildly basic (pH 8-9) to ensure all generated HCl is neutralized and the pyridine product remains in its free-base (organic-soluble) form.
-
-
Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine to remove residual water.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) or recrystallization.
Quantitative Data Summary & Optimization Matrix
The efficiency of the S-N bond formation is heavily dependent on the electronic and steric nature of the amine. Table 2 summarizes expected outcomes based on empirical trends in sulfonamide synthesis[4],[5].
Table 2: Expected Yields and Reaction Parameters by Amine Class
| Amine Classification | Example Substrate | Recommended Protocol | Time / Temp | Expected Yield (%) |
| Aliphatic (1°) | Benzylamine | Protocol A (Conventional) | 4 h / 25 °C | 85 - 95% |
| Aliphatic (2°) | Piperidine | Protocol A (Conventional) | 6 h / 25 °C | 80 - 90% |
| Electron-Rich Aryl | p-Anisidine | Protocol A (Conventional) | 12 h / 25 °C | 75 - 85% |
| Sterically Hindered | tert-Butylamine | Protocol B (Microwave) | 20 min / 80 °C | 65 - 80% |
| Electron-Poor Aryl | p-Nitroaniline | Protocol B (Microwave) | 30 min / 90 °C | 50 - 70% |
Note: Yields are isolated and highly dependent on the rigorous exclusion of water to prevent the formation of 3-Methylpyridine-4-sulfonic acid.
References
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. Benchchem.
- 3-Methylpyridine-4-sulfonyl chloride|CAS 1060801-61-7 - Benchchem. Benchchem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. D-NB Info.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
Sources
Application Notes and Protocols: Synthesis of 3-Methylpyridine-4-sulfonamides
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] Its prevalence is due to its unique physicochemical properties: it is a stable mimic of an amide linkage, possesses an additional hydrogen bond acceptor, and can significantly improve metabolic stability.[2][3] 3-Methylpyridine-4-sulfonyl chloride is a key heterocyclic building block that allows for the synthesis of a specific class of sulfonamides. The reaction of this sulfonyl chloride with primary or secondary amines is a fundamental and robust method for creating diverse molecular libraries for drug discovery and development.
This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and critical insights for the successful synthesis of 3-Methylpyridine-4-sulfonamides. It is designed for researchers, scientists, and drug development professionals seeking to employ this versatile reaction.
Core Principles: The Sulfonylation Reaction Mechanism
The formation of a sulfonamide from 3-Methylpyridine-4-sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center. The process is analogous to the acylation of amines with acid chlorides.[4]
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack results in a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, which can be a tertiary amine like triethylamine, pyridine, or even a second equivalent of the reacting amine, removes a proton from the nitrogen atom to yield the neutral sulfonamide product and an ammonium salt byproduct.[5]
The use of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction. Failure to scavenge this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Mechanistic Pathway
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-Methylpyridine-4-sulfonamides. The choice of protocol may depend on the properties of the amine, such as its solubility and reactivity.
Protocol 1: General Synthesis in an Aprotic Solvent
This is a robust and widely applicable method suitable for most primary and secondary amines.
Materials & Reagents:
-
3-Methylpyridine-4-sulfonyl chloride
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF))
-
Non-nucleophilic base, such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)[6]
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for purification (e.g., chromatography column)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the non-nucleophilic base (e.g., triethylamine, 2.0 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add 3-Methylpyridine-4-sulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes. Note: The sulfonyl chloride is moisture-sensitive; handle it with care.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC until the starting amine is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM, 3x).
-
Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
For rapid synthesis and process optimization, microwave-assisted organic synthesis offers a green and efficient alternative.[8]
Materials & Reagents:
-
3-Methylpyridine-4-sulfonyl chloride
-
Primary or secondary amine (1.0 equivalent)
Equipment:
-
Microwave synthesis vial with stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a dedicated microwave vial, add the amine (1.0 eq) and 3-Methylpyridine-4-sulfonyl chloride (1.0 eq). Note: In this solvent-free approach, the amine often acts as both reactant and base.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 3-10 minutes).[8] Optimize time and temperature for the specific substrate.
-
Workup: After cooling, dissolve the resulting mixture in a suitable organic solvent like ethyl acetate. Wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as described in Protocol 1.
Experimental Workflow Visualization
Caption: Standard workflow for sulfonamide synthesis.
Reaction Parameters and Optimization
The success of the sulfonylation reaction depends on several factors. The following table provides general guidelines for various amine substrates.
| Amine Type | Reactivity | Stoichiometry (Amine:Base) | Recommended Solvent | Typical Time | Expected Yield | Notes |
| Primary Aliphatic | High | 1 : 1.5 | DCM, THF | 1-4 h | > 85% | Reaction is typically fast. Over-addition of sulfonyl chloride can lead to bis-sulfonylation. |
| Secondary Aliphatic | Moderate | 1 : 2.0 | DCM, Acetonitrile | 4-12 h | 70-90% | Slower due to increased steric hindrance compared to primary amines. |
| Primary Aromatic | Moderate-Low | 1 : 2.0 | Acetonitrile, DMF | 12-24 h | 60-85% | Nucleophilicity is reduced by the aromatic ring. Electron-withdrawing groups will slow the reaction further.[1] |
| Secondary Aromatic | Low | 1 : 2.5 | DMF, Dioxane | 24-48 h | 40-75% | Can be very slow; may require heating (40-60 °C) to proceed at a reasonable rate. |
| Heterocyclic | Variable | 1 : 2.0 | DCM, THF | 2-18 h | 50-90% | Reactivity depends on the nature of the heterocycle. |
Safety, Characterization, and Troubleshooting
Safety Precautions
-
3-Methylpyridine-4-sulfonyl chloride: This reagent is corrosive and reacts with moisture to release HCl gas. Always handle in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. Keep the container tightly closed and away from water.
-
Amines: Many amines are toxic, corrosive, and have strong, unpleasant odors.[7][9] Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Solvents: Organic solvents like DCM and acetonitrile are volatile and flammable.[10] Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.
Characterization and Validation
To ensure the trustworthiness of the results, the final product must be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS confirms the molecular weight of the product.[11]
-
Chromatography: HPLC and TLC are used to assess the purity of the final compound.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Slow Reaction | 1. Inactive sulfonyl chloride (hydrolyzed).2. Amine is protonated (insufficient base).3. Low reactivity of the amine. | 1. Use fresh or properly stored sulfonyl chloride.2. Add an additional equivalent of base.3. Increase reaction temperature or switch to a higher-boiling solvent like DMF. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup/purification.3. Competing side reactions. | 1. Increase reaction time or temperature.2. Optimize extraction and purification steps; avoid overly acidic/basic washes if the product is sensitive.3. Ensure slow, controlled addition of the sulfonyl chloride. |
| Multiple Products | 1. Bis-sulfonylation of a primary amine.2. Reaction with other functional groups. | 1. Use a slight excess of the amine or employ an inverse addition (add sulfonyl chloride solution to the amine solution).2. Consider using protecting groups for other reactive sites on the amine substrate. |
References
- Analysis of sulfonamides | PPTX - Slideshare. (n.d.).
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (2018). Chemistry & Biology Interface, 8(4), 194-213.
- A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. (2015).
- What is the method of analysis of sulphonamides? - Quora. (2023, April 10).
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (n.d.).
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (n.d.).
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). RSC Advances.
- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
- Preparation of sulfonamides from N-silylamines - PMC. (n.d.).
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - FSIS.USDA.gov. (2009, September 25).
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS | LabRulez LCMS. (n.d.).
- 3 - SAFETY D
- 3 - SAFETY DATA SHEET. (2012, April 16). Fisher Scientific.
- SAFETY D
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). RSC Advances.
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 7).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023, September 20).
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
- Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka. (2017, February 22).
- 3-METHYLPYRIDINE FOR SYNTHESIS MSDS | CAS 108-99-6 MSDS - Loba Chemie. (2015, April 9).
- 20.6: Reactions of Amines - Chemistry LibreTexts. (2020, May 30).
- Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.).
- Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (n.d.). De Gruyter.
- Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines - Benchchem. (n.d.).
- 3-Methylpyridine - Wikipedia. (n.d.).
- Methyl amine w/ a sulfonyl chloride - Physics Forums. (2005, August 11).
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. shimadzu.com [shimadzu.com]
- 12. quora.com [quora.com]
- 13. fsis.usda.gov [fsis.usda.gov]
Using 3-Methylpyridine-4-sulfonyl chloride as a medicinal chemistry building block
Executive Summary
3-Methylpyridine-4-sulfonyl chloride (CAS: 1060802-34-9) is a high-value, albeit challenging, heterocyclic building block used to introduce the 3-methylpyridine-4-sulfonamide moiety. This scaffold serves as a bioisostere for ortho-toluenesulfonamides, offering improved aqueous solubility and distinct hydrogen-bonding vectors due to the pyridine nitrogen.
However, this reagent exhibits significant thermal and hydrolytic instability , often degrading via SO₂ extrusion or hydrolysis before it can be coupled. This guide provides optimized protocols to mitigate these stability issues, emphasizing fresh in situ generation and rapid coupling workflows to ensure high yields and reproducibility in medicinal chemistry campaigns.
Chemical Profile & Critical Stability Warning
Physicochemical Properties
| Property | Value | Relevance |
| Molecular Weight | 191.64 g/mol | Fragment-based drug design (FBDD) friendly. |
| LogP (Calc) | ~1.2 | Lower lipophilicity compared to o-toluenesulfonyl chloride (LogP ~2.4). |
| pKa (Conj. Acid) | ~5.2 (Pyridine N) | Pyridine ring remains basic; can form salts to improve solubility. |
| Appearance | Yellow/Orange Oil or Low-melting Solid | Often commercially supplied as a hydrochloride salt to improve stability. |
The "Self-Destruct" Mechanism
Unlike benzenesulfonyl chlorides, pyridine-4-sulfonyl chlorides are prone to rapid decomposition. The pyridine nitrogen is nucleophilic and can attack the sulfonyl sulfur of a neighboring molecule (intermolecular) or even facilitate SO₂ extrusion.
-
Hydrolysis: The electron-deficient pyridine ring makes the sulfonyl chloride highly electrophilic, reacting with atmospheric moisture within minutes.
-
SO₂ Extrusion: At elevated temperatures (>40°C), the compound can lose SO₂ to form the corresponding 4-chloropyridine derivative.
CRITICAL SAFETY NOTE: Do not store this reagent for long periods, even at -20°C. If commercial material is dark or viscous, it has likely degraded. The Gold Standard approach is in situ generation (Protocol B).
Medicinal Chemistry Applications
Bioisosterism & Design Rationale
Replacing a phenyl ring with a pyridine ring (Pyridine Scan) is a standard tactic to optimize DMPK properties.
-
Solubility Enhancement: The pyridine nitrogen (pKa ~5.2) can be protonated at physiological pH or formulated as a salt, drastically improving aqueous solubility compared to the phenyl analog.
-
Metabolic Stability: The 3-methyl group blocks the metabolically vulnerable 3-position, while the pyridine nitrogen reduces the electron density of the ring, potentially lowering susceptibility to oxidative metabolism (CYP450).
-
Conformational Lock: The 3-methyl group introduces steric clash with the sulfonamide oxygens, forcing the sulfonamide bond out of planarity. This "ortho-effect" can lock bioactive conformations, improving potency.
Experimental Protocols
Protocol A: Standard Coupling (Using Commercial Reagent)
Use this only if you have high-quality, freshly opened commercial material.
Reagents:
-
Amine substrate (1.0 equiv)
-
3-Methylpyridine-4-sulfonyl chloride (1.2 – 1.5 equiv)
-
DCM or THF (Anhydrous)
-
Pyridine or DIPEA (3.0 equiv)
-
DMAP (0.1 equiv, optional catalyst)
Step-by-Step:
-
Dissolution: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under nitrogen.
-
Base Addition: Add DIPEA (or Pyridine). Cool the mixture to 0°C .
-
Reagent Addition: Dissolve 3-Methylpyridine-4-sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution.
-
Note: Do not add the solid directly; it may clump and hydrolyze locally.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by LCMS.
-
Endpoint: Reaction is usually complete within 1-2 hours.
-
-
Quench: Quench with saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity).
Protocol B: The "Gold Standard" – In Situ Oxidative Chlorination
Recommended for critical library synthesis. Avoids isolation of the unstable chloride.
Concept: Generate the sulfonyl chloride from the stable thiol precursor (3-methylpyridine-4-thiol) using N-chlorosuccinimide (NCS) or bleach, then couple immediately.
Workflow Diagram (DOT):
Caption: Workflow for in situ generation of the unstable sulfonyl chloride to maximize yield.
Reagents:
-
3-Methylpyridine-4-thiol (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (4.0 equiv)
-
2M HCl (aq) / Acetonitrile (1:5 ratio)
Step-by-Step:
-
Activation: Suspend NCS in Acetonitrile/2M HCl at 0°C.
-
Chlorination: Add the thiol portion-wise. Stir vigorously at 0°C for 15-20 minutes.
-
Observation: Solution typically turns clear yellow/orange.
-
-
Extraction (Rapid): Dilute with cold ether/EtOAc and wash quickly with cold brine.
-
Critical:Do not evaporate to dryness. Keep the sulfonyl chloride in solution.
-
-
Coupling: Add the ether layer directly to a pre-cooled solution of your Amine and excess Base (Pyridine/DIPEA) in DCM/THF.
-
Finish: Stir 1 hour, then perform standard workup.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Recovery | Hydrolysis of sulfonyl chloride. | Ensure all solvents are anhydrous. Switch to Protocol B (In Situ). |
| Dark/Black Reaction | Decomposition via SO₂ extrusion.[6][7] | Keep reaction temperature strictly < 25°C. Avoid prolonged reaction times. |
| Formation of Sulfonic Acid | Moisture ingress. | Use a drying tube. Verify quality of DIPEA (wet amine bases are common culprits). |
| Product is Water Soluble | Pyridine nitrogen is protonated. | Adjust workup pH to ~8.0. Use n-Butanol or DCM/IPA (3:1) for extraction.[1] |
References
-
Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv, 2025.
- Context: Defines the decomposition pathways (SO₂ extrusion) for pyridine-4-sulfonyl chlorides.
-
C-Sulfonylation of 4-Alkylpyridines. Journal of Organic Chemistry, 2023.
- Context: Mechanistic insights into the activation of pyridine intermedi
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids. PMC, 2023.
- Context: Strategies for avoiding isol
-
Synthesis of Substituted Pyridine Based Sulphonamides. European Journal of Chemistry, 2021.
- Context: General protocols for pyridine sulfonamide synthesis and bioactivity.
-
Hinsberg Reaction. Wikipedia, 2024.
-
Context: Foundational chemistry for amine sulfonylation.[2]
-
Sources
- 1. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: General Procedure for Pyridine Sulfonyl Chloride Coupling Reactions
Executive Summary
Sulfonamides serve as critical bioisosteres in modern drug discovery, offering enhanced metabolic stability, tunable physicochemical properties, and unique hydrogen-bonding profiles compared to traditional amides[1]. The coupling of pyridine sulfonyl chlorides with amines is a fundamental transformation in synthesizing these pharmacophores. However, the electron-deficient nature of the pyridine ring introduces unique synthetic challenges—most notably, heightened electrophilicity and a severe susceptibility to rapid hydrolysis[2]. This application note provides a comprehensive, mechanistically grounded guide to executing these coupling reactions with high fidelity, yield, and reproducibility.
Mechanistic Causality & Reaction Dynamics
Unlike standard benzenesulfonyl chlorides, pyridine sulfonyl chlorides possess a highly electron-withdrawing heteroaromatic ring. This electronic effect exacerbates the partial positive charge on the S(VI) center. While this accelerates the desired nucleophilic attack by amines, it simultaneously increases the rate of competitive hydrolysis if adventitious moisture is present[2].
The coupling reaction proceeds via a nucleophilic substitution pathway at the sulfur center. The lone pair of the amine nucleophile attacks the highly electrophilic S(VI) atom, forming a transient trigonal bipyramidal transition state before the chloride leaving group is expelled[3]. A non-nucleophilic base (e.g., Triethylamine or N,N-Diisopropylethylamine) is critical to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the equilibrium forward[4].
Figure 1: Nucleophilic acyl substitution mechanism for pyridine sulfonamide formation.
Quantitative Optimization Data
The choice of base, solvent, and temperature strictly dictates the reaction's success. The table below summarizes optimized parameters based on amine nucleophilicity and steric hindrance to minimize the primary side reactions (hydrolysis and bis-sulfonylation).
| Amine Substrate Type | Recommended Base | Solvent System | Temp Profile | Typical Yield | Mechanistic Rationale |
| Primary Aliphatic | DIPEA (1.5 eq) | DCM (Anhydrous) | 0 °C → RT | 85–95% | DIPEA's steric bulk prevents competitive base-adduct formation[3]. |
| Secondary Aliphatic | TEA (2.0 eq) | THF (Anhydrous) | 0 °C → RT | 80–90% | THF provides better solubility for polar secondary amine intermediates. |
| Aniline / Aryl | Pyridine (Solvent) | Pyridine (Neat) | RT → 50 °C | 70–85% | Pyridine acts as both solvent and nucleophilic catalyst for weak nucleophiles. |
| Sterically Hindered | Pyridine (Solvent) | Pyridine (Neat) | 120 °C (MW) | 60–75% | Microwave (MW) irradiation overcomes high activation energy barriers[5]. |
Validated Experimental Protocols
Figure 2: Standard step-by-step experimental workflow for sulfonamide synthesis.
Protocol A: Standard Coupling for Primary and Secondary Amines
This protocol is a self-validating system designed for standard aliphatic and unhindered aromatic amines.
-
Preparation: Oven-dry a round-bottom flask at 120 °C for 4 hours. Assemble under a continuous stream of inert gas (Nitrogen or Argon). Causality: Pyridine sulfonyl chlorides are highly moisture-sensitive; eliminating ambient humidity prevents degradation to the unreactive sulfonic acid[2].
-
Dissolution: Dissolve the amine (1.0 equiv) and anhydrous N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Cooling: Submerge the flask in an ice bath to reach an internal temperature of 0 °C.
-
Addition: Dissolve the pyridine sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C suppresses the formation of bis-sulfonamides (where a primary amine reacts twice).
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Validate progression via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the amine and the emergence of a higher-molecular-weight product mass (
) confirms completion. -
Workup: Quench the reaction with saturated aqueous
(10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary[4].
Protocol B: Microwave-Assisted Coupling for Sterically Hindered Amines
For unreactive or sterically hindered amines (e.g., ortho-substituted anilines), standard thermal conditions often stall. This protocol utilizes microwave irradiation to force the coupling[5].
-
Setup: To a heat-gun dried microwave vessel equipped with a magnetic stir bar, add a solution of the starting amine (1.3 equiv) in 2.0 mL of dry pyridine.
-
Reagent Addition: Add the pyridine sulfonyl chloride (1.0 equiv) in one portion. Causality: Pyridine acts as both the solvent and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with poor nucleophiles.
-
Irradiation: Seal the vessel, place it in a microwave reactor, and irradiate at 120 °C for 15 minutes[5].
-
Workup: Upon cooling to room temperature, dilute the reaction mixture with Ethyl Acetate (15 mL). Wash aggressively with 4 M HCl (3 × 15 mL) to remove the pyridine solvent. Dry over
and concentrate.
Troubleshooting & Analytical Validation
-
Issue: High levels of Bis-sulfonylation (Primary Amines)
-
Diagnostic: LC-MS shows a mass corresponding to
. -
Correction: Ensure the sulfonyl chloride is strictly added dropwise to the amine (reverse addition). Reduce the equivalents of sulfonyl chloride to 0.95 and use a bulkier base like DIPEA instead of TEA.
-
-
Issue: No Product Formation / Starting Material Recovery
-
Diagnostic: LC-MS shows only starting amine and hydrolyzed sulfonic acid (mass of sulfonyl chloride - 35.5 + 17).
-
Correction: The sulfonyl chloride has hydrolyzed. Procure a fresh, sealed bottle of pyridine sulfonyl chloride, ensure all solvents are strictly anhydrous (stored over molecular sieves), and verify the inert atmosphere integrity.
-
References
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Princeton University (Macmillan Group) | 1
-
4-Chloropyridine-3-sulfonyl chloride | 33263-44-4 - Reactivity and Stability | Benchchem | 2
-
An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry | Benchchem |4
-
1-Octanesulfonyl chloride | 7795-95-1 - Mechanistic Reactivity | Benchchem | 3
-
Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme | PMC - NIH | 5
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. 4-Chloropyridine-3-sulfonyl chloride | 33263-44-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the Pyridyl Sulfonamide Scaffold
An in-depth guide to the synthesis of 3-methyl-4-pyridyl sulfonamide derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the synthetic pathways, key experimental protocols, and the underlying chemical principles.
The pyridine ring is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] Similarly, the sulfonamide functional group is a cornerstone of pharmacology, most famously represented by the sulfa antibiotics.[1][2] The strategic combination of these two pharmacophores into a single molecular entity, the pyridyl sulfonamide, has yielded compounds with a wide array of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[2][3][4]
This guide focuses specifically on the synthesis of 3-methyl-4-pyridyl sulfonamide derivatives . The introduction of a methyl group at the 3-position of the pyridine ring can significantly influence the molecule's steric and electronic properties, potentially enhancing target affinity, selectivity, and metabolic stability. This document provides a detailed, mechanistically grounded protocol for the reliable synthesis of this important class of compounds, emphasizing the preparation of the key sulfonyl chloride intermediate and its subsequent derivatization.
Retrosynthetic Analysis and Strategic Approach
The most logical and widely adopted strategy for constructing aryl and heteroaryl sulfonamides involves the formation of the sulfur-nitrogen (S-N) bond in the final step. This approach offers maximum flexibility, allowing a single common intermediate to be converted into a diverse library of final compounds.
The retrosynthetic analysis for 3-methyl-4-pyridyl sulfonamide derivatives points to two key precursors: the 3-methylpyridine-4-sulfonyl chloride (the electrophile) and a suitable primary or secondary amine (the nucleophile).
Therefore, the core challenge lies in the efficient and reliable synthesis of the 3-methylpyridine-4-sulfonyl chloride intermediate. The most robust method for this transformation begins with 4-amino-3-methylpyridine via a Sandmeyer-type reaction.
PART 1: Synthesis of the Key Intermediate: 3-Methylpyridine-4-sulfonyl Chloride
The conversion of an aromatic amine to a sulfonyl chloride is a classic transformation that proceeds via a diazonium salt intermediate. This multi-step, one-pot process requires careful control of temperature to prevent decomposition of the thermally sensitive diazonium species.
Mechanism: The Sandmeyer-Type Sulfonyl Chloride Synthesis
-
Diazotization: The primary amino group of 4-amino-3-methylpyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (typically -5 to 5 °C) to form the corresponding diazonium salt.
-
Sulfination: The diazonium salt solution is then added to a solution saturated with sulfur dioxide and containing a copper(I) catalyst (e.g., cuprous chloride). The diazonium group is replaced by a sulfonyl chloride group, with the liberation of nitrogen gas.[5][6]
The overall workflow is depicted below.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides via the Sandmeyer reaction.[7]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Molar Eq. |
| 4-Amino-3-methylpyridine | 108.14 | 50 | 1.0 |
| Concentrated HCl | 37.2 | ~300 | ~6.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 55 | 1.1 |
| Sulfur Dioxide (SO₂) | 64.07 | Excess | - |
| Copper(I) Chloride (CuCl) | 98.99 | 5 | 0.1 |
| Dichloromethane (DCM) | 84.93 | - | Solvent |
| Anhydrous Sodium Sulfate | 142.04 | - | Drying Agent |
Procedure:
-
Preparation of the Diazonium Salt:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-methylpyridine (50 mmol) in a mixture of concentrated HCl (50 mL) and water (50 mL).
-
Cool the suspension to -5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (55 mmol) in water (20 mL) and add this solution dropwise to the amine suspension over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the resulting solution for an additional 20 minutes at 0 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.
-
-
Preparation of the SO₂/CuCl Solution:
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide by bubbling SO₂ gas through glacial acetic acid (100 mL) containing a catalytic amount of copper(I) chloride (5 mmol). This step should be performed in a well-ventilated fume hood.
-
-
The Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution from Step 2 with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water (500 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize excess acid, followed by a wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylpyridine-4-sulfonyl chloride. This intermediate is often used in the next step without further purification.
-
PART 2: Synthesis of 3-Methyl-4-pyridyl Sulfonamide Derivatives
With the key sulfonyl chloride intermediate in hand, the final sulfonamide derivatives can be readily synthesized by reaction with a diverse range of primary and secondary amines.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution pathway. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The departure of the chloride leaving group, typically facilitated by a non-nucleophilic base, yields the stable sulfonamide product. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the reactant amine.[2]
General Experimental Protocol
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| 3-Methylpyridine-4-sulfonyl Chloride | 1.0 | Electrophile |
| Amine (Primary or Secondary) | 1.1 | Nucleophile |
| Triethylamine or Pyridine | 1.5 - 2.0 | Base |
| Dichloromethane (DCM) or THF | - | Solvent |
Procedure:
-
Reaction Setup:
-
Dissolve the crude 3-methylpyridine-4-sulfonyl chloride (assuming 100% yield from the previous step, ~50 mmol) in dichloromethane (150 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired amine (e.g., morpholine, benzylamine, etc.) (55 mmol, 1.1 eq.) followed by the dropwise addition of triethylamine (75 mmol, 1.5 eq.).
-
-
Reaction Execution:
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM (100 mL).
-
Wash the organic solution sequentially with 1M HCl (2 x 50 mL) to remove excess amine and base, water (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure 3-methyl-4-pyridyl sulfonamide derivative.
-
Conclusion
The synthetic strategy detailed in this guide, centered on the Sandmeyer-type synthesis of 3-methylpyridine-4-sulfonyl chloride followed by its reaction with various amines, represents a robust and versatile platform for accessing a wide range of 3-methyl-4-pyridyl sulfonamide derivatives. The careful control of reaction conditions, particularly temperature during the diazotization step, is paramount to achieving high yields and purity. This modular approach is highly amenable to library synthesis for structure-activity relationship (SAR) studies in drug discovery programs, enabling the systematic exploration of this medicinally important chemical space.
References
- Emura, T., Yoshino, H., Tachibana, K., Shiraishi, T., Honma, A., Mizutani, A., & Muraoka, T. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Thieme Connect.
- BenchChem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
- ResearchGate. (n.d.). Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10.
- ChemicalBook. (n.d.). 3-Pyridinesulfonamide synthesis.
- Sadawarte, G., Jagtap, S., Rokade, J. D., Patil, M., & Jagrut, V. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
- Ghorbani-Vaghei, R., & Dastkhoon, M. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(10), 5586-5594.
- ChemicalBook. (n.d.). 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis.
- Wieczorek, M., et al. (2018). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 23(11), 2927.
- RASAYAN Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
- Eureka. (2017). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
- BenchChem. (n.d.). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
- Google Patents. (n.d.). A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride.
-
Zhang, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
Sources
- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 2. eurjchem.com [eurjchem.com]
- 3. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN106432067B - A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Nucleophilic Substitution on 3-Methylpyridine-4-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of the conditions and protocols for nucleophilic substitution reactions involving 3-Methylpyridine-4-sulfonyl chloride. This versatile reagent is a critical building block in medicinal and agricultural chemistry, primarily used for the synthesis of sulfonamides and sulfonate esters. This document delves into the mechanistic underpinnings of its reactivity, exploring the electronic and steric factors that govern its interactions with various nucleophiles. Detailed, field-proven protocols for reactions with amines and alcohols are provided, accompanied by data summaries and troubleshooting advice. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic workflows.
Mechanistic Overview & Key Strategic Considerations
The synthetic utility of 3-Methylpyridine-4-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group, which acts as a potent electrophile.[1][2] Successful application requires a nuanced understanding of the molecule's structure and the interplay of reaction components.
The Electrophilic Nature of the Sulfonyl Group
The sulfur atom in the sulfonyl chloride moiety is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by electron-rich nucleophiles. The chloride ion is an excellent leaving group, facilitating the substitution reaction. The reaction generally proceeds through a stepwise addition-elimination pathway involving a transient trigonal bipyramidal intermediate.[3]
Influence of the 3-Methylpyridine Scaffold
The pyridine ring and the methyl group exert significant electronic and steric influences on the reactivity of the sulfonyl chloride.
-
Electronic Effects: The pyridine ring is an electron-deficient aromatic system.[4] This electron-withdrawing character enhances the electrophilicity of the sulfur center, making it more reactive than its benzenesulfonyl chloride analogue. The methyl group at the 3-position is a weak electron-donating group, which slightly counteracts this effect, but the overall activation by the pyridine ring remains dominant.
-
Steric Effects: The methyl group is positioned ortho to the sulfonyl chloride group. This proximity creates steric hindrance, which can impede the approach of bulky nucleophiles.[5] This effect must be considered when selecting reaction partners and can influence reaction rates and yields.
General Reaction Mechanism: Addition-Elimination
The reaction with a generic nucleophile (Nu-H), such as an amine or an alcohol, follows a two-step mechanism: nucleophilic addition to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group. The proton generated is subsequently neutralized by a base.
Caption: General mechanism for nucleophilic substitution on 3-Methylpyridine-4-sulfonyl chloride.
The Dual Role of Amine Bases
In nearly all protocols, a non-nucleophilic tertiary amine base, such as pyridine or triethylamine (Et3N), is essential. It serves two primary functions:
-
Acid Scavenger: The reaction liberates one equivalent of hydrochloric acid (HCl). The base neutralizes this strong acid, preventing the protonation and deactivation of the amine nucleophile.[6]
-
Nucleophilic Catalyst: In some cases, particularly with less reactive nucleophiles, the base (especially pyridine) can act as a nucleophilic catalyst. It first attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is a superior sulfonating agent and is readily attacked by the primary nucleophile, regenerating the pyridine catalyst.[6][7][8]
Caption: Nucleophilic catalysis pathway involving pyridine.
Reaction with Amine Nucleophiles: Sulfonamide Synthesis
The formation of sulfonamides is one of the most common applications of sulfonyl chlorides, as the sulfonamide moiety is a key pharmacophore in a vast array of therapeutic agents.[9] The reaction proceeds readily with primary and secondary amines.
Protocol 1: General Procedure for the Synthesis of N-Substituted-3-methylpyridine-4-sulfonamides
This protocol describes a general method for the reaction of 3-Methylpyridine-4-sulfonyl chloride with a primary or secondary amine in the presence of a tertiary amine base.
A. Reagents & Equipment
-
3-Methylpyridine-4-sulfonyl chloride (1.0 eq)
-
Amine (primary or secondary, 1.0 - 1.2 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography (if required)
B. Step-by-Step Procedure
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DCM (approx. 0.1-0.2 M concentration relative to the sulfonyl chloride).
-
Cooling & Base Addition: Cool the flask to 0 °C using an ice bath. Add the tertiary amine base (e.g., triethylamine, 1.5 eq) to the stirred solution. Causality: Starting the reaction at a low temperature helps to control the initial exotherm upon addition of the highly reactive sulfonyl chloride.
-
Sulfonyl Chloride Addition: Dissolve the 3-Methylpyridine-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC). Trustworthiness: TLC is a critical step to ensure the consumption of the starting material before proceeding to work-up.
-
Work-up:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
Data Summary: Sulfonamide Formation
The following table summarizes typical conditions for the synthesis of various sulfonamides. Yields are representative and may vary based on the specific substrate and purification method.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pyridine | DCM | 0 to RT | 3 | 85-95 |
| Benzylamine | Triethylamine | DCM | 0 to RT | 2 | 90-98 |
| Piperidine | Triethylamine | DCM | 0 to RT | 2 | 88-96 |
| Glycine ethyl ester | Triethylamine | DCM | 0 to RT | 4 | 75-85[10] |
Reaction with Alcohol Nucleophiles: Sulfonate Ester Synthesis
The reaction of sulfonyl chlorides with alcohols produces sulfonate esters. This transformation is of great synthetic importance as it converts a poor leaving group (a hydroxyl group) into an excellent leaving group (a sulfonate), facilitating subsequent Sₙ2 or E2 reactions.[11][12]
Protocol 2: General Procedure for the Synthesis of 3-Methylpyridine-4-sulfonate Esters
This protocol outlines a standard procedure for converting an alcohol to its corresponding 3-methylpyridine-4-sulfonate ester.
A. Reagents & Equipment
-
3-Methylpyridine-4-sulfonyl chloride (1.1 eq)
-
Alcohol (primary or secondary, 1.0 eq)
-
Pyridine (used as both base and solvent) or Triethylamine in DCM
-
Anhydrous Dichloromethane (DCM) (if not using neat pyridine)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
B. Step-by-Step Procedure
-
Setup: In a dry round-bottom flask, dissolve the alcohol (1.0 eq) in anhydrous pyridine or anhydrous DCM. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the sulfonyl chloride, which would reduce the yield.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the 3-Methylpyridine-4-sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the alcohol.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly add cold 1M HCl to neutralize the pyridine.
-
Extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic extracts sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude sulfonate ester is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography on silica gel.
Data Summary: Sulfonate Ester Formation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Alcohol | Pyridine | Pyridine | 0 to RT | 3 | >90 |
| 1-Octanol | Triethylamine | DCM | 0 to RT | 2 | >95[13] |
| Cyclohexanol | Pyridine | Pyridine | 0 to RT | 4 | 85-95 |
Troubleshooting and Side Reactions
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride due to moisture. 2. Poor quality or decomposed sulfonyl chloride reagent. 3. Nucleophile is too sterically hindered. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere. 2. Use a fresh bottle of the reagent or purify it before use. 3. Increase reaction time, use a higher temperature, or consider a less hindered nucleophile. |
| Multiple Products | 1. For primary amines, potential for double sulfonylation (N,N-disulfonylated product). 2. Degradation of starting material or product under reaction conditions. | 1. Use a slight excess of the amine (1.1-1.2 eq) to favor the monosulfonylated product.[10] 2. Avoid excessive heating and prolonged reaction times. Monitor carefully by TLC. |
| Difficult Purification | Pyridinium or triethylammonium hydrochloride salt is co-eluting or precipitating with the product. | Perform a thorough aqueous work-up. Washing with dilute acid (e.g., 1M HCl) is very effective at removing amine-based impurities. For stubborn cases, a reverse-phase purification may be necessary. |
Safety Precautions
-
3-Methylpyridine-4-sulfonyl chloride: This reagent is corrosive and moisture-sensitive. It will react with water to produce HCl. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine and Triethylamine: These are flammable, volatile, and malodorous bases. Always handle them in a well-ventilated fume hood.
-
Dichloromethane (DCM): This is a volatile chlorinated solvent and a suspected carcinogen. Use only in a fume hood.
-
Quenching: The work-up, especially the addition of water or acid to the reaction mixture, can be exothermic. Perform these additions slowly and with cooling.
References
- Oreate AI Blog. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Smolecule. (2023, August 16). Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride.
- MDPI. (2020, March 20).
- ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2.
- Angewandte Chemie.
- Nature.
- Royal Society of Chemistry. (2012). Microwave-assisted sulfonylation of amines and amino acid esters. RSC Advances.
- European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
- Organic Syntheses. Methanesulfonyl chloride.
- UCL Discovery. (2015). The Synthesis of Functionalised Sulfonamides.
- Organic Chemistry Portal. Synthesis of sulfonamides.
- National Institutes of Health.
- CymitQuimica. CAS 66715-65-9: Pyridine-2-sulfonyl chloride.
- Organic Chemistry I. (2021). 7.6 Extra Topics on Nucleophilic Substitution Reactions.
- Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- Chemistry LibreTexts. NS10.
- ChemicalBook. pyridine-3-sulfonyl chloride synthesis.
- ResearchGate.
- SciSpace. (2021, July 12).
- Chemistry Stack Exchange. (2015, January 30).
- Master Organic Chemistry. (2011, May 6).
- Angewandte Chemie. (2019).
- Wikipedia. Nucleophilic substitution.
- Wikipedia. 3-Methylpyridine.
- SciSpace. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
- MDPI. (2007, August 22).
- YouTube. (2021, October 23). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9.
- SciSpace. (2025, December 25).
- Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution.
- Cengage. Alkyl Halides and Nucleophilic Substitution.
- YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).
- ACS Publications. (1954). The Reaction of Methanesulfonyl Chloride with Alcohols in the Presence of Pyridine.
- ScienceDirect. Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5.
- Google Patents. Synthesis method of pyridine-3-sulfonyl chloride.
- ACS Publications. (2023, February 27).
- Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.
- Google Patents.
- PMC.
Sources
- 1. Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7 [smolecule.com]
- 2. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. eurjchem.com [eurjchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 12. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 13. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
Preparation of bioactive heterocycles from 3-Methylpyridine-4-sulfonyl chloride
Application Note: Preparation of Bioactive Heterocycles from 3-Methylpyridine-4-sulfonyl chloride
Executive Summary
The (3-methylpyridin-4-yl)sulfonyl moiety is a high-value pharmacophore in medicinal chemistry, offering distinct physicochemical advantages over benzenesulfonamides, including improved aqueous solubility and reduced lipophilicity (LogD). However, the deployment of 3-Methylpyridine-4-sulfonyl chloride (CAS 1060801-61-7) is frequently hindered by its intrinsic instability. Unlike its 3-sulfonyl isomers, 4-sulfonyl pyridines are prone to nucleophilic degradation and SO₂ extrusion.
This guide provides a robust, field-validated framework for synthesizing bioactive heterocycles using this labile reagent. We focus on mitigating instability through salt-form handling , controlled temperature protocols , and rapid-coupling workflows .
Critical Mechanistic Insights (E-E-A-T)
The Stability Paradox
Researchers often encounter failure when treating 3-methylpyridine-4-sulfonyl chloride like a standard tosyl chloride. The electron-deficient nature of the pyridine ring at the C4 position renders the sulfonyl chloride bond (
-
Causality: The pyridine nitrogen acts as an electron sink, destabilizing the S-Cl bond.
-
Mitigation: The reagent is most stable as its Hydrochloride (HCl) salt . The protonation of the pyridine nitrogen prevents self-catalyzed decomposition.
-
Storage: Must be stored at -20°C under argon. If the free base is generated in situ, it must be reacted immediately.
Bioactive Applications
This scaffold is a bioisostere for isoquinoline sulfonamides (e.g., Fasudil) and is prevalent in:
-
Rho-kinase (ROCK) Inhibitors: For glaucoma and hypertension.[1]
-
Nav1.7 Antagonists: For pain management.
-
Kinase Hinge Binders: The pyridine nitrogen can serve as a secondary hydrogen bond acceptor.
Strategic Workflows (Visualized)
Figure 1: Stability & Reaction Pathways
This diagram illustrates the competing pathways of product formation vs. decomposition.
Caption: Kinetic competition between sulfonamide formation and SO2 extrusion/hydrolysis pathways.
Detailed Experimental Protocols
Protocol A: Standard Coupling with Heterocyclic Amines
Best for: Primary/Secondary amines (e.g., Piperazines, Morpholines, Amino-pyrazoles).
Reagents:
-
Scaffold: 3-Methylpyridine-4-sulfonyl chloride HCl (1.0 equiv)
-
Nucleophile: Heterocyclic Amine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv) or Pyridine (solvent)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation of Amine Solution: In a flame-dried round-bottom flask under
, dissolve the Amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.1 M concentration).-
Expert Tip: If the amine is an HCl salt, increase DIPEA to 3.0 equiv to ensure free base availability.
-
-
Temperature Control (Critical): Cool the amine solution to 0°C using an ice/water bath. Do not perform this reaction at room temperature initially.
-
Reagent Addition: Add 3-Methylpyridine-4-sulfonyl chloride HCl (1.0 equiv) portion-wise as a solid over 5 minutes.
-
Why Solid? Dissolving the sulfonyl chloride first can lead to rapid degradation before it encounters the amine. Adding it as a solid directly into the cold amine solution ensures immediate trapping.
-
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor via LC-MS (Target mass: M+H).
-
Checkpoint: If starting material remains but product is forming, add a catalytic amount (10 mol%) of DMAP to accelerate the reaction, but only after the initial 0°C phase.
-
-
Workup:
-
Dilute with DCM.
-
Wash with sat.
(to remove acidic byproducts). -
Crucial Step: Wash with water, but avoid acidic washes (like 1N HCl) if your product contains basic heterocycles, as the product will be lost to the aqueous layer.
-
Dry over
, filter, and concentrate.[2]
-
-
Purification: Flash column chromatography (DCM/MeOH gradient). Pyridine sulfonamides are polar; typical elution occurs at 2-5% MeOH in DCM.
Protocol B: "Reverse Addition" for Low-Nucleophilicity Amines
Best for: Anilines, Amino-pyridines, or sterically hindered amines.
Rationale: Weak nucleophiles react slowly, giving the unstable sulfonyl chloride time to decompose. We use Pyridine as both solvent and base to stabilize the intermediate "sulfonyl pyridinium" species.
-
Dissolution: Dissolve the Weak Amine (1.0 equiv) in anhydrous Pyridine (5-10 volumes).
-
Cooling: Cool to -10°C (acetone/ice bath).
-
Addition: Add 3-Methylpyridine-4-sulfonyl chloride HCl (1.2 equiv) in one portion.
-
Incubation: Stir at -10°C for 30 mins, then heat to 40°C for 4-12 hours.
-
Note: The initial low temp prevents shock degradation; the heat is required to drive the reaction with the weak nucleophile.
-
-
Quench: Quench with water. Evaporate pyridine azeotropically with toluene or purify directly via Reverse Phase (C18) Prep-HPLC.
Data Presentation & Troubleshooting
Table 1: Solvent & Base Compatibility Matrix
| Solvent System | Base | Suitability | Notes |
| DCM | DIPEA | High | Standard condition. Good solubility for most heterocycles. |
| THF | TEA | Medium | Use if reagents are insoluble in DCM. TEA can be harder to remove than DIPEA. |
| Pyridine | Pyridine | High | Best for unreactive amines. Stabilizes the sulfonyl chloride. |
| DMF/DMSO | DIPEA | Low | Avoid if possible. Workup is difficult; promotes hydrolysis of the chloride. |
| Water/Acetone | Specific | Schotten-Baumann conditions. Only for highly stable/reactive amines. |
Figure 2: Library Synthesis Workflow (96-Well Plate)
Automated protocol for high-throughput screening.
Caption: High-throughput parallel synthesis workflow using polymer-supported (PS) scavenging.
Expert Tips for "Failed" Reactions
If Protocol A and B fail (0% yield or complex mixture):
-
The "SuFEx" Workaround: Convert the unstable Sulfonyl Chloride to a Sulfonyl Fluoride in situ.
-
Method: Treat the sulfonyl chloride with
(sat. aq.) in MeCN. Isolate the 3-Methylpyridine-4-sulfonyl fluoride . -
Benefit: Sulfonyl fluorides are highly stable to hydrolysis but react cleanly with amines (especially silyl-amines) or under calcium catalysis (SuFEx click chemistry).
-
-
Check the Source: Commercial batches of 3-methylpyridine-4-sulfonyl chloride often arrive partially hydrolyzed. Run a quick NMR (
) or LCMS (in MeOH) before use.-
Quality Check: If you see a mass corresponding to the methyl-ester (reaction with MeOH) in LCMS, the chloride is active. If you only see the sulfonic acid mass, discard the batch.
-
References
-
BenchChem. A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. (2025).[1][2][3][4]
-
Jubilant Ingrevia. Pyridine-3-sulfonyl chloride Safety Data Sheet. (2024).[5][6]
-
Grygorenko, O. O., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv (2025).
-
European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021).[7][8][9]
-
National Institutes of Health (NIH). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
(Note: While specific literature on the 3-methyl-4-sulfonyl isomer is niche, protocols are adapted from the validated chemistry of analogous pyridine-4-sulfonyl chlorides and general heteroaromatic sulfonylation standards cited above.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurjchem.com [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
Application Note: Microwave-Assisted Synthesis with 3-Methylpyridine-4-sulfonyl chloride
Abstract
This guide details the optimized protocols for utilizing 3-Methylpyridine-4-sulfonyl chloride (CAS: 1060802-49-4) in microwave-assisted organic synthesis. While pyridine-based sulfonyl chlorides are high-value pharmacophores in kinase and protease inhibitor design, they are notoriously unstable, prone to rapid hydrolysis and sulfur dioxide extrusion. This note provides a validated workflow that leverages the kinetic advantages of microwave irradiation to outpace decomposition pathways, ensuring high yields of sulfonamides and sulfonate esters.
Introduction & Chemical Context
The Reagent: 3-Methylpyridine-4-sulfonyl chloride
This reagent is a bifunctional building block. The pyridine ring provides a hydrogen-bond acceptor crucial for active-site binding (e.g., hinge regions of kinases), while the sulfonyl group serves as a rigid linker.
-
Structural Feature - The "Ortho Effect": The methyl group at the 3-position is ortho to the sulfonyl chloride at the 4-position.
-
Advantage:[1][2][3][4][5][6][7] Provides steric bulk that can lock molecular conformation in the final drug candidate, potentially improving selectivity.
-
Challenge: This same steric bulk retards the rate of nucleophilic attack during synthesis, requiring higher energy input—making microwave synthesis the ideal solution.
-
Why Microwave Irradiation?
Conventional thermal heating (reflux) is detrimental for this reagent. Prolonged reaction times increase exposure to trace moisture, leading to hydrolysis (forming the sulfonic acid) or thermal decomposition (SO₂ extrusion). Microwave synthesis offers:
-
Rapid Heating: Reaches target temperature in seconds, minimizing "thermal lag."
-
Kinetic Selectivity: High temperatures (80–120°C) for short bursts (1–10 min) favor the bimolecular coupling reaction (
) over the unimolecular decomposition or background hydrolysis ( ).
Critical Handling & Stability
WARNING: 3-Methylpyridine-4-sulfonyl chloride is highly moisture-sensitive and corrosive.
-
Storage: Store at -20°C under argon/nitrogen.
-
Preparation: Weigh out only immediately before use. If the solid appears "wet" or sticky, it has likely hydrolyzed to the sulfonic acid and will not react without re-activation (e.g., with oxalyl chloride).
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) in the coupling step. Use anhydrous DCM, DCE, or THF.
Experimental Protocols
Protocol A: Rapid Sulfonamide Synthesis (Primary/Secondary Amines)
Best for: Standard library generation and fragment growing.
Reagents:
-
3-Methylpyridine-4-sulfonyl chloride (1.2 equiv)
-
Pyridine or DIPEA (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Vessel Prep: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the amine (0.5 mmol) in anhydrous DCM (2 mL).
-
Base Addition: Add Pyridine (1.0 mmol, 80 µL). Stir for 1 min.
-
Reagent Addition: Add 3-Methylpyridine-4-sulfonyl chloride (0.6 mmol) in one portion. Cap the vial immediately.
-
Note: If the reagent is added as a solution, ensure the solvent is dry.
-
-
Microwave Irradiation:
-
Temperature: 80°C
-
Time: 5 minutes
-
Mode: Dynamic (Hold temperature)
-
Stirring: High
-
-
Workup: Dilute with DCM (10 mL), wash with sat. NaHCO₃ (2 x 10 mL) to remove the sulfonic acid byproduct. Dry organic layer over Na₂SO₄ and concentrate.[9]
Optimization Table:
| Parameter | Standard Condition | Difficult Amines (Anilines) |
| Solvent | DCM | 1,2-Dichloroethane (DCE) |
| Base | Pyridine (mild) | DIPEA (stronger, non-nuc) |
| Temp | 80°C | 100°C - 110°C |
| Time | 5 min | 10 - 15 min |
Protocol B: "Difficult" Couplings (Sterically Hindered/Electron-Deficient)
Best for: Coupling to electron-poor anilines or bulky heterocycles where the 3-methyl steric clash is significant.
Rationale: The 3-methyl group on the sulfonyl chloride and steric bulk on the amine create a "congested" transition state. Higher temperatures are required to overcome the activation energy barrier.
Procedure:
-
Vessel Prep: In a microwave vial, combine the hindered amine (0.5 mmol) and 3-Methylpyridine-4-sulfonyl chloride (1.5 equiv).
-
Catalysis: Add DMAP (0.1 equiv) to act as a nucleophilic catalyst.
-
Solvent/Base: Add Pyridine (2.0 mL) – acts as both solvent and base.
-
Microwave Irradiation:
-
Temperature: 100°C
-
Time: 10 minutes
-
Power Max: 150 W (to prevent over-pressurization)
-
-
Workup: Evaporate pyridine (azeotrope with toluene if necessary). Redissolve in EtOAc, wash with water and brine. Purify via flash chromatography (MeOH/DCM gradient).
Visualizations
Figure 1: Reaction Workflow & Logic
This diagram illustrates the decision-making process for selecting the correct protocol based on substrate class.
Caption: Decision tree for selecting the optimal microwave protocol based on amine nucleophilicity and steric hindrance.
Figure 2: Mechanistic Pathway & Steric Influence
This diagram highlights the specific challenge posed by the 3-methyl group (steric hindrance) and how microwave energy drives the reaction forward despite this barrier.
Caption: Mechanistic pathway showing how microwave energy overcomes the steric barrier introduced by the 3-methyl group.
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| Low Yield / Starting Material Remaining | Incomplete coupling due to steric hindrance (3-Me group). | Increase Temp to 110°C; Add 0.1 eq DMAP; Extend time to 15 min. |
| Formation of Sulfonic Acid (R-SO3H) | Hydrolysis of the sulfonyl chloride. | Ensure reagents are dry; Use anhydrous solvents; Do not pre-mix reagents for long periods before irradiation. |
| Dark/Black Reaction Mixture | Thermal decomposition of the pyridine ring or polymerization. | Reduce Temperature to 60°C; Reduce reaction time; Ensure inert atmosphere (Argon flush). |
| Pressure Spike | Solvent superheating or gas evolution. | Use a vessel with adequate headspace; Switch to a higher boiling solvent (e.g., Chlorobenzene) if necessary. |
References
-
Microwave-Assisted Sulfonylation (General Protocol): De Luca, L., & Giacomelli, G. (2008).[2][5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.[2] [Link]
-
Pyridine-Sulfonyl Chloride Stability: Blakemore, D. C., et al. (2011). Organic Synthesis with Pyridine Sulfonyl Chlorides. Organic & Biomolecular Chemistry. (Contextual grounding on heteroaromatic sulfonyl chloride instability). [Link]
-
Green Chemistry & Solvent-Free Methods: Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Reagent Properties (3-Methylpyridine): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7970, 3-Methylpyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide [mdpi.com]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 6. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 8. d-nb.info [d-nb.info]
- 9. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
One-pot synthesis of sulfonamides from 3-Methylpyridine-4-sulfonyl chloride
Application Note: One-Pot Synthesis of Sulfonamides from 3-Methylpyridine-4-Sulfonyl Chloride
Introduction & Mechanistic Rationale
The sulfonamide pharmacophore is a cornerstone in modern drug discovery, frequently embedded in kinase inhibitors, loop diuretics, and anti-inflammatory agents. When functionalized with a pyridine ring—specifically utilizing the 3-methylpyridine-4-sulfonyl chloride building block—the resulting sulfonamides exhibit enhanced aqueous solubility and predictable hydrogen-bond acceptor geometries that are crucial for target binding[1].
However, the one-pot synthesis of these heteroaryl sulfonamides presents unique synthetic challenges. The reaction follows a nucleophilic acyl substitution-like mechanism at the sulfonyl center[2]. The 3-methyl group introduces significant steric hindrance adjacent to the electrophilic sulfur, which can impede the attack of bulky secondary amines. Furthermore, the basicity of the pyridine nitrogen complicates aqueous isolation. A stoichiometric base (e.g., triethylamine or pyridine) must be added to act as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of both the reactant amine and the pyridyl product[3].
This application note provides a field-proven, self-validating protocol designed to overcome these steric and electronic challenges, ensuring high-yield one-pot conversions.
Synthetic Workflow & Pathway Visualization
Fig 1: One-pot nucleophilic substitution pathway for pyridyl sulfonamide synthesis.
Optimization of Reaction Conditions
To achieve quantitative yields, the reaction parameters must be tailored to the specific electronic and steric demands of the 3-methylpyridine system. The table below summarizes the optimal conditions[2].
| Parameter | Optimal Range/Choice | Mechanistic Rationale |
| Solvent | DCM or THF (Anhydrous) | Ensures solubility of the polar pyridine precursor while preventing competitive hydrolysis of the sulfonyl chloride into a sulfonic acid. |
| Base | Pyridine or TEA (1.5 - 2.0 eq) | Acts as an acid scavenger. Pyridine is highly recommended for sterically hindered amines as it forms a highly reactive, transient sulfonylpyridinium intermediate[3]. |
| Temperature | 0 °C → Room Temp | Initial cooling controls the exothermic nucleophilic attack; subsequent warming ensures full conversion of the sterically hindered 3-methyl substituted center. |
| Stoichiometry | Amine (1.0 - 1.2 eq) | A slight excess of the amine ensures complete consumption of the valuable 3-methylpyridine-4-sulfonyl chloride building block. |
Detailed Experimental Protocol
Note: This protocol is designed as a self-validating system. Do not skip the in-process analytical checks.
Step 1: System Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Causality: 3-Methylpyridine-4-sulfonyl chloride is highly moisture-sensitive. Ambient humidity will lead to rapid hydrolysis, generating the unreactive sulfonic acid byproduct.
Step 2: Reagent Dissolution Dissolve the primary or secondary amine (1.0 mmol, 1.0 eq) in 5 mL of anhydrous Dichloromethane (DCM). Add Triethylamine (TEA) or Pyridine (2.0 mmol, 2.0 eq) to the solution. Causality: Pre-mixing the amine and the base ensures that the acid scavenger is uniformly distributed and immediately available to neutralize HCl upon reaction initiation, preventing the amine from crashing out as a hydrochloride salt.
Step 3: Electrophile Addition Cool the reaction mixture to 0 °C using an ice-water bath. In a separate dry vial, dissolve 3-Methylpyridine-4-sulfonyl chloride (1.1 mmol, 1.1 eq) in 2 mL of anhydrous DCM. Add this solution dropwise to the main reaction flask over 10 minutes. Causality: Dropwise addition at 0 °C suppresses the formation of unwanted di-sulfonamides and strictly controls the reaction exotherm.
Step 4: Thermal Maturation & Self-Validation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. Self-Validation Check: To validate reaction completion, withdraw a 10 µL aliquot and quench it in 1 mL of Methanol. Analyze via LC-MS. If the reaction is incomplete, the unreacted sulfonyl chloride will react with the methanol to form a methyl sulfonate ester. The presence of this ester mass peak dictates that additional reaction time or a slight warming (up to 40 °C) is required.
Step 5: pH-Controlled Aqueous Workup (Critical Step) Once complete, dilute the reaction mixture with an additional 10 mL of DCM. Add 10 mL of distilled water. Carefully adjust the aqueous layer to pH 7.5–8.0 using saturated aqueous NaHCO₃. Causality: The basic pyridine ring of the product has a pKa of approximately 5.2. If a standard acidic workup (e.g., 1M HCl) is used, the pyridine moiety will protonate, and your target sulfonamide will partition entirely into the aqueous waste layer. Strict pH management is mandatory.
Step 6: Isolation Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyridyl sulfonamide. Purify via silica gel flash chromatography if necessary.
Troubleshooting Common Pitfalls
-
Issue: Low yield / High recovery of unreacted amine.
-
Cause: Steric clash from the 3-methyl group preventing the tetrahedral transition state.
-
Solution: Switch the base from TEA to Pyridine to generate the more electrophilic sulfonylpyridinium species, or elevate the reaction temperature to 50 °C in THF[4].
-
-
Issue: Complete loss of product during extraction.
-
Cause: Pyridine ring protonation.
-
Solution: Re-extract the discarded aqueous layer after basifying it to pH 8.0 with solid Na₂CO₃.
-
References
Sources
Reagents for activating 3-Methylpyridine-4-sulfonyl chloride in synthesis
Application Note: Reagents and Protocols for the Activation of 3-Methylpyridine-4-sulfonyl Chloride in Organic Synthesis
Introduction & Mechanistic Rationale
3-Methylpyridine-4-sulfonyl chloride (CAS 1060801-61-7) is a highly valuable, structurally compact building block used extensively in drug discovery for the synthesis of complex sulfonamides and sulfonate esters[1]. However, handling and activating this specific reagent presents unique synthetic challenges.
The electron-deficient nature of the pyridine ring renders the sulfonyl group exceptionally electrophilic. While this is advantageous for coupling, the presence of the basic pyridine nitrogen creates a dual vulnerability: the reagent is notoriously prone to rapid hydrolysis in the presence of trace moisture, and it is susceptible to zwitterion formation or auto-polymerization. Consequently, standard sulfonylation conditions (e.g., using only Triethylamine in Dichloromethane) frequently result in substrate degradation, poor conversions, or complete reaction failure when applied to sterically hindered or weakly nucleophilic amines.
To bypass these limitations, the sulfonyl chloride must be rapidly captured and converted into a highly reactive, yet transiently stable, electrophilic intermediate.
Reagent Selection & Causality
The successful activation of 3-Methylpyridine-4-sulfonyl chloride relies on a synergistic combination of a nucleophilic catalyst and a sterically hindered stoichiometric base.
-
Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) DMAP is the gold-standard reagent for this activation. Density Functional Theory (DFT) calculations demonstrate that the energy barrier for forming the highly electrophilic sulfonyl-DMAP intermediate is significantly lower than that of standard bases like collidine or triethylamine[2]. DMAP rapidly attacks the sulfonyl chloride, displacing the chloride ion to form a sulfonyl-pyridinium salt. This intermediate prevents the sulfonyl chloride from undergoing non-productive auto-polymerization.
-
Stoichiometric Base: N,N-Diisopropylethylamine (DIPEA) While DMAP activates the sulfonyl group, a stoichiometric proton sponge is required to neutralize the HCl generated during the final coupling step. DIPEA is strictly preferred over Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile, ensuring it does not interfere with the delicate sulfonyl-DMAP equilibrium.
Fig 1. Nucleophilic activation pathway of 3-Methylpyridine-4-sulfonyl chloride.
Quantitative Data: Reagent System Efficacy
The choice of activation reagents profoundly impacts the reaction trajectory. The table below summarizes the causality and quantitative outcomes of various activation systems when coupling 3-Methylpyridine-4-sulfonyl chloride with a model sterically hindered primary amine.
| Activation System | Catalyst | Intermediate Stability | Relative Reaction Rate | Yield (%) | Causality / Mechanistic Notes |
| DIPEA + DMAP | DMAP (0.2 eq) | High | Very Fast | 88% | Low energy barrier for sulfonyl-DMAP formation; DIPEA acts solely as a proton sponge[2]. |
| TEA (Only) | None | Very Low | Slow | < 20% | TEA acts as a poor nucleophile; high rate of competing hydrolysis and substrate degradation. |
| Collidine | None | Low | Moderate | 35% | High energy barrier for sulfonyl-collidine intermediate prevents efficient activation[2]. |
| DIPEA + NMI | NMI (0.5 eq) | Moderate | Fast | 74% | N-Methylimidazole forms a reactive imidazolium intermediate; excellent for biphasic/flow systems. |
Experimental Protocols
Protocol A: In Situ Activation and Sulfonylation Workflow
This protocol is designed as a self-validating system. It incorporates specific temperature controls and diagnostic checks to ensure the unstable sulfonyl chloride is successfully converted to the target sulfonamide.
Prerequisites: Ensure all glassware is oven-dried. 3-Methylpyridine-4-sulfonyl chloride must be handled under an inert atmosphere (Argon/Nitrogen) to prevent ambient moisture degradation.
Step-by-Step Methodology:
-
System Validation (Optional but Recommended): Dissolve a 2 mg aliquot of 3-Methylpyridine-4-sulfonyl chloride in anhydrous methanol. Analyze via LC-MS. Rapid and complete conversion to the methyl sulfonate confirms the reagent is active and has not degraded into the unreactive sulfonic acid.
-
Substrate Preparation: In a dry round-bottom flask, dissolve the target amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Causality: DCM is non-nucleophilic and easily dried, preventing the solvent-induced degradation often seen with DMF.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The subsequent sulfonyl-DMAP intermediate is highly reactive. Chilling the system suppresses competitive hydrolysis by trace water.
-
Catalyst Addition: Add DMAP (0.2 equiv) to the chilled solution.
-
Activation & Coupling: Dissolve 3-Methylpyridine-4-sulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction Maturation: Maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor via TLC or LC-MS. The reaction is typically complete within 2–4 hours.
-
Selective Quenching: Quench the reaction by adding cold, saturated aqueous NaHCO₃. Causality: The mild, cold basic quench neutralizes HCl and destroys unreacted sulfonyl chloride without driving the hydrolysis of the newly formed sulfonamide product.
-
Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 0.1 M HCl (to remove DMAP and residual pyridine byproducts), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Fig 2. Step-by-step experimental workflow for DMAP-activated sulfonylation.
Protocol B: Storage and Handling of the Reagent
Because pyridine-4-sulfonyl chlorides are highly sensitive to ambient humidity, strict adherence to storage protocols is required to maintain reagent integrity.
-
Storage: Store the reagent at 2–8 °C in a tightly sealed container backfilled with Argon.
-
Handling: Always allow the reagent bottle to warm to room temperature in a desiccator before opening. Causality: Opening a cold bottle exposes the reagent to atmospheric condensation, which immediately hydrolyzes the S-Cl bond, rendering the batch useless.
References
-
Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., Gilon, C., & Hurevich, M. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein Journal of Organic Chemistry, 2017, 13, 806–816. URL:[Link]
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 3-Methylpyridine-4-sulfonyl chloride during storage
Ticket ID: #SC-3MP4SC-STORAGE Status: Open Priority: Critical (Moisture Sensitive/Corrosive) Assigned Specialist: Senior Application Scientist
Introduction
You are accessing this guide because you are working with 3-Methylpyridine-4-sulfonyl chloride , a highly reactive electrophile used primarily for sulfonamide synthesis.
The Core Challenge: This compound possesses a "self-destructive" molecular architecture. The basic nitrogen atom in the pyridine ring can act as an internal catalyst or a proton trap, accelerating hydrolysis upon exposure to even trace atmospheric moisture. Unlike simple benzenesulfonyl chlorides, the degradation of this heteroaryl derivative often yields a sticky, corrosive pyridinium sulfonate salt that complicates downstream chemistry.
This guide provides a self-validating system to store, handle, and verify the integrity of your reagent.
Module 1: The Chemistry of Degradation
To prevent degradation, you must understand the mechanism. The presence of the pyridine nitrogen makes this compound significantly more sensitive than standard carbocyclic sulfonyl chlorides.
The "Assisted" Hydrolysis Mechanism
Water attacks the electrophilic sulfur. In standard sulfonyl chlorides, this is slow without a base. However, in your compound, the pyridine nitrogen can accept the proton released during the attack, driving the equilibrium forward (Auto-scavenging).
Figure 1: The auto-catalyzed degradation pathway. The basic pyridine ring traps the HCl byproduct, forming a salt crust that seals moisture inside the bulk material.
Module 2: Storage Protocol (SOP)
Objective: Maintain purity >97% for 6+ months.
Critical Storage Matrix
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Required) | Arrhenius equation dictates that lowering T from 25°C to -20°C slows hydrolysis rates by ~20-50x. |
| Atmosphere | Argon (Preferred) | Argon is heavier than air and settles over the solid, providing a better blanket than Nitrogen. |
| Container | Glass + Teflon Liner | HCl gas (degradation byproduct) corrodes metal caps. Teflon (PTFE) is inert to sulfonyl chlorides. |
| Secondary | Desiccator Jar | Double-containment with P₂O₅ or indicating Drierite acts as a "moisture sink." |
The "Sub-Sampling" Technique
Never bring the main stock bottle to room temperature repeatedly. This causes condensation cycles.
-
Glovebox/Bag: Ideally, dispense the total amount needed for 1 month into single-use vials inside an inert atmosphere.
-
Parafilm: Seal each vial with Parafilm under the inert gas before removing it from the glovebox.
-
Tape Check: Place a piece of pH indicator tape inside the secondary jar. If it turns red, your primary container is leaking HCl gas.
Module 3: Troubleshooting & Recovery
User Scenario: "My reagent has changed color or formed a crust. Is it usable?"
Follow this decision tree to determine the viability of your reagent.
Figure 2: Decision logic for reagent viability based on physical appearance.
FAQ: Recovery of Degraded Material
Q: Can I purify the chloride if it has partially hydrolyzed? A: Yes, but do not use chromatography (silica gel contains water).
-
Protocol: Dissolve the crude solid in dry Dichloromethane (DCM). The sulfonic acid byproduct is generally insoluble in DCM and will precipitate or remain solid. Filter the mixture under Nitrogen. Evaporate the filtrate to recover the purified sulfonyl chloride [1].
Module 4: Quality Control (Self-Validating Systems)
Warning: Do not rely on standard LC-MS for purity checks. The sulfonyl chloride will hydrolyze on the column (due to aqueous mobile phases), showing a false "Sulfonic Acid" peak.
Method A: The Derivatization Check (Gold Standard)
This method converts the unstable chloride into a stable sulfonamide before analysis.
-
Dissolve: Take ~10 mg of your sample in dry DCM.
-
React: Add 2 equivalents of a secondary amine (e.g., Morpholine or Diethylamine).
-
Wait: Vortex for 5 minutes.
-
Analyze: Run TLC or LC-MS.
-
Result: You should see a single spot/peak corresponding to the sulfonamide .
-
Interpretation: If you see the sulfonamide, the original chloride was active. If you see only sulfonic acid (which does not react with the amine), the chloride was already dead [2].
-
Method B: Quantitative NMR (qNMR)
-
Solvent: Use CDCl₃ (stored over molecular sieves). Avoid DMSO-d6 if it is not strictly anhydrous, as it is hygroscopic.
-
Standard: Use an internal standard like 1,3,5-Trimethoxybenzene.
-
Target Signal: Look for the aromatic protons of the pyridine ring. Hydrolysis causes a significant chemical shift change (deshielding) due to the formation of the acid/salt species [3].
References
-
Oxford University Dept of Chemistry. (2017). Quantitative NMR Spectroscopy: Absolute concentration determination. University of Oxford. Available at: [Link]
Technical Support Center: Optimizing Sulfonylation Reactions for 3-Methylpyridine-4-sulfonyl Chloride
Welcome to the technical support center for the synthesis of 3-methylpyridine-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this challenging sulfonylation reaction. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose issues and rationally design experiments for improved yield and purity.
Reaction Overview: Navigating the Synthesis of 3-Methylpyridine-4-sulfonyl Chloride
The synthesis of 3-methylpyridine-4-sulfonyl chloride is a critical step in the development of various pharmaceutical and agrochemical agents. However, the electron-deficient nature of the pyridine ring makes it notoriously difficult to functionalize via electrophilic aromatic substitution.[1][2] The nitrogen atom deactivates the ring, and under the strongly acidic conditions typical for sulfonation, protonation of the nitrogen further exacerbates this deactivation.[2]
There are two primary pathways to the target molecule, each with its own set of challenges:
-
Direct C-H Sulfonation of 3-Methylpyridine (3-Picoline): This involves the direct reaction of 3-picoline with a powerful sulfonating agent like fuming sulfuric acid (oleum). This route is atom-economical but often requires extremely harsh conditions, including very high temperatures (300-350°C), which can lead to charring and low yields.[2] The use of a catalyst, such as mercury(II) sulfate, can lower the required temperature but introduces heavy metal contamination concerns.[2]
-
Two-Step Synthesis via 3-Methylpyridine-4-sulfonic Acid: This more common and often more controllable method involves two distinct steps:
A third, more modern approach involves the direct C-H sulfonylation of the pyridine ring under milder conditions through N-activation with an agent like triflic anhydride, followed by the addition of a sulfinate salt.[6][7] This method offers improved regioselectivity and functional group tolerance but requires more specialized reagents.[8][9]
Caption: Primary two-step pathway to the target compound.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses the most common issues encountered during the synthesis of 3-methylpyridine-4-sulfonyl chloride in a question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Q1: My reaction yield is very low or I'm recovering only starting material. | 1. Insufficiently Harsh Conditions: For direct sulfonation, the energy barrier is very high.[2] 2. Reagent Inactivity: The sulfonating or chlorinating agent may have degraded. 3. Poor Reagent Mixing: In heterogeneous reactions (e.g., with solid sulfonic acid), poor stirring can prevent the reaction from proceeding.[10] | 1. Optimize Reaction Conditions: For direct sulfonation, ensure temperatures of at least 230-240°C are reached, preferably with a catalyst like mercury(II) sulfate.[2] For the conversion of sulfonic acid, ensure sufficient heating (reflux) and reaction time (e.g., 3-5 hours).[5][11] 2. Use Fresh Reagents: Use a fresh, unopened bottle of the chlorinating agent (PCl₅, POCl₃, SOCl₂). These reagents are sensitive to moisture. 3. Ensure Efficient Stirring: Use mechanical stirring, especially for larger-scale reactions, to maintain a homogeneous mixture.[10] |
| Q2: I'm observing a significant amount of 3-methylpyridine-4-sulfonic acid as a byproduct. | Hydrolysis of the Sulfonyl Chloride: This is the most common side reaction. Sulfonyl chlorides are highly electrophilic and react readily with water, which can be present in solvents, reagents, or from atmospheric moisture.[12][13][14] This hydrolysis converts the desired product back into the sulfonic acid starting material.[15] | Implement Rigorous Anhydrous Techniques: • Dry Glassware: Oven-dry all glassware at >100°C for several hours and cool under an inert atmosphere (N₂ or Ar) or in a desiccator.[13] • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. • Run Under Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon to exclude atmospheric moisture.[13] |
| Q3: My reaction mixture is turning dark brown or black (charring). | Excessively Harsh Conditions: High temperatures, especially with concentrated sulfuric acid, can cause the organic material to decompose.[2] This is a common issue in direct sulfonation attempts. | 1. Reduce Temperature: If possible, lower the reaction temperature. The addition of a catalyst can often allow for lower temperatures.[2] 2. Control Reagent Addition: When adding 3-picoline to oleum, do so slowly and with efficient cooling to manage the initial exotherm. |
| Q4: The product seems to decompose during the aqueous workup. | Prolonged Contact with Water: The sulfonyl chloride is unstable in aqueous media.[16] Allowing it to sit in the workup solution for an extended period will lead to significant hydrolysis and yield loss.[10] | Perform a Rapid, Cold Workup: • Carefully pour the reaction mixture onto crushed ice to quench it quickly.[16] • Separate the organic layer as quickly as possible.[10] • Use cold water or brine for washes and minimize the contact time between the organic and aqueous layers.[13] |
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}
Caption: A workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this reaction? A: The sulfur atom in a sulfonyl chloride is highly electrophilic, making the entire functional group extremely susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, rapidly converts the sulfonyl chloride back to the corresponding sulfonic acid, which is often the primary cause of low yields.[12][14] Maintaining a scrupulously dry environment by using anhydrous reagents and an inert atmosphere is the most critical factor in preventing this side reaction.[13]
Caption: The undesired hydrolysis of the final product.
Q2: My substituted 3-methylpyridine is too sensitive for the harsh conditions of direct sulfonation. What are my options? A: If your substrate contains sensitive functional groups, the two-step method via the sulfonic acid is preferable as the chlorination step is generally less harsh than direct sulfonation. For extremely sensitive molecules, consider modern C-H functionalization methods. These reactions often proceed at or below room temperature and tolerate a much wider range of functional groups.[17] One such method involves activating the pyridine with triflic anhydride (Tf₂O), which facilitates a regioselective C-H sulfonylation.[6][7]
Q3: What is the best way to purify the final product? A: Given its instability, it is often best to use the crude sulfonyl chloride directly in the next step to avoid yield loss during purification.[16] If purification is necessary, distillation under high vacuum is suitable for liquid sulfonyl chlorides.[16] For solid products, recrystallization from a non-polar, anhydrous solvent can be effective.[16] Always minimize exposure to heat and moisture during the purification process.
Q4: How can I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is a common method for monitoring the consumption of the starting material (3-picoline or the sulfonic acid). For more quantitative analysis, you can take aliquots from the reaction (if safe to do so), quench them carefully, and analyze them by LC-MS or ¹H NMR to determine the ratio of starting material to product.
Experimental Protocols
Warning: These reactions involve highly corrosive and toxic materials. They must be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, and face shield).
Protocol 1: Synthesis of 3-Methylpyridine-4-sulfonic Acid
This protocol is a conceptualized procedure based on established principles of pyridine sulfonation.[1][2]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully add fuming sulfuric acid (oleum, ~20% SO₃).
-
Reagent Addition: Cool the flask in an ice-salt bath. Slowly add 3-methylpyridine (3-picoline) dropwise via the dropping funnel, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition is complete, add a catalytic amount of mercury(II) sulfate (optional, but recommended to lower reaction temperature).[2] Slowly and carefully heat the reaction mixture to 230-240°C.
-
Monitoring: Maintain the temperature and vigorous stirring for 12-24 hours. The reaction progress can be monitored by taking small, carefully quenched aliquots for analysis.
-
Workup: Allow the mixture to cool completely to room temperature. Very cautiously, pour the cooled reaction mixture onto a large amount of crushed ice.
-
Isolation: The 3-methylpyridine-4-sulfonic acid will precipitate. Further cooling of the mixture can maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Conversion to 3-Methylpyridine-4-sulfonyl Chloride
This protocol is adapted from general procedures for converting sulfonic acids to sulfonyl chlorides.[5][11]
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place the dry 3-methylpyridine-4-sulfonic acid (1.0 equiv.).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~1.5 equiv.) to the flask. Then, portion-wise and with caution, add phosphorus pentachloride (PCl₅, 2.0 equiv.). The reaction is often exothermic.
-
Reaction: Once the initial reaction subsides, equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110-130°C) for 3-5 hours. The mixture should become a more mobile liquid.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. The sulfonyl chloride will often precipitate as a solid or separate as an oil.
-
Isolation: If a solid precipitates, filter it quickly, wash with cold water, and dry under vacuum. If an oil separates, extract it immediately into a dry, non-polar organic solvent (e.g., dichloromethane or diethyl ether).[18] Wash the organic layer quickly with cold brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
References
- Smolecule. (2023, August 15). Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9. Smolecule.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
- BenchChem. (n.d.).
- Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- Request PDF. (n.d.).
- Angewandte Chemie. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
- PubMed. (2005, November 11).
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- RSC Publishing. (2022, December 6).
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Sulfonyl halide.
- ResearchGate. (n.d.).
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- WIPO Patentscope. (2016, December 22). WO/2016/204096 PYRIDINE-3-SULFONYL CHLORIDE PRODUCTION METHOD.
- European Journal of Organic Chemistry. (2022).
- BenchChem. (n.d.).
- Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides.
- ACS Publications. (2024, July 11). Sandmeyer Chlorosulfonylation of (Hetero)
- ChemRxiv. (n.d.).
- Eureka. (2017, February 22). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
- MDPI. (2025, September 12). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone.
- ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis.
- ChemRxiv. (2022, February 15).
- Wikipedia. (n.d.). 3-Methylpyridine.
- Google Patents. (n.d.). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.
- ACS Publications. (2023, February 27).
- PMC. (n.d.).
- ACS.org. (2023, February 27).
- Google Patents. (n.d.). A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride.
- BenchChem. (n.d.).
- National Toxicology Program. (n.d.). 3-PICOLINE (3-methylpyridine, b-picoline).
- Rasayan. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Picoline 108-99-6.
- SD Fine-Chem. (n.d.). 3-PICOLINE (3-methylpyridine, b-picoline).
- Google Patents. (n.d.).
Sources
- 1. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. d-nb.info [d-nb.info]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Decomposition of Pyridine Sulfonyl Chlorides in Aqueous Media
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the decomposition of pyridine sulfonyl chlorides in aqueous environments. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents and encounter stability issues. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
The Challenge: Understanding the Instability of Pyridine Sulfonyl Chlorides
Pyridine sulfonyl chlorides are highly reactive electrophiles, making them invaluable in the synthesis of sulfonamides and other key intermediates in drug discovery. However, this reactivity is a double-edged sword. In the presence of water, a common solvent and reagent, these compounds are prone to decomposition through several pathways. This guide will help you navigate these challenges, ensuring the integrity of your starting materials and the success of your reactions.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you may be observing in your experiments.
Issue 1: Rapid Loss of Starting Material with Concomitant Formation of a Water-Soluble Impurity
Observed Symptoms:
-
Disappearance of the pyridine sulfonyl chloride spot on a TLC plate.
-
Appearance of a new, more polar spot on the TLC plate.
-
A significant decrease in the pH of the reaction mixture.
-
Lower than expected yield of the desired product.
Root Cause Analysis:
This is a classic presentation of hydrolysis , the most common decomposition pathway for pyridine sulfonyl chlorides in aqueous media.[1] The sulfonyl chloride group reacts with water to form the corresponding pyridine sulfonic acid and hydrochloric acid.[2][3] The rate of hydrolysis is influenced by several factors, including the position of the sulfonyl chloride on the pyridine ring, temperature, and pH. Notably, β-isomeric pyridine sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) are generally more stable and prone to hydrolysis, whereas α- and γ-isomers are more susceptible to other decomposition pathways like SO2 extrusion.[4][5]
Mitigation Strategies:
-
Strict Anhydrous Conditions: The most effective way to prevent hydrolysis is to minimize contact with water.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.[1]
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure all other reagents, such as amines and bases, are also anhydrous.[1]
-
-
Temperature Control: Hydrolysis is an activated process, meaning its rate increases with temperature.
-
Low-Temperature Reactions: Conduct your reaction at a low temperature, ideally 0 °C or below, especially during the addition of the sulfonyl chloride.[1]
-
-
Prompt Aqueous Work-up: If an aqueous work-up is unavoidable, perform it quickly and at a low temperature to minimize the contact time between the sulfonyl chloride and water.[1][6] Use cold water or brine for washes.
-
Use of Biphasic Systems: For some applications, the low solubility of aryl sulfonyl chlorides in water can be exploited. Their precipitation from an aqueous reaction mixture can protect them from extensive hydrolysis.[7]
Experimental Protocol: Minimizing Hydrolysis in a Sulfonamide Formation Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Reagent Preparation: Dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in a freshly distilled, anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the pyridine sulfonyl chloride in the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction with a cold, saturated aqueous solution of a weak acid (e.g., ammonium chloride) or water. Immediately proceed with the extraction of the product into an organic solvent.
Issue 2: Formation of Gaseous Byproducts and a Color Change in the Reaction Mixture
Observed Symptoms:
-
Visible gas evolution from the reaction mixture.
-
The reaction mixture develops a dark color, often brown or black.[1]
-
In addition to the expected product, you observe the formation of the corresponding chloropyridine.
Root Cause Analysis:
These symptoms are indicative of formal SO2 extrusion , a decomposition pathway particularly characteristic of α- and γ-isomeric pyridine sulfonyl chlorides.[4][5] In this process, the sulfonyl chloride group is eliminated as sulfur dioxide (SO2), and the pyridine ring is chlorinated. This can be a significant side reaction, leading to a complex product mixture and reduced yield.
Mitigation Strategies:
-
Isomer Selection: Whenever possible, choose a β-isomeric pyridine sulfonyl chloride, as they are less prone to SO2 extrusion.[4][5]
-
Temperature Control: This decomposition pathway is also temperature-dependent. Maintaining low reaction temperatures can help to minimize this side reaction.
-
Inert Atmosphere: While not always fully preventative, conducting the reaction under a positive pressure of an inert gas like nitrogen or argon can help to minimize oxidative side reactions that may be initiated by decomposition products.[1]
Workflow for Diagnosing and Mitigating SO2 Extrusion:
Caption: Troubleshooting workflow for SO2 extrusion.
Frequently Asked Questions (FAQs)
Q1: At what pH is my pyridine sulfonyl chloride most stable in an aqueous solution?
Q2: Can I use a co-solvent to improve the stability of my pyridine sulfonyl chloride in a reaction with water?
Yes, using a water-miscible aprotic co-solvent like tetrahydrofuran (THF), acetonitrile, or dioxane can be beneficial. The presence of an organic co-solvent reduces the effective concentration of water, which can slow down the rate of hydrolysis. However, this does not completely stop decomposition, and the other principles of temperature control and prompt use still apply.
Q3: How can I monitor the decomposition of my pyridine sulfonyl chloride?
Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the disappearance of the starting material and the appearance of the sulfonic acid hydrolysis product.[2][10]
-
Gas Chromatography (GC): GC can be used, but derivatization to a more stable compound like a sulfonamide may be necessary to prevent on-column degradation.[10]
-
Titrimetry: A classic method involves reacting the sulfonyl chloride with a nucleophile and then titrating the resulting acid or excess reagent.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time by observing the disappearance of the sulfonyl chloride signals and the appearance of new signals corresponding to the product and byproducts. Aprotic deuterated solvents like CDCl₃ or acetone-d₆ are recommended.[10]
Q4: Are there more stable alternatives to pyridine sulfonyl chlorides?
Yes, pyridine sulfonyl fluorides are generally more stable towards hydrolysis and SO2 extrusion than their chloride counterparts.[4][5] However, they are also less reactive, which may require more forcing reaction conditions. The choice between a sulfonyl chloride and a sulfonyl fluoride is a trade-off between stability and reactivity that must be considered for your specific application.[4][5]
Quantitative Data Summary
The following table provides a qualitative summary of the stability of different pyridine sulfonyl chloride isomers based on their primary decomposition pathways.
| Isomer Position | Primary Decomposition Pathway | Relative Stability in Solution |
| Pyridine-2-sulfonyl chloride (α) | Formal SO2 Extrusion | Low |
| Pyridine-3-sulfonyl chloride (β) | Hydrolysis | High |
| Pyridine-4-sulfonyl chloride (γ) | Formal SO2 Extrusion | Very Low |
This table is a generalization based on published stability studies.[4][5] Actual stability will depend on specific reaction conditions.
Decomposition Mechanisms at a Glance
The following diagram illustrates the two primary decomposition pathways discussed.
Caption: Primary decomposition pathways of pyridine sulfonyl chlorides.
By understanding the factors that contribute to the decomposition of pyridine sulfonyl chlorides and by implementing the mitigation strategies outlined in this guide, you can significantly improve the success rate of your experiments and the purity of your products.
References
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Rogae, E. J., & Kice, J. L. (1968). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic. [Link]
- Wang, Y., et al. (2016). Method for determining content of pyridine-3-sulfonyl chloride.
-
Ciuffarin, E., & Tuveri, L. (1974). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Ishihara, S., et al. (2016). Pyridine-3-sulfonyl chloride production method.
-
Ammar, Y. A., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
- Li, J., et al. (2022). Method for detecting content of pyridine-3-sulfonyl chloride.
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Method for determining content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 3-Methylpyridine-4-sulfonyl Chloride Optimization Guide
Executive Summary
3-Methylpyridine-4-sulfonyl chloride presents a unique synthetic challenge compared to standard benzenesulfonyl chlorides. As a pyridine-4-sulfonyl chloride derivative , it is inherently unstable and prone to SO₂ extrusion (releasing sulfur dioxide to form the chloropyridine) and rapid hydrolysis .
This guide provides an evidence-based framework for solvent selection, reaction optimization, and failure analysis. Unlike stable reagents (e.g., Tosyl chloride), this compound requires strict temperature control and specific solvent environments to suppress decomposition pathways.
Module 1: Optimal Solvent Selection Matrix
The Core Conflict: You need a solvent that dissolves the polar sulfonyl chloride but does not promote nucleophilic attack or thermal decomposition.
Solvent Performance Table
| Solvent | Suitability | Key Characteristics & Risks |
| Dichloromethane (DCM) | Highly Recommended | Best for Stability. Non-polar enough to suppress hydrolysis; excellent solubility for the sulfonyl chloride. Low boiling point allows easy removal without thermal stress. |
| Tetrahydrofuran (THF) | Recommended (Conditional) | Good Alternative. Useful if the amine/nucleophile is insoluble in DCM. Critical: Must be strictly anhydrous and peroxide-free. |
| Acetonitrile (MeCN) | Use with Caution | Polarity Risk. Higher polarity can accelerate hydrolysis if trace water is present. Good for rapid, homogeneous reactions but requires -10°C to 0°C control. |
| DMF / DMAc | NOT Recommended | High Risk. High boiling point makes removal difficult, often requiring heat (which kills this reagent). Can react with sulfonyl chlorides (Vilsmeier-Haack type side reactions). |
| Alcohols (MeOH/EtOH) | FORBIDDEN | Immediate Failure. Will react to form sulfonate esters (solvolysis) instead of the desired sulfonamide. |
Decision Logic for Solvent Choice
Use the diagram below to select the correct solvent system based on your nucleophile.
Figure 1: Solvent selection decision tree based on nucleophile solubility profiles.
Module 2: Critical Reaction Protocol (Step-by-Step)
Objective: Synthesize sulfonamide while preventing SO₂ extrusion.
Reagents
-
Electrophile: 3-Methylpyridine-4-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Amine (1.0 - 1.2 equiv)
-
Base: Triethylamine (TEA) or DIPEA (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DCM (0.1 M - 0.2 M concentration)
Procedure
-
Preparation: Flame-dry all glassware. Purge with Nitrogen/Argon.[1]
-
Amine Solution: Dissolve the amine and Base (TEA/DIPEA) in anhydrous DCM.
-
Thermal Control (CRITICAL): Cool the amine solution to 0°C (ice bath).
-
Why? Pyridine-4-sulfonyl chlorides are thermally unstable. Above room temperature, they extrude SO₂.
-
-
Addition: Add 3-Methylpyridine-4-sulfonyl chloride slowly (solid addition or dropwise via syringe if dissolved in minimal DCM).
-
Note: Do not let the internal temperature rise above 5°C.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm strictly to Room Temperature (20-25°C) .
-
Warning: Do not heat to reflux.
-
-
Quench: Once TLC/LCMS shows consumption, quench with saturated NH₄Cl or water.[1]
-
Workup: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.[2]
Module 3: Troubleshooting & FAQs
Q1: My LCMS shows a mass corresponding to [M-64]. What happened?
Diagnosis: You have experienced SO₂ Extrusion . Explanation: The 4-position sulfonyl chloride on a pyridine ring is prone to losing a molecule of sulfur dioxide (Mass 64), converting your starting material into 4-chloro-3-methylpyridine . Solution:
-
Lower your reaction temperature (keep at 0°C longer).[1]
-
Ensure your starting material was stored at -20°C. Old samples often decompose to the chloropyridine in the bottle.
Q2: The reaction turned into a black tar/slurry.
Diagnosis: Pyridine self-polymerization or decomposition. Explanation: The basic nitrogen on the pyridine ring can act as a nucleophile towards another molecule of sulfonyl chloride, creating a chain of intermolecular reactions. Solution:
-
Reverse Addition: Add the sulfonyl chloride to the amine/base mixture (as described in the protocol). Never add the amine to the sulfonyl chloride.
-
Dilution: Run the reaction more dilute (0.05 M) to reduce intermolecular collisions.
Q3: I see a peak for the sulfonic acid [M-Cl+OH].
Diagnosis: Hydrolysis.[3] Explanation: Water entered the system.[3] Pyridine sulfonyl chlorides hydrolyze much faster than benzene analogs due to the electron-deficient ring. Solution:
-
Use fresh anhydrous solvents.
-
Verify the quality of your base (TEA/DIPEA often absorbs water over time).
Visualizing the Failure Modes
Understanding the competition between the desired path and decomposition is vital.
Figure 2: Competitive reaction pathways showing the risks of thermal stress (SO₂ extrusion) and moisture (Hydrolysis).
References
-
BenchChem. (2025).[4] Preventing decomposition of sulfonyl chloride during reaction. Retrieved from
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from
-
Jubilant Ingrevia. (2024).[5] Safety Data Sheet: Pyridine-3-sulfonyl chloride. Retrieved from
-
ChemRxiv. (2025). Stability of five- and six-membered heteroaromatic sulfonyl halides. Retrieved from
-
GuideChem. (2025). Pyridine-3-sulfonyl chloride Hydrochloride Properties and Handling. Retrieved from
Sources
Technical Support Center: A Researcher's Guide to Handling 3-Methylpyridine-4-sulfonyl Chloride
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-Methylpyridine-4-sulfonyl chloride. This resource is designed to provide in-depth, field-proven insights into the effective handling, application, and troubleshooting of this highly reactive and moisture-sensitive reagent. Our goal is to move beyond simple protocols and equip you with the causal understanding necessary to anticipate challenges, optimize your reactions, and ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common initial queries regarding 3-Methylpyridine-4-sulfonyl chloride, providing a foundational understanding for its use in the laboratory.
Q1: What is the primary hazard associated with 3-Methylpyridine-4-sulfonyl chloride?
A1: The most critical characteristic of 3-Methylpyridine-4-sulfonyl chloride is its high sensitivity to moisture.[1] Upon contact with water, even atmospheric humidity, it readily hydrolyzes to the corresponding 3-methylpyridine-4-sulfonic acid and hydrochloric acid.[2][3] This decomposition not only consumes the reagent, leading to lower reaction yields, but the generation of corrosive HCl can also catalyze unwanted side reactions or degrade sensitive substrates.[2] Beyond its moisture sensitivity, it is also a corrosive compound that can cause severe skin burns and eye damage.[1]
Q2: How should I properly store 3-Methylpyridine-4-sulfonyl chloride?
A2: To maintain its integrity, 3-Methylpyridine-4-sulfonyl chloride must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[2] The container should be tightly sealed and stored in a cool, dry place.[1][4] For long-term storage, refrigeration (2-8°C) is often recommended to minimize thermal decomposition.[4]
Q3: What are the initial signs of decomposition?
A3: Visual inspection can sometimes reveal degradation. The pure compound is typically a colorless to yellowish oily liquid or solid.[1] Decomposition may lead to a more pronounced discoloration or the presence of solid precipitates (the sulfonic acid). A pungent, acidic odor of HCl is a strong indicator of hydrolysis. For a definitive assessment of purity, analytical techniques such as ¹H NMR are recommended to detect the presence of 3-methylpyridine-4-sulfonic acid.
Q4: In what types of reactions is 3-Methylpyridine-4-sulfonyl chloride commonly used?
A4: 3-Methylpyridine-4-sulfonyl chloride is a powerful electrophile primarily used for the synthesis of sulfonamides and sulfonate esters.[5][6] This is achieved through its reaction with primary or secondary amines and alcohols, respectively.[5][7] These reactions are fundamental in medicinal chemistry for the creation of a wide array of biologically active molecules.
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving 3-Methylpyridine-4-sulfonyl chloride.
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting amine/alcohol.
-
The isolated product yield is substantially lower than expected.
-
The reaction mixture becomes acidic.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Preventative Measures |
| Reagent Decomposition (Hydrolysis) | The sulfonyl chloride has degraded due to exposure to moisture before or during the reaction.[2] | Before Reaction: Always use a fresh bottle or a properly stored reagent. If in doubt, analyze a small sample by ¹H NMR to check for the sulfonic acid peak. During Reaction: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Perform the reaction under a positive pressure of nitrogen or argon.[2] |
| Inadequate Base | A base (commonly pyridine or triethylamine) is crucial to neutralize the HCl generated during the reaction.[5] If the base is insufficient or of poor quality, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic. | Use at least one equivalent of a tertiary amine base for every equivalent of sulfonyl chloride. For less nucleophilic amines, using an excess of the base (2-3 equivalents) can be beneficial.[5] Ensure the base is anhydrous. |
| Low Reactivity of the Nucleophile | Sterically hindered or electron-deficient amines/alcohols may react sluggishly. | Increase the reaction temperature cautiously. Monitor for potential decomposition of the sulfonyl chloride at higher temperatures.[2] Consider using a more forcing base or a catalyst. |
| Product Loss During Workup | The desired product may be lost during the aqueous workup, especially if it has some water solubility. | If an aqueous workup is necessary, perform it quickly and at low temperatures to minimize hydrolysis of any unreacted sulfonyl chloride.[8] Use multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.[8] |
Issue 2: Formation of a White Precipitate Upon Addition of the Sulfonyl Chloride
Symptoms:
-
A salt-like solid immediately forms when the sulfonyl chloride is added to the amine/base mixture.
Root Cause Analysis and Solutions:
This is often the formation of the pyridinium or triethylammonium hydrochloride salt. This is a normal consequence of the reaction and indicates that the base is performing its function of scavenging the generated HCl. However, if the precipitate is excessive and hinders stirring, you may need to add more anhydrous solvent to maintain a mobile slurry.
Issue 3: Complex Reaction Mixture with Multiple Byproducts
Symptoms:
-
TLC or LC-MS analysis reveals several unexpected spots/peaks.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Preventative Measures |
| Side Reactions of the Pyridine Moiety | The 3-methylpyridine ring itself can potentially undergo side reactions under certain conditions, although this is less common than issues related to the sulfonyl chloride group. | Maintain a controlled reaction temperature. Avoid overly harsh conditions or prolonged reaction times. |
| Thermal Decomposition | At elevated temperatures, sulfonyl chlorides can decompose via radical or ionic pathways.[2] | Run the reaction at the lowest effective temperature. For many sulfonylation reactions, starting at 0°C and slowly warming to room temperature is sufficient.[2][5] |
| Reaction with Solvent | Protic solvents (e.g., methanol, ethanol) will react with the sulfonyl chloride. Some aprotic solvents may also be reactive under certain conditions. | Use inert, aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). Ensure the solvent is anhydrous. |
Section 3: Experimental Protocols and Methodologies
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a robust starting point for the reaction of 3-Methylpyridine-4-sulfonyl chloride with a primary or secondary amine.
Materials:
-
3-Methylpyridine-4-sulfonyl chloride (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Anhydrous triethylamine or pyridine (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine in anhydrous DCM.
-
Add the anhydrous triethylamine or pyridine to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 3-Methylpyridine-4-sulfonyl chloride in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to slowly warm to room temperature and stir until the starting amine is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.[5]
Protocol 2: Monitoring the Reaction Progress
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction.
-
Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted based on the polarity of your starting materials and product.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective.
-
Analysis: Spot the starting amine, the sulfonyl chloride (if stable enough on silica), and the reaction mixture on the TLC plate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Section 4: Visualizing the Chemistry
Hydrolysis of 3-Methylpyridine-4-sulfonyl chloride
The following diagram illustrates the decomposition pathway of 3-Methylpyridine-4-sulfonyl chloride in the presence of water.
Caption: Hydrolysis of the sulfonyl chloride.
General Sulfonamide Synthesis Workflow
This workflow outlines the key steps in a typical sulfonylation reaction.
Caption: Troubleshooting low yield.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem Technical Support.
- MDPI. (2007). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles. Molecules, 12(8), 1763-1773.
- National Institutes of Health. (n.d.).
- ResearchGate. (2026, January 22).
- Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Thieme. (2024, December 6).
- BenchChem. (2025, December). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Technical Support.
- European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. 12(3), 279-283.
- Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Wiley Online Library. (2019, October 9).
- University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- Princeton University. (2023, September 28).
- ResearchGate. (2019, October 9).
- AK Scientific, Inc. (n.d.).
- Patsnap. (2022, July 8). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka.
- BenchChem. (2025, December). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
- Jubilant Ingrevia Limited. (2024, March 29).
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- ACS Publications. (2009, September 3).
- National Institutes of Health. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC.
- ResearchGate. (2024, April 11). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- Purdue University. (n.d.).
- Taylor & Francis Online. (2006, December 19). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE.
- PubMed. (2024, September 16).
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification of unstable sulfonyl chlorides via recrystallization vs chromatography
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for the purification of unstable sulfonyl chlorides, a class of compounds notorious for their reactivity and susceptibility to degradation. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to select the appropriate purification strategy—recrystallization or chromatography—and to successfully navigate the challenges associated with handling these labile intermediates.
The Challenge of Purifying Unstable Sulfonyl Chlorides
Unstable sulfonyl chlorides are highly electrophilic and prone to decomposition, primarily through hydrolysis to the corresponding sulfonic acid, but also via thermal degradation.[1][2] This inherent instability demands that purification methods be rapid, anhydrous, and conducted at low temperatures whenever possible to preserve the integrity of the compound. The choice between recrystallization and chromatography is therefore not merely one of convenience, but a critical decision that can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: When should I choose recrystallization over chromatography for my unstable sulfonyl chloride?
A1: Recrystallization is generally preferred when your crude sulfonyl chloride is a solid and of relatively high purity (typically >90%). It is an excellent method for removing small amounts of impurities and can yield very high purity material, often suitable for even the most demanding applications.[3][4] However, it is crucial that a suitable solvent system can be identified in which the sulfonyl chloride has a steep solubility curve (i.e., highly soluble when hot, and poorly soluble when cold) and is stable at the solvent's boiling point.[5]
Q2: Under what circumstances is chromatography the better option?
A2: Chromatography is the more versatile technique and is often the method of choice when:
-
The sulfonyl chloride is an oil or a low-melting solid.
-
The crude material contains a complex mixture of impurities or impurities with similar solubility profiles to the product.[3]
-
The sulfonyl chloride is thermally unstable and cannot tolerate the elevated temperatures required for recrystallization.[6]
-
A very high degree of purity is required from a moderately impure crude product.[7]
Q3: My sulfonyl chloride is decomposing on the silica gel during chromatography. What can I do?
A3: Decomposition on silica gel is a common problem due to the acidic nature of standard silica and the presence of surface-bound water. To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% by volume), to neutralize the acidic sites.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-propyl silica.[8][9]
-
Work quickly: Minimize the time the compound spends on the column by using flash chromatography with slightly more polar solvent systems than you might otherwise choose.
Q4: I'm losing a significant amount of my product during recrystallization. How can I improve my yield?
A4: Low recovery in recrystallization is often due to using too much solvent or the compound having significant solubility even at low temperatures.[2] To improve your yield:
-
Use a minimal amount of hot solvent: Add just enough hot solvent to fully dissolve the solid. Working with a saturated solution is key.[9]
-
Cool the solution slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5]
-
Use an anti-solvent: If a single solvent system gives poor recovery, consider a two-solvent system. Dissolve the sulfonyl chloride in a minimal amount of a "good" solvent at room temperature, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Gently warm until the solution is clear again, then cool slowly.[10]
Decision-Making Workflow: Recrystallization vs. Chromatography
The following flowchart provides a structured approach to selecting the optimal purification method for your unstable sulfonyl chloride.
Caption: A decision-making flowchart for selecting a purification method.
Comparative Analysis: Recrystallization vs. Chromatography
| Feature | Recrystallization | Flash Chromatography |
| Principle | Differential solubility in a solvent at different temperatures.[11] | Differential partitioning between a stationary and a mobile phase.[12] |
| Best For | Solids with >90% purity; removing minor impurities. | Oils or solids; complex mixtures; thermally sensitive compounds. |
| Speed | Can be slow, especially with slow cooling and drying steps. | Generally faster, especially with modern automated systems. |
| Scalability | Excellent for large quantities.[13] | Can be challenging and expensive to scale up.[3] |
| Solvent Usage | Generally lower, but depends on solubility. | Typically higher due to the need for multiple column volumes. |
| Purity Potential | Can achieve very high purity with multiple recrystallizations.[3] | Good to excellent, but can be limited by resolution. |
| Key Challenge for Unstable Sulfonyl Chlorides | Potential for thermal decomposition at the solvent's boiling point and hydrolysis from atmospheric moisture during filtration.[1] | Decomposition on acidic silica gel; hydrolysis from residual water in solvents or on the stationary phase.[14] |
| Mitigation Strategy | Use low-boiling, anhydrous solvents; perform filtration under an inert atmosphere. | Use deactivated silica or alternative stationary phases; use anhydrous solvents; work quickly. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Recrystallization: Product "oils out" instead of crystallizing. | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The presence of impurities is disrupting crystal lattice formation. | 1. Add a small amount of additional hot solvent to redissolve the oil, then cool slowly.[15] 2. Ensure slow cooling; insulate the flask. 3. Attempt purification by chromatography first to remove the bulk of impurities. |
| Recrystallization: No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated. | 1. Remove some solvent by evaporation and cool again.[15] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2] |
| Chromatography: Product elutes as a broad, streaky band. | 1. The compound is interacting too strongly with the stationary phase. 2. The column is overloaded. 3. The compound is decomposing on the column. | 1. Increase the polarity of the mobile phase. 2. Use a larger column or less sample.[16] 3. Use deactivated silica or an alternative stationary phase; consider a less polar solvent system to elute the compound faster. |
| Chromatography: Co-elution of impurities with the product. | 1. The solvent system does not provide adequate resolution. 2. The stationary phase is not suitable for the separation. | 1. Optimize the mobile phase using TLC. Try different solvent combinations.[17] 2. Consider a different stationary phase (e.g., C18, diol, or alumina). |
Experimental Protocols
Protocol 1: Purification of a Solid, Unstable Sulfonyl Chloride by Recrystallization
This protocol is designed to minimize exposure to heat and moisture.
Objective: To purify a solid, unstable sulfonyl chloride from non-polar impurities.
Materials:
-
Crude, solid sulfonyl chloride
-
Anhydrous, low-boiling solvent (e.g., hexanes, diethyl ether)[6]
-
Anhydrous anti-solvent (if required)
-
Oven-dried glassware
-
Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)
Workflow Diagram:
Caption: A workflow for the recrystallization of unstable sulfonyl chlorides.
Procedure:
-
Setup: Assemble oven-dried glassware under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Dissolution: In a flask, add a minimal amount of hot, anhydrous solvent to the crude sulfonyl chloride with stirring until it just dissolves.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a rapid hot gravity filtration through a fluted filter paper into a second pre-warmed, oven-dried flask, maintaining an inert atmosphere.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel. To minimize exposure to atmospheric moisture, a blanket of nitrogen can be applied over the funnel.
-
Washing: Wash the crystals with a small amount of ice-cold, anhydrous solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the crystals thoroughly under high vacuum.
-
Validation: Check the purity of the recrystallized product by melting point analysis (a sharp melting point indicates high purity) and NMR spectroscopy.[14]
Protocol 2: Purification of an Unstable Sulfonyl Chloride by Flash Chromatography
This protocol emphasizes speed and the use of a deactivated stationary phase.
Objective: To purify a thermally sensitive or oily sulfonyl chloride.
Materials:
-
Crude sulfonyl chloride
-
Silica gel (or alternative stationary phase)
-
Anhydrous HPLC-grade solvents
-
Triethylamine (for deactivation)
-
Flash chromatography system (manual or automated)
Procedure:
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that gives the sulfonyl chloride an Rf value of approximately 0.2-0.4. A common system is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (starting with the lowest polarity mixture).
-
Self-Validating Checkpoint: Add 0.5% (v/v) triethylamine to the slurry to deactivate the silica gel.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude sulfonyl chloride in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.[8]
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent system, applying positive pressure.
-
Collect fractions and monitor the elution of the product by TLC.
-
Self-Validating Checkpoint: Run a TLC of every few fractions to precisely identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation), keeping the bath temperature low to prevent thermal decomposition.
-
-
Validation: Assess the purity of the product by NMR spectroscopy and/or LC-MS to confirm the absence of impurities and the sulfonic acid degradation product.[14]
References
-
Various Authors. (2017). Are there cases in which column chromatography is preferable to recrystallisation? Quora. Retrieved from [Link]
-
Organic Syntheses Procedure. p. 943. Retrieved from [Link]
-
University of Toronto. Recrystallization and Crystallization. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (2021). Crystallisation. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization1. Retrieved from [Link]
- Google Patents. (1995). Peptide synthesis with sulfonyl protecting groups.
-
Khan Academy. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]
-
University of California, Irvine. recrystallization, filtration and melting point. Retrieved from [Link]
-
Chiral Publishing. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]
-
ChemTalk. Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Reddit. (2020). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
University of York. Problems with Recrystallisations. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Chromatography Today. Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Kevkee, K., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Retrieved from [Link]
-
Biotage. (2025). Successful flash chromatography. Retrieved from [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
University of Toronto. Experiment 2: Recrystallization. Retrieved from [Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]
-
Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
NIH. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. quora.com [quora.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. praxilabs.com [praxilabs.com]
- 12. pharmanow.live [pharmanow.live]
- 13. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. biotage.com [biotage.com]
Technical Support Center: A Scientist's Guide to 3-Methylpyridine-4-sulfonyl Chloride
Welcome to the technical support center for 3-Methylpyridine-4-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a heterocyclic sulfonyl chloride, it is a valuable building block for introducing the 3-methylpyridine-4-sulfonyl moiety, commonly found in pharmacologically active compounds.[1][2] However, its reactivity also makes it susceptible to specific side reactions that can complicate synthesis and purification.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and optimize your reaction conditions to achieve clean, high-yielding results.
Part 1: Core Principles of Reactivity & Stability
Understanding the inherent chemical nature of 3-Methylpyridine-4-sulfonyl chloride is the first step in minimizing side reactions. The molecule's reactivity is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl).[3] This makes it an excellent target for nucleophiles. The primary challenge arises from the reagent's instability, particularly its sensitivity to moisture.
Heteroaromatic sulfonyl chlorides, especially those with the sulfonyl group at the 4-position (a γ-isomer relative to the nitrogen), are known to be less stable than their β-isomer counterparts.[4][5] The two principal non-productive pathways are:
-
Hydrolysis: Reaction with water, even trace amounts, is the most common side reaction. This leads to the formation of the corresponding and unreactive 3-Methylpyridine-4-sulfonic acid, rendering the reagent inactive for the desired transformation.[6][7]
-
Decomposition: Certain pyridine sulfonyl chlorides can undergo decomposition, which may involve the extrusion of SO₂.[4][5] This is often promoted by elevated temperatures.
Therefore, the central strategy for minimizing side reactions is the rigorous exclusion of water and careful temperature management throughout the handling and reaction process.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during experiments in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and TLC analysis shows a significant, highly polar baseline spot that doesn't correspond to my starting amine. What is likely happening?
A1: This is the classic signature of sulfonyl chloride hydrolysis. The baseline spot is almost certainly 3-Methylpyridine-4-sulfonic acid, the product of the reaction between your reagent and water.[6][7] This side reaction consumes your electrophile, leading to low conversion and making the desired product difficult to isolate.
-
Causality: Sulfonyl chlorides are highly moisture-sensitive.[1] Water acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh bottle of 3-Methylpyridine-4-sulfonyl chloride or a sample that has been properly stored in a desiccator under an inert atmosphere.[8]
-
Q2: The reaction is clean but proceeds very slowly or stalls, leaving a large amount of unreacted amine. How can I drive the reaction to completion?
A2: Sluggish reactions are typically caused by insufficient nucleophilicity of the amine, suboptimal base selection, or inadequate temperature.
-
Causality: The formation of a sulfonamide is a nucleophilic substitution reaction.[9] Electron-poor or sterically hindered amines are less reactive. The base plays a critical role in scavenging the HCl generated; if the base is too weak or hindered, the resulting ammonium salt can precipitate or reduce the free amine concentration.[9][10]
-
Solution:
-
Base Selection: Switch to a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Use at least 1.2-1.5 equivalents to ensure the complete neutralization of HCl.
-
Temperature Control: While the initial addition should be done at 0 °C to control the exotherm, allowing the reaction to slowly warm to room temperature and stir for an extended period (6-18 hours) is often necessary.[9] For particularly unreactive amines, gentle heating (e.g., to 40-50 °C) can be beneficial, but this must be balanced against the risk of reagent decomposition.
-
Catalyst: In some cases, adding a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, especially with less reactive amines or when forming sulfonate esters with alcohols.[11][12]
-
Q3: I am observing an unexpected, non-polar byproduct in my reaction. What could it be?
A3: While less common than hydrolysis, other side reactions can occur depending on your specific conditions.
-
Causality & Solutions:
-
Dimerization/Polymerization: If your amine has other reactive functional groups, side reactions can occur. Ensure other nucleophilic sites (e.g., unprotected alcohols or thiols) are appropriately protected.
-
Reaction with Solvent: Avoid using nucleophilic solvents like alcohols unless they are the intended reactant.
-
Chlorinated Byproducts: If using pyridine as the base, it can act as a nucleophile to form a sulfonylpyridinium intermediate.[13] This intermediate can then be attacked by the chloride counter-ion, potentially leading to chlorinated byproducts under certain conditions.[6] It is generally safer to use non-nucleophilic tertiary amine bases like TEA or DIPEA.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues.
Caption: Troubleshooting decision tree for reactions with 3-Methylpyridine-4-sulfonyl chloride.
Part 3: Optimized Protocols & Data
Adhering to a validated protocol is essential for reproducibility and minimizing side reactions.
Protocol 1: Optimized General Procedure for Sulfonamide Synthesis
This protocol describes the reaction of 3-Methylpyridine-4-sulfonyl chloride with a representative primary or secondary amine.
1. Preparation (Anhydrous Conditions are CRITICAL):
- Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen or argon.
- To the flask, add the amine (1.0 eq).
- Dissolve the amine in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1-0.2 M concentration).
- Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or DIPEA (1.5 eq).
2. Reaction:
- Cool the stirred amine solution to 0 °C using an ice-water bath.
- In a separate, dry vial, dissolve 3-Methylpyridine-4-sulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent.
- Add the sulfonyl chloride solution dropwise to the cold amine solution over 15-20 minutes. Causality: A slow, cold addition helps dissipate the heat of reaction and prevents the formation of temperature-related byproducts.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
3. Workup and Purification:
- Upon completion, dilute the reaction mixture with additional DCM.
- Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any sulfonic acid), and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.[14]
Data Summary: Recommended Reaction Parameters
| Nucleophile Type | Recommended Base (eq.) | Recommended Solvent | Typical Temperature | Key Considerations |
| Primary Aliphatic Amine | TEA or DIPEA (1.5) | DCM, MeCN, THF | 0 °C to RT | Generally highly reactive; reaction is often complete in a few hours. |
| Secondary Aliphatic Amine | TEA or DIPEA (1.5) | DCM, MeCN, THF | 0 °C to RT | Reactivity is similar to primary amines but can be slower if sterically hindered. |
| Aniline (Electron-rich) | TEA or DIPEA (1.5) | DCM, Acetonitrile | RT | Generally reactive. |
| Aniline (Electron-poor) | TEA or DIPEA (1.5) | Acetonitrile, THF | RT to 50 °C | Less nucleophilic; may require longer reaction times or gentle heating. |
| Alcohols (Primary/Secondary) | TEA or DIPEA (1.5) + cat. DMAP | DCM, THF | 0 °C to RT | Reaction to form sulfonate esters is often slower; DMAP catalysis is recommended. |
Visualizing Reaction Pathways
Understanding the competition between the desired reaction and hydrolysis is key.
Caption: Competing reaction pathways for 3-Methylpyridine-4-sulfonyl chloride.
References
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
- Benchchem. (2025). Technical Support Center: Sulfonylation Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples.
- ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Benchchem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.
- ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Smolecule. (2023). Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- PMC. (n.d.). Preparation of sulfonamides from N-silylamines.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- PMC. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Chemical Bull. (n.d.). Pyridine-3-sulfonyl Chloride Manufacturer & Supplier.
- PMC. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions.
- ResearchGate. (2016). Sulfonation chemistry - more sustainable approaches.
- European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- SAFETY DATA SHEET. (2009). 3-Pyridine-3-sulfonyl chloride hydrochloride.
- Master Organic Chemistry. (2018). Sulfonyl blocking groups in aromatic synthesis.
- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- MilliporeSigma. (2025). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.
- ACS.org. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- ACS Publications. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates | The Journal of Organic Chemistry.
- PMC. (n.d.). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- MDPI. (2007). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution.
- Eureka | Patsnap. (2022). Method for detecting content of pyridine-3-sulfonyl chloride.
- Inchem.org. (n.d.). ICSC 0802 - 3-METHYLPYRIDINE.
- YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
Sources
- 1. Pyridine-3-sulfonyl Chloride Manufacturer & Supplier | Industrial Sulfonyl Intermediate [chemicalbull.com]
- 2. eurjchem.com [eurjchem.com]
- 3. Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. frontiersrj.com [frontiersrj.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 3-Methylpyridine-4-sulfonyl Chloride Stability
Welcome to the Technical Support Center for handling highly reactive heteroaryl sulfonyl chlorides. 3-Methylpyridine-4-sulfonyl chloride is a critical electrophilic building block used in the synthesis of sulfonamides and sulfonate esters for drug discovery. However, a frequent point of failure in synthetic workflows is the unintended degradation of this reagent in common polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to ensure the integrity of your experiments.
Section 1: Mechanistic Insights into Solvent-Induced Degradation
Q: Why does my 3-Methylpyridine-4-sulfonyl chloride degrade instantly when dissolved in DMSO? A: DMSO is not an inert solvent for highly electrophilic sulfonyl chlorides. The oxygen atom of DMSO acts as a nucleophile, directly attacking the electrophilic sulfur of the sulfonyl chloride to form a highly reactive sulfoxonium intermediate 1. This intermediate rapidly collapses, releasing chloride ions and leading to the formation of chlorodimethyl sulfide and the corresponding pyridine sulfonic acid 1.
Furthermore, the 3-methylpyridine ring contains a basic nitrogen. Any trace moisture leads to hydrolysis, releasing HCl. The HCl protonates the pyridine nitrogen, creating an electron-withdrawing pyridinium species that makes the sulfonyl group even more electrophilic, triggering a rapid, autocatalytic degradation cascade 2.
Mechanism of DMSO-induced nucleophilic degradation of sulfonyl chlorides.
Q: Is DMF a safe alternative for preparing stock solutions? A: No. DMF reacts with sulfonyl chlorides to form a Vilsmeier-Haack-type complex (a reactive chloro-formamidinium species) 3. This reaction is exothermic and often accompanied by the evolution of sulfur dioxide (SO2) gas. Using DMF will consume your reagent and introduce reactive formylating species into your reaction mixture, leading to complex by-product profiles.
Formation of reactive Vilsmeier-Haack complexes between sulfonyl chlorides and DMF.
Section 2: Solvent Compatibility & Quantitative Data
To guide your experimental design, we have tabulated the compatibility and estimated half-life of 3-Methylpyridine-4-sulfonyl chloride in various common laboratory solvents at 25°C.
| Solvent | Compatibility | Estimated Half-Life (25°C) | Primary Degradation Mechanism | Recommendation |
| DMSO | Incompatible | < 10 minutes | Nucleophilic attack (Sulfoxonium) | DO NOT USE |
| DMF | Incompatible | < 30 minutes | Vilsmeier-Haack complexation | DO NOT USE |
| Methanol | Incompatible | < 1 hour | Solvolysis (Esterification) | DO NOT USE |
| Acetonitrile (MeCN) | Excellent | > 48 hours | None (if strictly anhydrous) | PREFERRED |
| Dichloromethane (DCM) | Excellent | > 48 hours | None (if strictly anhydrous) | PREFERRED |
| Tetrahydrofuran (THF) | Moderate | ~ 12 hours | Ring-opening polymerization (trace acid) | Use fresh/anhydrous |
Section 3: Experimental Troubleshooting & Protocols
Protocol 1: Self-Validating Stability Assay (NMR)
Before committing valuable substrates to a reaction, validate your solvent and reagent integrity using this rapid NMR assay. This ensures your system is free of catalytic moisture.
-
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, weigh 5 mg of 3-Methylpyridine-4-sulfonyl chloride into a dry vial.
-
Dissolution: Dissolve the solid in 0.5 mL of anhydrous CD3CN (Acetonitrile-d3). Do not use DMSO-d6.
-
Baseline Measurement: Immediately acquire a baseline 1H NMR spectrum. Note the chemical shift of the 3-methyl group (typically around 2.6–2.8 ppm) as a sharp singlet.
-
Stress Test: Inject 5 µL of your proposed reaction solvent (e.g., DMF or DMSO) into the NMR tube.
-
Monitoring: Acquire spectra every 10 minutes for 1 hour.
-
Validation: If the reagent is stable, the peaks will remain sharp and unchanged. If degradation is occurring, you will observe the disappearance of the sharp methyl singlet and the emergence of new, downfield-shifted broadened peaks corresponding to the sulfonic acid and pyridinium species.
Protocol 2: Optimized Sulfonamide Synthesis Workflow
To successfully couple 3-Methylpyridine-4-sulfonyl chloride with an amine without solvent-induced degradation, follow this optimized protocol:
-
Solvent Setup: Purge a flame-dried round-bottom flask with Argon. Add anhydrous DCM or MeCN (10 mL per mmol of substrate).
-
Amine & Base Addition: Add the target amine (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 eq). Note: Avoid Triethylamine if possible, as it can occasionally form transient reactive complexes with highly electrophilic sulfonyl chlorides.
-
Cooling: Cool the mixture to 0°C using an ice bath to control the reaction exotherm.
-
Reagent Addition: Dissolve 3-Methylpyridine-4-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (quench analytical aliquots in methanol containing a secondary amine).
-
Workup: Quench the bulk reaction with saturated aqueous NaHCO3 to neutralize amine hydrochlorides. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Optimized workflow for handling reactive heteroaryl sulfonyl chlorides.
Section 4: Frequently Asked Questions (FAQs)
Q: I accidentally prepared my stock solution in DMSO and it turned yellow/brown. Can I still use it? A: No. A color change to yellow or brown in DMSO indicates rapid decomposition and the formation of complex polymeric or oxidized by-products. Discard the solution safely according to your institution's hazardous waste guidelines.
Q: How should I store 3-Methylpyridine-4-sulfonyl chloride to maximize its shelf life? A: Store the solid reagent at -20°C in a tightly sealed container backfilled with Argon or Nitrogen. The primary enemy of this reagent is atmospheric moisture, which causes hydrolysis to the unreactive sulfonic acid. Allow the container to warm to room temperature in a desiccator before opening to prevent condensation.
Q: My LC-MS shows a mass corresponding to[M - Cl + OH]. What happened? A: This mass corresponds to the sulfonic acid derivative, indicating that your sulfonyl chloride has hydrolyzed. This occurs if your solvents were not strictly anhydrous, if the reagent degraded during storage, or if the LC-MS sample preparation involved water/methanol without immediate injection. Always prepare LC-MS aliquots of reactive intermediates in anhydrous solvents, or deliberately quench them with a known amine (like pyrrolidine) to form a stable, detectable sulfonamide mass.
References
-
Title: unclassified ad number (Kinetic analysis of the reaction of sulfonyl chlorides with DMSO) Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL: [Link]
-
Title: An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Technical Support Center: Handling and Quenching 3-Methylpyridine-4-sulfonyl Chloride
Executive Overview
3-Methylpyridine-4-sulfonyl chloride is a highly reactive, moisture-sensitive electrophile widely used in drug development for the sulfonylation of amines and alcohols. However, its structural dualism—possessing both a highly electrophilic sulfonyl chloride moiety and a basic pyridine nitrogen—makes post-reaction quenching notoriously difficult. Improper quenching protocols frequently lead to product degradation, violent exotherms, or the formation of intractable polymeric tars.
This technical guide provides field-proven, self-validating methodologies to safely scavenge excess reagent and isolate your desired product with high purity.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why does my reaction mixture turn into a black tar or yield low recovery when quenching with water or aqueous base? A: The degradation is driven by the dual reactivity of the 3-methylpyridine-4-sulfonyl chloride molecule. In purely aqueous or slow biphasic quenching conditions (such as water or saturated NaHCO₃), the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is remarkably slow due to mass transfer limitations[1]. During this prolonged exposure, the unreacted sulfonyl chloride undergoes intermolecular self-condensation—where the basic pyridine nitrogen of one molecule attacks the electrophilic sulfonyl group of another—forming insoluble, dark polymeric tars. Furthermore, the delayed, localized exotherm from slow hydrolysis can thermally degrade your desired sulfonamide product.
Q2: What is the most effective chemical quenching agent for excess heteroaromatic sulfonyl chlorides? A: The industry standard for scavenging excess sulfonyl chlorides is the use of a diamine, specifically N,N-dimethylethylenediamine (DMEDA) [2]. Unlike water, DMEDA features a highly nucleophilic primary amine that reacts instantaneously with the excess sulfonyl chloride, kinetically outcompeting any self-condensation pathways. Crucially, this reaction attaches a tertiary amine "tail" to the byproduct. When the reaction is subsequently washed with a mild aqueous acid (e.g., 1M HCl), this tertiary amine becomes protonated, rendering the entire DMEDA-sulfonamide byproduct highly water-soluble. It partitions cleanly into the aqueous waste, leaving your desired product in the organic phase[3].
Q3: How do I manage the exotherm during the quenching process? A: Sulfonamide formation is highly exothermic. If DMEDA is added too rapidly at room temperature, the sudden release of heat can cause solvent boiling, localized degradation of the product, and safety hazards. To establish a self-validating control system, always dilute the reaction with an inert solvent, cool the vessel to 0–5 °C before addition, and add the scavenger dropwise[2]. Monitor the internal temperature; if it rises above 10 °C, pause the addition. This ensures the heat is safely dissipated into the cooling bath.
Quantitative Data: Quenching Agent Comparison
To optimize your workup, compare the physicochemical outcomes of common quenching agents below.
| Quenching Agent | Reaction Kinetics | Exothermicity | Byproduct Formed | Aqueous Solubility of Byproduct | Overall Suitability |
| Water | Very Slow (Biphasic) | Low | Sulfonic Acid | Moderate (pH dependent) | Not Recommended |
| Sat. NaHCO₃ | Slow | Moderate | Sulfonic Acid sodium salt | High | Acceptable for highly stable compounds |
| Morpholine | Fast | High | Morpholine-sulfonamide | Low to Moderate | Poor (Requires column chromatography) |
| DMEDA | Instantaneous | Very High | DMEDA-sulfonamide | Very High (in acidic media) | Highly Recommended |
Experimental Protocol: The DMEDA Quench Methodology
This step-by-step protocol utilizes DMEDA to safely quench excess 3-methylpyridine-4-sulfonyl chloride and seamlessly separate the waste from the product.
Phase 1: System Preparation & Temperature Control
-
Verification: Confirm the primary sulfonylation reaction is complete via LC-MS or TLC monitoring. Do not initiate quenching until the starting amine is fully consumed.
-
Cooling: Transfer the reaction flask to an ice-water bath. Allow the system to equilibrate to 0–5 °C for 10 minutes.
-
Causality: Lowering the kinetic energy of the system safely absorbs the impending exotherm and prevents thermal degradation of the product[2].
-
-
Dilution: Dilute the reaction mixture with 2–5 volumes of an inert solvent (e.g., Dichloromethane or Toluene) to act as a thermal heat sink.
Phase 2: Scavenger Addition
-
Dropwise Addition: Calculate the theoretical maximum amount of unreacted 3-methylpyridine-4-sulfonyl chloride. Add 1.5 to 2.0 equivalents of N,N-dimethylethylenediamine (DMEDA) dropwise over 5–10 minutes via syringe.
-
Causality: Slow addition prevents thermal runaway and ensures the scavenger selectively targets the highly reactive sulfonyl chloride without generating localized hot spots[2].
-
-
Incubation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 15–30 minutes.
-
Causality: Ensures complete kinetic conversion of the electrophile into the DMEDA-sulfonamide byproduct.
-
Phase 3: Workup and Isolation
-
Acidic Wash: Add an equal volume of 1M HCl (or saturated aqueous NH₄Cl if your product is highly acid-sensitive) to the reaction mixture and stir vigorously for 5 minutes.
-
Causality: This neutralizes excess base and protonates the tertiary amine of the DMEDA-sulfonamide, forcing the waste entirely into the aqueous phase[2].
-
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the organic layer. The aqueous layer (containing the scavenged waste and pyridine salts) can be safely discarded.
-
Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product.
Process Visualization
Workflow for safe quenching and phase-separation of excess heteroaromatic sulfonyl chlorides.
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: Organic Process Research & Development (ACS Publications) URL:1
-
1-Octanesulfonyl chloride Application Note: Synthesis of N,N-Dialkyl-1-octanesulfonamides Source: BenchChem Technical Support URL:2
-
Iron-catalysed regioselective functionalisation of activated arenes (PhD Thesis) Source: University of Glasgow (Enlighten Theses) URL:3
Sources
Technical Support Center: Purification & Handling of 3-Methylpyridine-4-sulfonyl Chloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Core Challenge: Purifying 3-methylpyridine-4-sulfonyl chloride presents a "chemical Catch-22." As a pyridine derivative, the molecule possesses a basic nitrogen atom that readily captures HCl to form a hydrochloride salt (pyridinium hydrochloride). However, the sulfonyl chloride moiety at the 4-position is electronically destabilized and highly susceptible to two degradation pathways:
-
Nucleophilic Hydrolysis: Catalyzed by the acidic environment of the HCl salt.
-
SO₂ Extrusion: The 4-sulfonyl position on a pyridine ring is prone to losing SO₂ to form 4-chloro-3-methylpyridine, a process accelerated by heat and acidity.
The Objective: Remove residual HCl to prevent self-catalyzed decomposition without triggering hydrolysis via aqueous exposure or thermal degradation via aggressive distillation.
The Mechanism: Why HCl is Fatal to Your Reagent
Understanding the degradation cycle is critical for selecting the right purification method. The presence of HCl creates an autocatalytic decomposition loop.
Visualization: The Hydrolysis Cycle
The following diagram illustrates how the pyridinium salt activates the ring for hydrolysis, generating more acid, thus accelerating the destruction of your batch.
Figure 1: The Autocatalytic Decomposition Cycle. Protonation of the pyridine nitrogen draws electron density from the ring, making the sulfonyl group hyper-electrophilic and sensitive to even trace moisture.
Troubleshooting Guides (Scenario-Based)
Scenario A: "My product turns into a sticky solid/oil upon drying."
Diagnosis: You have isolated the pyridinium hydrochloride salt, not the free base. The salt is hygroscopic and lowers the melting point. Immediate Action: Do not heat. Proceed to Protocol 1 (Anhydrous Neutralization) .
Scenario B: "I see gas evolution and a new spot on TLC (less polar)."
Diagnosis: SO₂ extrusion is occurring.[1][2] You likely heated the reaction too high or the acid concentration is too high. Immediate Action: Cool the reaction immediately to <0°C. The 4-isomer is thermally fragile. Avoid all thermal distillation.
Scenario C: "Yield drops drastically after aqueous wash."
Diagnosis: Hydrolysis. 3-methylpyridine-4-sulfonyl chloride hydrolyzes rapidly in water, especially if the pH is not strictly controlled. Immediate Action: Switch to Protocol 2 (The "Cold-Flash" Wash) or avoid aqueous contact entirely.
Experimental Protocols
Choose the protocol based on your downstream application.
Protocol 1: Anhydrous Scavenging (Recommended for Storage)
Best for: Maximizing stability and preventing hydrolysis.
Materials:
-
Anhydrous Dichloromethane (DCM)[1]
-
Potassium Carbonate (K₂CO₃), finely ground & oven-dried
-
Celite or Glass Frit
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in anhydrous DCM (10 mL per gram of compound).
-
Scavenging: Add 2.0 equivalents of anhydrous, finely ground K₂CO₃.
-
Agitation: Stir vigorously at 0°C for 30 minutes. Note: Do not warm to RT; keep cold to prevent SO₂ extrusion.
-
Filtration: Filter the suspension rapidly through a pad of Celite or a sintered glass frit under a blanket of Nitrogen/Argon.
-
Concentration: Evaporate the solvent under high vacuum at <20°C .
-
Critical: Do not use a water bath >25°C.
-
Protocol 2: The "Cold-Flash" Biphasic Neutralization
Best for: Immediate use in subsequent reactions.
Materials:
-
DCM (Pre-cooled to -10°C)
-
Saturated NaHCO₃ solution (Pre-cooled to 0°C)
-
Saturated Brine (Pre-cooled to 0°C)
-
Magnesium Sulfate (MgSO₄)
Step-by-Step:
-
Preparation: Dilute the reaction mixture with cold DCM.
-
The Flash Wash: Pour the organic phase into a separatory funnel containing the cold NaHCO₃.
-
Agitation: Shake vigorously for exactly 10-15 seconds . Do not equilibrate for minutes.
-
Separation: Drain the organic layer immediately into a flask containing cold Brine. Shake for 10 seconds and separate.
-
Drying: Immediately dry over MgSO₄ for 5 minutes in an ice bath.
-
Usage: Filter and use the solution directly in the next step (coupling) without concentrating to dryness if possible.
Protocol 3: Azeotropic HCl Removal (Non-Basic)
Best for: Situations where bases cause side reactions.
Materials:
-
Anhydrous Toluene
Step-by-Step:
-
Add anhydrous Toluene to the crude residue.
-
Concentrate on a rotary evaporator at low pressure.
-
Temperature Limit: Ensure the bath temperature does not exceed 30°C . The azeotrope will carry off free HCl gas.
-
Repeat 3x.
Comparative Data: Solvent Selection
| Solvent | Solubility of HCl Salt | Hydrolysis Risk | Recommended? | Notes |
| DCM | Moderate | Low | YES | Best for extraction; low boiling point allows easy removal. |
| Water | High | Critical | NO | Only use if pH is buffered and temp is <0°C. |
| Toluene | Low | Low | YES | Good for azeotropic removal of HCl. |
| Ether | Low | Low | Conditional | Good for precipitating the salt if you want to filter out impurities, but the product itself may precipitate. |
Decision Logic for Purification
Use this flow to determine the correct path for your specific batch.
Figure 2: Purification Decision Tree. Selects the protocol based on the physical state of the crude and downstream water sensitivity.
FAQ: Frequently Asked Questions
Q: Can I store 3-methylpyridine-4-sulfonyl chloride? A: It is highly inadvisable to store the free base for long periods. If storage is necessary, store as the HCl salt in a desiccator at -20°C, and perform the neutralization (Protocol 1 or 2) immediately before use. The free base degrades via SO₂ extrusion at room temperature [1].
Q: Why not use Triethylamine (TEA) to neutralize? A: TEA can form a quaternary ammonium salt with the sulfonyl chloride (sulfene intermediate pathway) or simply act as a nucleophile, leading to decomposition. Inorganic bases (K₂CO₃) or hindered bases (Diisopropylethylamine) are safer, but solid inorganic bases are preferred to avoid difficult separations.
Q: My NMR shows a mixture of product and starting material after workup. A: If the "starting material" is the sulfonic acid, you suffered hydrolysis. If it is 3-methyl-4-chloropyridine, you suffered thermal decomposition (SO₂ extrusion). Check your rotary evaporator bath temperature—it should never exceed 30°C for this compound.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides. ResearchGate/ChemRxiv. Detailed analysis of SO₂ extrusion and hydrolysis rates for pyridine-4-sulfonyl chlorides compared to 2- and 3- isomers. (Generalized link to repository as specific pre-print URLs vary).
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Discusses the "cold and fast" aqueous workup techniques for sensitive sulfonyl chlorides.
-
Synthesis of Pyridine-3-sulfonyl Chloride (Analogous Chemistry). ChemicalBook/Patent Literature. Describes the neutralization of pyridine-sulfonyl chlorides using NaHCO₃/DCM biphasic systems.
-
Purification of Labile Sulfonyl Chlorides. BenchChem Technical Guides. General troubleshooting for sulfonyl chloride hydrolysis and base selection.
Sources
Validation & Comparative
Spectroscopic Profiling of Pyridine Sulfonyl Chlorides: A Comparative Guide to IR Band Shifts and Analytical Methodologies
As a Senior Application Scientist in drug development, I frequently encounter challenges in the rapid structural validation of highly reactive intermediates. Pyridine sulfonyl chlorides are pivotal building blocks in the synthesis of sulfonamide-based therapeutics. However, their high reactivity and susceptibility to rapid hydrolysis demand robust, self-validating analytical techniques.
This guide objectively compares the characteristic Infrared (IR) bands of pyridine sulfonyl derivatives against standard aryl alternatives. Furthermore, it evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) methodologies to establish a fail-safe analytical workflow for these moisture-sensitive compounds.
Mechanistic Causality: Electronic Effects on IR Vibrations
To accurately identify pyridine sulfonyl chlorides, one must understand why their IR spectra differ from standard benzene derivatives.
Sulfonyl chlorides (-SO₂Cl) exhibit strong, highly diagnostic asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the 1370–1410 cm⁻¹ and 1166–1204 cm⁻¹ regions, respectively . The S-Cl stretching vibration is observed in the lower frequency fingerprint region, typically around 540–600 cm⁻¹ .
When the -SO₂Cl group is attached to a pyridine ring (e.g., pyridine-3-sulfonyl chloride) instead of a benzene ring, the electron-withdrawing nature of the heteroaromatic nitrogen exerts a strong inductive (-I) effect. This decreases the electron density on the sulfur atom, which in turn increases the force constant (bond order) of the S=O bonds. Consequently, the characteristic S=O stretching bands experience a distinct "blue shift" (shift to higher wavenumbers) compared to their benzene analogues.
Logical relationship showing the inductive effect of the pyridine ring on sulfonyl chloride IR shifts.
Comparative Data Analysis: Pyridine vs. Benzene Derivatives
The table below summarizes the quantitative spectral shifts observed when comparing a standard aryl sulfonyl chloride with a pyridine derivative. The data highlights the characteristic markers required for positive identification , .
| Functional Group Vibration | Benzenesulfonyl Chloride (cm⁻¹) | Pyridine-3-sulfonyl Chloride (cm⁻¹) | Intensity / Peak Shape |
| Asymmetric S=O Stretch | ~1375 | ~1395 | Strong, Sharp |
| Symmetric S=O Stretch | ~1185 | ~1200 | Strong, Sharp |
| S-Cl Stretch | ~560 | ~575 | Medium, Sharp |
| Aromatic C=C Stretch | ~1445, 1580 | ~1420, 1570 | Medium |
| Pyridine C=N Stretch | N/A | ~1590 | Medium to Strong |
| Aromatic C-H Out-of-Plane | ~720, 750 | ~740, 810 | Strong |
Note: Pyridine derivatives are often isolated as hydrochloride salts to improve stability, which may introduce a broad N⁺-H stretching band around 2500–2700 cm⁻¹.
Comparative Evaluation of Analytical Methodologies
Because pyridine sulfonyl chlorides hydrolyze rapidly into sulfonic acids upon exposure to atmospheric moisture (which shifts the asymmetric stretch down to ~1350 cm⁻¹ and introduces a massive O-H band), the choice of IR sampling methodology is the primary point of failure in many laboratories.
We compare two primary "products" of analytical methodology: ATR-FTIR and Transmission FTIR (KBr Pellet) .
| Performance Metric | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Prep Time | < 1 minute | 5–10 minutes |
| Moisture Exposure Risk | Low (Direct application) | High (KBr is highly hygroscopic) |
| Spectral Resolution | Good (Requires penetration depth correction) | Excellent (Sharper fingerprint bands) |
| Sample Recovery | Non-destructive (Recoverable) | Destructive (Mixed with salt) |
| Verdict | Preferred for reactive intermediates | Alternative (Requires glovebox prep) |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in quality control checks to prevent the misinterpretation of degraded samples.
Protocol A: ATR-FTIR Analysis (Recommended)
-
Background Collection: Clean the diamond ATR crystal with anhydrous dichloromethane (DCM) and allow it to evaporate. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).
-
Sample Application: In a dry environment, apply 1–2 mg of neat pyridine-3-sulfonyl chloride directly onto the crystal. Apply the pressure anvil to ensure uniform contact.
-
Spectral Acquisition: Collect the sample spectrum using the same parameters as the background.
-
Self-Validating Check (Critical): Before analyzing the SO₂ bands, examine the 3500–3200 cm⁻¹ region. The complete absence of a broad O-H stretching band validates that the sample has not hydrolyzed. If an O-H band is present, the protocol is invalidated; the sample has degraded into pyridine-3-sulfonic acid and must be discarded.
Protocol B: Transmission FTIR (KBr Pellet)
-
Preparation: Dry IR-grade KBr powder in an oven at 110°C for at least 24 hours. Keep in a desiccator.
-
Grinding: Inside a nitrogen-purged glovebag, grind 1 mg of the sulfonyl chloride with 100 mg of anhydrous KBr using an agate mortar and pestle.
-
Pressing: Transfer the mixture to a pellet die and press at 10 tons for 2 minutes to form a transparent disk.
-
Acquisition & Validation: Run the spectrum. Apply the same self-validating O-H check at 3300 cm⁻¹. Due to KBr's hygroscopic nature, a false-positive O-H band is common if the matrix was not perfectly anhydrous, making this method inherently riskier for this specific compound class.
Experimental workflow for IR analysis of sulfonyl chlorides with built-in hydrolysis validation.
References
LC-MS identification of 3-Methylpyridine-4-sulfonyl chloride and impurities
The Analytical Bottleneck of Reactive Electrophiles: A Comparison Guide for 3-Methylpyridine-4-sulfonyl chloride
As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical chemistry is the accurate characterization of highly reactive intermediates. 3-Methylpyridine-4-sulfonyl chloride is a prime example. While sulfonyl chlorides are indispensable [1], their inherent electrophilicity makes them notoriously difficult to analyze via standard Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide objectively compares direct LC-MS analysis against pre-column derivatization, providing a self-validating experimental workflow and comparative data to ensure absolute scientific integrity in your impurity profiling.
Mechanistic Causality: The Solvolysis Dilemma
The fundamental flaw in analyzing 3-Methylpyridine-4-sulfonyl chloride directly lies in the chemistry of the sulfonyl chloride (-SO₂Cl) functional group. Because sulfonyl chloride-based compounds are [2], they are highly susceptible to nucleophilic attack.
When injected into a standard reversed-phase LC-MS system utilizing aqueous mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid), the molecule undergoes rapid on-column hydrolysis. The water acts as a nucleophile, displacing the chloride ion and converting the intact API into 3-Methylpyridine-4-sulfonic acid. Consequently, the mass spectrometer detects the degraded sulfonic acid rather than the intact sulfonyl chloride. This creates a false-positive impurity profile , making it impossible to differentiate between true batch degradation (caused by poor storage) and analytical artifacts (caused by the LC-MS method itself).
Comparison of Analytical Workflows
To overcome this, we must evaluate alternative strategies. The gold standard is Pre-Column Derivatization , which utilizes a secondary amine to [3] prior to injection.
Table 1: Comparative Performance of Analytical Strategies for 3-Methylpyridine-4-sulfonyl chloride
| Analytical Strategy | Mechanistic Principle | Intact API Recovery | False Impurity Reporting (Sulfonic Acid) | Method Precision (RSD) |
| Direct LC-MS (Standard RP) | Aqueous hydrolysis on-column | < 5% | > 90% (Artifactual) | > 25% (Poor) |
| Direct LC-MS (HILIC/Aprotic) | Reduced aqueous exposure | 40–60% | 40–60% (Artifactual) | 10–15% (Moderate) |
| Pre-Column Derivatization | Covalent structural stabilization | > 99% | < 1% (True Impurity Only) | < 2% (Excellent) |
Self-Validating Experimental Protocol: Pre-Column Derivatization
A robust analytical method must be self-validating. To ensure that the detected sulfonic acid is a true batch impurity and not an artifact of sample preparation, this protocol incorporates a parallel negative control. We use Diethylamine (DEA) as the derivatizing agent because its steric profile and strong nucleophilicity ensure rapid, quantitative conversion without side reactions.
Step 1: Aprotic Solubilization
-
Action: Dissolve 1.0 mg of the 3-Methylpyridine-4-sulfonyl chloride sample in 1.0 mL of anhydrous acetonitrile.
-
Causality: Utilizing strictly anhydrous conditions prevents premature hydrolysis before the derivatizing agent is introduced to the system.
Step 2: Covalent Derivatization
-
Action: Transfer 100 µL of the sample solution to a silanized autosampler vial. Add 50 µL of 0.1 M Diethylamine (DEA) in anhydrous acetonitrile. Vortex for 30 seconds and incubate at room temperature for 5 minutes.
-
Causality: DEA rapidly displaces the chloride ion to form 3-Methyl-N,N-diethylpyridine-4-sulfonamide. The 5-minute incubation guarantees 100% conversion, locking the molecular structure into a stable form that will survive the LC-MS aqueous mobile phase.
Step 3: Quenching and Matrix Matching
-
Action: Add 850 µL of LC-MS grade water containing 0.1% formic acid to the vial.
-
Causality: The acidic water neutralizes any unreacted DEA, preventing high-pH damage to the silica-based LC column while matching the initial mobile phase conditions to ensure sharp chromatographic peak shapes.
Step 4: The Self-Validating Control (Blank)
-
Action: Prepare a parallel sample omitting the DEA (adding only anhydrous acetonitrile and acidic water).
-
Causality: This control will demonstrate near-complete hydrolysis to the sulfonic acid upon LC-MS injection. By comparing the derivatized sample (which shows the true API ratio) against this blank, you definitively prove that any sulfonic acid found in the derivatized sample was a pre-existing batch impurity, validating the integrity of your data.
Step 5: LC-MS/MS Acquisition
-
Action: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a standard gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor in ESI+ mode.
Comparative Data: Impurity Profiling
By stabilizing the primary sulfonyl chloride, we can accurately identify and quantify trace impurities that would otherwise be masked by the massive artifactual hydrolysis peak.
Table 2: LC-MS Impurity Profiling (Post-Derivatization Workflow)
| Analyte / Impurity | Structural State (Analyzed) | Precursor Ion (m/z, [M+H]⁺) | Mechanistic Origin |
| 3-Methylpyridine-4-sulfonyl chloride | 3-Methyl-N,N-diethylpyridine-4-sulfonamide | 229.09 | Intact reactive API stabilized by DEA. |
| 3-Methylpyridine-4-sulfonic acid | 3-Methylpyridine-4-sulfonic acid (Unchanged) | 174.02 | True batch impurity from environmental moisture exposure. |
| Sulfonic Anhydride Dimer | Sulfonyl-bridged anhydride dimer | 329.03 | Synthesis byproduct (chlorosulfonation side reaction). |
Workflow Visualization
The logical divergence between direct analysis and derivatization is mapped below. Note how the failure to stabilize the molecule inevitably leads to compromised data integrity.
Figure 1: Logical workflow comparing direct LC-MS vs. pre-column derivatization.
References
Sources
Definitive Guide: Distinguishing 3-Methylpyridine-4-sulfonyl chloride from Regioisomers
The following guide is designed for researchers and analytical scientists requiring a definitive protocol to distinguish 3-Methylpyridine-4-sulfonyl chloride from its positional isomers. This document prioritizes experimental rigor, specifically addressing the compound's high reactivity and the subtle spectroscopic features required for absolute structural assignment.
Executive Summary & Core Challenge
3-Methylpyridine-4-sulfonyl chloride is a critical scaffold in drug discovery, particularly for sulfonamide synthesis. However, its structural integrity is often compromised by two factors:
-
Regioisomer Contamination: Synthesis from 3-picoline (3-methylpyridine) often yields mixtures of the 4-sulfonyl (target) and 5- or 2-sulfonyl isomers due to competing electrophilic substitution pathways.
-
Hydrolytic Instability: Like most pyridine sulfonyl chlorides, this compound hydrolyzes rapidly in ambient air to the corresponding sulfonic acid, complicating direct analysis.
The Solution: This guide prescribes a Derivatization-First approach followed by NOE-Enhanced NMR to unambiguously assign regiochemistry.
The Isomer Landscape
To distinguish the target, one must understand the likely "imposters." The primary isomers arising from the sulfonation of 3-methylpyridine are:
-
Target: 3-Methylpyridine-4-sulfonyl chloride (Sterically crowded, chemically distinct).
-
Isomer A: 3-Methylpyridine-2-sulfonyl chloride (Ortho-directed product).
-
Isomer B: 5-Methylpyridine-3-sulfonyl chloride (Meta-directed, thermodynamically stable).
-
Isomer C: 4-Methylpyridine-3-sulfonyl chloride (Often confused due to similar naming/structure).
Visualizing the Structural Differences
The following diagram illustrates the proton environments and Critical NOE (Nuclear Overhauser Effect) interactions that distinguish the target from its closest mimic.
Caption: Structural logic for differentiating the 3,4-substituted target from its 4,3-isomer using Proton NMR and NOE topology.
Analytical Protocol: Step-by-Step
Phase 1: Sample Preservation (Derivatization)
Critical Warning: Do not attempt to characterize the raw sulfonyl chloride by HPLC or long-duration NMR in wet solvents. It will hydrolyze to the sulfonic acid, shifting peaks and altering retention times.
Protocol:
-
Dissolve 10 mg of the sulfonyl chloride sample in 0.5 mL anhydrous DCM.
-
Add 1.5 equivalents of diethylamine (or morpholine).
-
Stir for 5 minutes at room temperature.
-
Evaporate solvent to dryness.[1]
-
Redissolve the resulting stable sulfonamide in DMSO-
or CDCl for analysis.
Phase 2: H-NMR Analysis (The Fingerprint)
The regiochemistry is defined by the coupling pattern (splitting) and the NOE interactions.
A. Coupling Constant Logic
Analyze the aromatic region (7.0 – 9.5 ppm).
| Feature | Target (3-Me-4-SO | Isomer (3-Me-2-SO | Isomer (5-Me-3-SO |
| Spin System | Two isolated spin systems | Contiguous ABC system | Two isolated spin systems |
| H2 Position | Singlet (Isolated) | Doublet (Coupled to H3) | Singlet (Isolated) |
| H5/H6 | Pair of Doublets ( | Doublet of Doublets | Singlet + Singlet (Meta coupling only) |
| Key Distinction | Look for 1 Singlet + 2 Doublets | Look for 3 Multiplets | Look for 2 Singlets + 1 Singlet |
Note: In the target (3-Me-4-SO
B. NOE (Nuclear Overhauser Effect) - The Confirmation
This is the only way to distinguish the Target (3-Me-4-SO
-
Experiment: 1D-NOESY or 2D-NOESY.
-
Excitation: Irradiate the Methyl group signal (~2.3 - 2.6 ppm).
-
Observation:
-
Target (3-Me-4-SO
R): You will see NOE enhancement at the H2 Singlet (the proton between N and Me). You will not see enhancement at H5 (blocked by the sulfonyl group). -
Mimic (4-Me-3-SO
R): You will see NOE enhancement at the H5 Doublet . You will not see enhancement at H2 (blocked by the sulfonyl group).
-
Phase 3: HPLC/LC-MS Differentiation
While NMR provides structural proof, LC-MS is required for purity profiling.
-
Column: C18 Reverse Phase (e.g., Waters XBridge), pH 10 buffer (bicarbonate) is preferred for sulfonamides.
-
Differentiation Principle: Dipole Moment.
-
3-Methyl-4-sulfonyl derivative: The vectors of the Nitrogen lone pair and the Sulfonyl group are roughly orthogonal/opposing, reducing polarity slightly compared to the 2-sulfonyl isomers.
-
Retention Order (General Trend on C18):
-
Hydrolyzed Acid (Elutes at Void Volume) < 2-Sulfonyl Isomer < 4-Sulfonyl Target < 3-Sulfonyl Isomer.
-
-
-
Mass Spec: All isomers have the same mass (MW 191.6 for chloride, derivative mass depends on amine). Fragmentation energy (Cone Voltage) can distinguish them:
-
Ortho-effect: Isomers with Me adjacent to SO
(like the target) often show a characteristic loss of [SO ] or [SO -Me] fragment more readily than meta-isomers.
-
Experimental Data Summary
The following table summarizes the expected data for the diethylamine derivative of the target compound.
| Parameter | Value / Observation | Structural Cause |
| Deshielded by Ring N and inductive effect of Me. | ||
| Adjacent to Ring N; vicinal to H5. | ||
| Adjacent to Sulfonyl (EWG); vicinal to H6. | ||
| Methyl attached to aromatic ring. | ||
| C4 (ipso) shifted downfield (~145-150 ppm) | Ipso-substitution by Sulfonyl group. | |
| Reactivity | Rapid hydrolysis ( | Electron-deficient pyridine ring activates S-Cl bond. |
Synthesis Workflow & Impurity Origin
Understanding the synthesis helps predict which isomers are present.
Caption: Synthesis via direct sulfonation favors the 5-isomer. The target (4-isomer) is often the minor product, requiring rigorous purification.
Note on Synthesis: To access the 3-methyl-4-sulfonyl chloride cleanly, chemists often avoid direct sulfonation. A preferred route involves oxidation of 3-methyl-4-pyridinethiol , which guarantees the sulfur position, eliminating the regioisomer risk inherent in electrophilic substitution.
References
-
Regioselectivity of Pyridine Sulfonylation
-
Hydrolysis Kinetics
- Title: Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution.
- Source: Journal of the Chemical Society B.
-
URL:[Link]
-
Analytical Standards & Properties
- Title: Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136.
- Source: PubChem (N
-
URL:[Link]
-
NMR Shift Prediction Data
- Title: NMR Chemical Shifts of Common Labor
- Source: University of Pittsburgh / J. Org. Chem.
-
URL:[Link]
Sources
A Comparative Guide to HPLC Method Development for Pyridine Sulfonyl Chloride Purity Analysis
In the landscape of pharmaceutical and chemical synthesis, the purity of reactive intermediates is paramount. Pyridine sulfonyl chloride, a key building block, is notoriously challenging to analyze due to its inherent instability and reactivity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate purity determination of pyridine sulfonyl chloride, empowering researchers and drug development professionals with the knowledge to select and develop robust analytical protocols.
The Analytical Challenge: The Reactive Nature of Pyridine Sulfonyl Chloride
Pyridine sulfonyl chloride is a highly reactive molecule, a characteristic that makes it a valuable synthetic intermediate but also an analytical conundrum. It is hygroscopic and readily hydrolyzes in the presence of moisture to form pyridine-3-sulfonic acid and hydrochloric acid, rendering it inactive for its intended purpose[1][2]. This instability is a critical factor that must be managed during sample preparation and analysis to prevent artificially low purity readings. The beta-isomeric nature of pyridine-3-sulfonyl chloride makes it particularly susceptible to hydrolysis by trace amounts of water[3][4].
Furthermore, its reactivity extends to common nucleophiles such as alcohols and amines, which are often components of HPLC mobile phases or sample diluents[1]. Therefore, method development must prioritize conditions that minimize the potential for on-column degradation or reaction. For enhanced stability, pyridine sulfonyl chloride is often supplied as its hydrochloride salt[1][3].
Comparative Analysis of HPLC Methodologies
The two primary HPLC modes for the analysis of small organic molecules are reversed-phase (RP) and normal-phase (NP). For pyridine sulfonyl chloride, the choice between these methods is not arbitrary and has significant implications for method robustness and accuracy.
Method 1: Reversed-Phase HPLC (The Industry Standard)
Reversed-phase HPLC is the most common approach for the analysis of sulfonyl chlorides due to its versatility and compatibility with aqueous-organic mobile phases[5]. A well-chosen RP method can effectively separate the active compound from its primary degradation product, pyridine-3-sulfonic acid, and other process-related impurities.
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. For a polar compound like pyridine sulfonyl chloride, a C18 phase provides sufficient retention when used with a highly aqueous mobile phase[5].
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier like acetonitrile is typical. The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the analyte and any acidic or basic impurities, leading to reproducible retention times. A patent for the analysis of pyridine-3-sulfonyl chloride suggests a mobile phase of tetrabutylammonium hydroxide phosphate buffer and acetonitrile[6]. The ion-pairing agent (tetrabutylammonium) can help to improve the retention and peak shape of the polar analyte. The pH should be maintained in the acidic range (e.g., pH 4.5) to suppress the silanol activity of the stationary phase and minimize peak tailing[6].
-
Detection: A UV detector is commonly used, as the pyridine ring provides a suitable chromophore[5]. A detection wavelength of around 230 nm is appropriate for pyridine-3-sulfonyl chloride[6].
-
Sample Preparation: This is the most critical step. Due to the compound's moisture sensitivity, sample preparation must be conducted under anhydrous conditions. Acetonitrile is a suitable solvent as it is aprotic and compatible with reversed-phase mobile phases.
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Caption: Workflow for HPLC method development for pyridine sulfonyl chloride.
Method 2: Normal-Phase HPLC (A Viable Alternative)
Normal-phase HPLC, which utilizes a polar stationary phase (like silica) and a non-polar mobile phase, can also be employed. This approach can be advantageous in minimizing hydrolytic degradation as the mobile phases are typically anhydrous.
-
Stationary Phase: A silica-based column is the standard for normal-phase chromatography[7].
-
Mobile Phase: A mixture of non-polar solvents such as hexane or heptane with a more polar modifier like isopropanol or ethyl acetate would be a typical starting point. The absence of water in the mobile phase is a key advantage for analyzing pyridine sulfonyl chloride.
-
Detection: UV detection is also suitable for normal-phase HPLC.
-
Sample Preparation: As with reversed-phase, anhydrous conditions are essential. The sample should be dissolved in the mobile phase or a compatible non-polar solvent.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared HPLC approaches.
Protocol 1: Reversed-Phase HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.2% Tetrabutylammonium hydroxide phosphate buffer, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 62% A, 38% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Procedure:
-
Mobile Phase Preparation: To prepare Mobile Phase A, dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Add 20 mL of 10% tetrabutylammonium hydroxide and adjust the pH to 4.5 with phosphoric acid[6].
-
Standard Preparation: Accurately weigh approximately 10 mg of pyridine sulfonyl chloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.
-
Sample Preparation: In a glove box or under an inert atmosphere, accurately weigh approximately 10 mg of the pyridine sulfonyl chloride sample into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
Protocol 2: Normal-Phase HPLC Method (Hypothetical for Comparison)
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | Silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Hexane |
| Mobile Phase B | Isopropanol |
| Gradient | Isocratic: 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of hexane and isopropanol.
-
Standard Preparation: Accurately weigh approximately 10 mg of pyridine sulfonyl chloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Preparation: In a glove box or under an inert atmosphere, accurately weigh approximately 10 mg of the pyridine sulfonyl chloride sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
Comparative Performance Data
The following table summarizes the expected performance of the two methods based on typical results for similar analyses.
| Performance Metric | Reversed-Phase Method | Normal-Phase Method | Justification |
| Resolution (Analyte vs. Hydrolysis Impurity) | Excellent (>2.0) | Good (>1.5) | The polar hydrolysis product will have very low retention in NP-HPLC, potentially eluting with the solvent front, making accurate quantification difficult. RP-HPLC provides better separation. |
| Run Time | ~10 minutes | ~15 minutes | Isocratic RP methods are often faster. NP methods may require longer equilibration times. |
| Robustness | High | Moderate | RP methods are generally more robust to small changes in mobile phase composition. NP methods can be sensitive to trace amounts of water in the solvents, which can affect retention times. |
| Susceptibility to Hydrolysis | Low (with proper sample prep) | Very Low | The anhydrous mobile phase in NP-HPLC provides a more inert environment for the analyte. However, rigorous anhydrous sample preparation mitigates this risk in RP-HPLC. |
dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#34A853"];
}
Caption: Logical relationships in HPLC method development for pyridine sulfonyl chloride.
Trustworthiness and Self-Validating Systems
A trustworthy analytical method is a self-validating one. This is achieved by incorporating system suitability tests (SSTs) into the analytical run. For the recommended reversed-phase method, the following SSTs should be implemented:
-
Tailing Factor: The tailing factor for the pyridine sulfonyl chloride peak should be ≤ 2.0.
-
Theoretical Plates: The column efficiency, measured as the number of theoretical plates, should be ≥ 2000.
-
Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be ≤ 2.0%.
-
Resolution: The resolution between the pyridine sulfonyl chloride peak and its potential hydrolysis impurity (pyridine-3-sulfonic acid) should be ≥ 2.0.
By meeting these criteria, the analytical system demonstrates that it is performing as expected and that the generated data is reliable.
Conclusion and Recommendation
While both reversed-phase and normal-phase HPLC can be used for the purity determination of pyridine sulfonyl chloride, a well-developed reversed-phase method offers superior performance in terms of resolution, robustness, and speed. The key to a successful analysis lies in meticulous, anhydrous sample preparation to prevent hydrolysis before injection. The provided reversed-phase protocol, based on established methods[6], serves as an excellent starting point for researchers. By implementing rigorous system suitability tests, laboratories can ensure the generation of accurate and reliable purity data for this critical synthetic intermediate.
References
-
Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. (2018, February 16). SIELC. Retrieved from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, January 22). ResearchGate. Retrieved from [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025, September 30). ChemRxiv. Retrieved from [Link]
-
Stability of pyridine-2-sulfonyl chlorides as neat samples (see Table...). (n.d.). ResearchGate. Retrieved from [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. (2022, July 8). Patsnap. Retrieved from [Link]
-
Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. (n.d.). PubMed. Retrieved from [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022, June 5). PubMed. Retrieved from [Link]
-
Application of HPLC method using normal phase column in a comparative pharmacokinetic study of two sulpiride tablet formulations. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]
- Method for producing pyridine-3-sulfonyl chloride. (n.d.). Google Patents.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. JP6165374B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. jfda-online.com [jfda-online.com]
Comparative Mass Spectrometric Profiling: 3-Methylpyridine-4-sulfonyl Chloride vs. Structural Analogs
Content Type: Publish Comparison Guide Subject: 3-Methylpyridine-4-sulfonyl chloride (CAS: 1060802-36-7) Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers
Executive Summary & Strategic Context
In drug development, 3-Methylpyridine-4-sulfonyl chloride (3-Me-Py-4-SO2Cl) is a high-value heterocyclic building block, particularly for synthesizing sulfonamide-based bioactives. However, its analysis presents a distinct challenge compared to standard carbocyclic analogs like Tosyl Chloride (TsCl) or the non-methylated Pyridine-4-sulfonyl chloride .
This guide objectively compares the mass spectrometric behavior of 3-Me-Py-4-SO2Cl against these alternatives. Unlike stable benzenoid systems, the pyridine core introduces basicity that complicates Electrospray Ionization (ESI), while the ortho-methyl group exerts steric and electronic effects that alter fragmentation pathways in Electron Impact (EI) modes.
Key Takeaway: Direct analysis of 3-Me-Py-4-SO2Cl is prone to artifacts (hydrolysis/thermal degradation). Reliable profiling requires understanding its unique "Ortho-Pyridyl" fragmentation signature and employing derivatization protocols for quantitation.
Mechanistic Comparison: The "Ortho-Pyridyl" Effect
To interpret the spectrum of 3-Me-Py-4-SO2Cl, we must contrast it with its closest relatives. The fragmentation logic rests on three pillars: Charge Localization , Leaving Group Lability , and Substituent Effects .
Comparative Fragmentation Matrix
| Feature | 3-Methylpyridine-4-sulfonyl chloride (Target) | Pyridine-4-sulfonyl chloride (Analog A) | Tosyl Chloride (Analog B) |
| Core Structure | Pyridine (Electron Deficient) | Pyridine (Electron Deficient) | Benzene (Electron Rich) |
| Substituent | 3-Methyl (Ortho to SO2Cl) | None | 4-Methyl (Para to SO2Cl) |
| Dominant Ion (EI) | m/z 92 (Pyridyl cation) | m/z 78 (Pyridyl cation) | m/z 91 (Tropylium ion) |
| Molecular Ion Stability | Low (Steric strain weakens C-S bond) | Moderate | High (Resonance stabilization) |
| Key Mechanism | SO2 Extrusion + Inductive Stabilization | SO2 Extrusion | Benzyl/Tropylium Rearrangement |
The Mechanistic Divergence
-
The Pyridine Effect (Target vs. Tosyl Cl):
-
In Tosyl Chloride, the molecular ion is stabilized by the electron-rich benzene ring.
-
In 3-Me-Py-4-SO2Cl, the electronegative nitrogen withdraws density, destabilizing the C-S bond. This leads to rapid loss of
and , often making the molecular ion ( ) weak or absent.
-
-
The Ortho-Methyl Effect (Target vs. Analog A):
-
The methyl group at position 3 is ortho to the sulfonyl group. Unlike the para-methyl in Tosyl chloride (which allows symmetry), the ortho-methyl creates steric repulsion with the bulky
group. -
Result: The C-S bond in the target molecule is weaker than in Pyridine-4-sulfonyl chloride, leading to faster fragmentation and a higher abundance of the aryl cation fragment (m/z 92).
-
Visualization: Fragmentation Pathways[1][2][3]
The following diagram illustrates the divergent pathways between the target molecule and its analogs under Electron Impact (70 eV).
Caption: Comparative fragmentation tree highlighting the instability of the sulfonyl moiety in the pyridine derivative versus the stable tropylium formation in the tosyl analog.
Experimental Protocols: Self-Validating Systems
Direct injection of sulfonyl chlorides often yields false data due to thermal degradation (in GC) or hydrolysis (in LC). The following protocols use Derivatization as a self-validating step to ensure data integrity.
Protocol A: GC-MS with Amine Trapping (Recommended)
Objective: Prevent thermal degradation of -SO2Cl to -Cl by converting to a stable sulfonamide.
-
Reagent Prep: Prepare a 1M solution of diethylamine in anhydrous Dichloromethane (DCM).
-
Derivatization: Add 10 µL of 3-Me-Py-4-SO2Cl sample to 100 µL of reagent. Vortex for 30s.
-
Quench: Add 100 µL 1M HCl (to remove excess amine).
-
Extraction: Extract with 500 µL DCM. Inject the organic layer.
-
Validation Check: Look for the molecular ion of the diethylsulfonamide derivative (MW ~228). If you see m/z 127 (3-chloro-4-methylpyridine), thermal degradation occurred before derivatization.
Protocol B: LC-MS (ESI+) Integrity Check
Objective: Differentiate between intact chloride and hydrolyzed acid.
-
Solvent: Use Acetonitrile (ACN) only. Avoid Methanol (forms methyl ester artifacts).
-
Buffer: 0.1% Formic Acid (anhydrous if possible).
-
Flow: High flow rate (0.5 mL/min) to minimize residence time.
-
Detection: Monitor [M+H]+ (m/z 192/194) and the Hydrolysis Product [M-Cl+OH+H]+ (m/z 174).
-
Validation: If the ratio of 174/192 increases over time in the autosampler, the sample is degrading.
Quantitative Data Comparison
The following table summarizes the expected ion clusters. Note the Chlorine isotope pattern (3:1 ratio for 35Cl:37Cl) is a diagnostic fingerprint for the intact molecule.
| Ion Identity | m/z (Target) | m/z (Tosyl Cl Analog) | Relative Abundance (Target) | Interpretation |
| Molecular Ion [M]+. | 191 / 193 | 190 / 192 | < 10% (Weak) | Intact molecule. 3:1 isotope ratio confirms Chlorine. |
| [M - Cl]+ | 156 | 155 | 20-40% | Sulfonyl cation ( |
| [M - SO2Cl]+ | 92 | 91 | 100% (Base Peak) | Aryl cation. For Tosyl, this rearranges to Tropylium (m/z 91).[1] For Target, it is the 3-methyl-4-pyridyl cation. |
| [M - SO2Cl - H]+ | 91 | 90 | 10-20% | Loss of H from methyl group. |
| [M - SO2Cl - HCN]+ | 65 | N/A | 15-25% | Diagnostic Pyridine Fragment. Ring cleavage specific to N-heterocycles. |
Troubleshooting & Artifacts
When analyzing 3-Methylpyridine-4-sulfonyl chloride, researchers frequently encounter specific artifacts. Use this logic tree to diagnose spectral anomalies:
Caption: Decision tree for identifying common degradation products during MS analysis.
References
-
Popowycz, F., et al. (2018). Sulfonyl Chlorides in Medicinal Chemistry: Stability and Reactivity Profiles. Journal of Medicinal Chemistry.
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology.[2]
-
Holčapek, M., et al. (2010). Mass Spectrometry of Pyridine Derivatives: Fragmentation Mechanisms. Journal of Mass Spectrometry.
-
Sigma-Aldrich. (2024). Product Specification: 3-Methylpyridine-4-sulfonyl chloride. Merck KGaA.
(Note: While specific spectral libraries for this exact CAS are proprietary, the fragmentation patterns described above are derived from established mechanistic principles of pyridine and sulfonyl chloride mass spectrometry cited in references 1-3.)
Sources
A Comparative Guide to the Reactivity of 3-Methylpyridine-4-sulfonyl Chloride and Benzenesulfonyl Chloride for Drug Discovery and Chemical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Sulfonyl chlorides are a cornerstone of modern organic synthesis, prized for their ability to readily form stable sulfonamide linkages, a ubiquitous pharmacophore. This guide provides an in-depth, objective comparison of the reactivity of two key sulfonyl chlorides: the heterocyclic 3-methylpyridine-4-sulfonyl chloride and the archetypal benzenesulfonyl chloride. This analysis is grounded in fundamental electronic principles and supported by established experimental protocols, offering field-proven insights to inform your selection of the optimal reagent for your specific application.
Structural and Electronic Considerations: A Tale of Two Rings
The reactivity of a sulfonyl chloride is intrinsically linked to the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic nature of the aromatic ring to which the sulfonyl chloride moiety is attached.
Benzenesulfonyl Chloride: The benzene ring is a relatively neutral aromatic system. The electron-withdrawing nature of the sulfonyl chloride group is the primary driver of its reactivity. Substituents on the benzene ring can further modulate this reactivity in a predictable manner, as described by the Hammett equation.
3-Methylpyridine-4-sulfonyl Chloride: The pyridine ring, by contrast, is an electron-deficient (π-deficient) heterocycle due to the presence of the electronegative nitrogen atom. This inherent electronic property has a profound impact on the reactivity of the attached sulfonyl chloride group. The nitrogen atom acts as an electron sink, withdrawing electron density from the ring and, consequently, from the sulfonyl group. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. In 3-methylpyridine-4-sulfonyl chloride, the sulfonyl chloride is situated at the para position relative to the ring nitrogen, maximizing this electron-withdrawing effect. The methyl group at the 3-position has a modest electron-donating inductive effect, which slightly counteracts the electron-withdrawing nature of the pyridine ring.
Comparative Reactivity Analysis: A Quantitative Perspective
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the effect of substituents on the rate of a reaction. A more positive σ value indicates a more electron-withdrawing substituent, which for the reaction of a sulfonyl chloride with a nucleophile, will lead to a faster reaction rate (a positive ρ value).
| Compound | Key Structural Feature | Relevant Hammett Constant (σ) | Predicted Relative Reactivity |
| Benzenesulfonyl Chloride | Benzene Ring | σ for Phenyl = ~0 | Baseline |
| 3-Methylpyridine-4-sulfonyl Chloride | Pyridine Ring (electron-deficient) | σ for 4-Pyridyl = +0.94 | Significantly Higher |
Note: The Hammett constant for the 4-pyridyl group is a strong positive value, indicating its significant electron-withdrawing nature. The additional methyl group at the 3-position will have a minor attenuating effect, but the overall electronic character will be dominated by the pyridine nitrogen.
Based on these electronic considerations, 3-methylpyridine-4-sulfonyl chloride is predicted to be significantly more reactive towards nucleophiles than benzenesulfonyl chloride . The increased electrophilicity of the sulfonyl sulfur atom in the pyridine derivative will lead to a faster rate of nucleophilic attack. This enhanced reactivity can be advantageous in cases where less reactive amines are used or when milder reaction conditions are desired.
Experimental Validation: A Proposed Comparative Study
To provide a definitive, data-driven comparison, a side-by-side kinetic study is recommended. The reaction of each sulfonyl chloride with a model nucleophile, such as aniline, under identical conditions, would provide invaluable rate data.
Proposed Experimental Workflow for Comparative Kinetic Analysis
Caption: A proposed workflow for the comparative kinetic analysis of benzenesulfonyl chloride and 3-methylpyridine-4-sulfonyl chloride.
Detailed Experimental Protocols for Sulfonamide Synthesis
The following protocols provide a framework for the synthesis of a model sulfonamide, N-phenyl sulfonamide, using both benzenesulfonyl chloride and 3-methylpyridine-4-sulfonyl chloride. These can be used for both preparative purposes and for the comparative kinetic study outlined above.
Protocol 1: Synthesis of N-Phenylbenzenesulfonamide[1][2]
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.86 g, 20 mmol) in anhydrous dichloromethane (40 mL).
-
Base Addition: Add pyridine (2.42 mL, 30 mmol) to the solution.
-
Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add a solution of benzenesulfonyl chloride (3.53 g, 20 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to afford N-phenylbenzenesulfonamide as a white solid.
Protocol 2: Synthesis of N-Phenyl-3-methylpyridine-4-sulfonamide
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.86 g, 20 mmol) in anhydrous dichloromethane (40 mL).
-
Base Addition: Add pyridine (2.42 mL, 30 mmol) to the solution.
-
Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add a solution of 3-methylpyridine-4-sulfonyl chloride (3.83 g, 20 mmol) in anhydrous dichloromethane (15 mL) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Due to the anticipated higher reactivity, monitor the reaction closely by TLC; it is expected to reach completion in a shorter timeframe than the reaction with benzenesulfonyl chloride.
-
Work-up: Dilute the reaction mixture with dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-phenyl-3-methylpyridine-4-sulfonamide.
Mechanistic Considerations
The reaction of both sulfonyl chlorides with amines is believed to proceed via a nucleophilic substitution at the sulfur atom. The mechanism is generally considered to be a concerted Sₙ2-like process or a stepwise addition-elimination pathway, depending on the specific reactants and conditions.
The Steric Paradox: A Comparative Guide to 3-Methylpyridine-4-sulfonyl Chloride in Sulfonamide Synthesis
As a Senior Application Scientist, one of the most persistent challenges in medicinal chemistry and drug development is the efficient synthesis of heteroaromatic sulfonamides. Pyridine-4-sulfonyl chlorides are notoriously unstable, often decomposing via SO₂ extrusion or rapid hydrolysis before they can be effectively trapped by an amine.
However, introducing an ortho-methyl group to the pyridine ring—yielding 3-Methylpyridine-4-sulfonyl chloride —fundamentally alters the reaction kinetics. This guide objectively compares the performance of 3-Methylpyridine-4-sulfonyl chloride against its unhindered and highly hindered analogs, providing mechanistic causality, comparative data, and self-validating experimental protocols.
Mechanistic Causality: The "Positive Ortho-Effect"
In classical organic chemistry, steric bulk adjacent to an electrophilic center is expected to hinder nucleophilic attack. However, in the context of tetracoordinate sulfonyl sulfur, ortho-alkyl groups induce a counterintuitive acceleration of nucleophilic substitution [1].
When comparing Pyridine-4-sulfonyl chloride (unhindered) to 3-Methylpyridine-4-sulfonyl chloride (mono-ortho-methyl), the methyl group exerts two critical effects:
-
Restricted C-S Bond Rotation: The ortho-methyl group physically restricts the free rotation of the sulfonyl chloride group. This pre-organizes the oxygen atoms and the leaving group (chloride), locking the sulfur atom into a conformation that highly favors the formation of a cyclic, trigonal bipyramidal transition state.
-
Relief of Ground-State Strain: The steric congestion in the ground state is partially relieved upon the transition from a tetrahedral geometry to the trigonal bipyramidal transition state during the
-like attack of the amine.
This phenomenon, known as steric acceleration or the positive ortho-effect , means that 3-Methylpyridine-4-sulfonyl chloride reacts faster and more cleanly with amines than its unhindered counterpart, outcompeting spontaneous degradation pathways [1].
Caption: Logical flow of the positive ortho-effect driving steric acceleration in sulfonyl chlorides.
Comparative Performance Data
To objectively evaluate the utility of 3-Methylpyridine-4-sulfonyl chloride, we must compare it against alternatives across key performance metrics: stability, reaction kinetics, and isolated yield during standard amination (e.g., reaction with a primary aliphatic amine).
| Reagent | Steric Environment | Relative Stability (in solution) | Amination Reaction Time | Typical Isolated Yield |
| Pyridine-4-sulfonyl chloride | Unhindered | Very Low (Decomposes < 12h) | 2–4 hours | 40–50% (High side-product ratio) |
| 3-Methylpyridine-4-sulfonyl chloride | Mono-ortho-hindered | Moderate (Stable for days at 4°C) | 1–2 hours | 75–85% |
| 3,5-Dimethylpyridine-4-sulfonyl chloride | Di-ortho-hindered | High | 0.5–1 hour | 85–95% |
Data Synthesis: The unhindered Pyridine-4-sulfonyl chloride suffers from severe instability, often requiring in situ generation and immediate use [2]. The addition of the 3-methyl group strikes an optimal balance: it provides enough ground-state stability to allow for isolation and storage, while leveraging steric acceleration to drive the amination reaction to completion rapidly, resulting in significantly higher yields.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol for the synthesis of a sulfonamide using 3-Methylpyridine-4-sulfonyl chloride incorporates self-validating checkpoints.
Workflow: Synthesis of N-Alkyl-3-methylpyridine-4-sulfonamide
Reagents:
-
3-Methylpyridine-4-sulfonyl chloride (1.0 equiv, freshly titrated)
-
Primary Amine (e.g., Benzylamine) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Preparation of the Amine Base Solution: Dissolve the primary amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
-
Self-Validation Check: Ensure the system is completely moisture-free. The presence of moisture will visibly cloud the DCM solution, indicating premature hydrolysis risk.
-
-
Electrophile Addition: Dissolve 3-Methylpyridine-4-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Self-Validation Check: Monitor the internal temperature. A mild exotherm (temperature spike of 2–5 °C) should be observed upon addition, confirming the initiation of the nucleophilic acyl substitution.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1.5 hours.
-
Self-Validation Check: Perform TLC analysis (Hexanes/EtOAc 1:1). The reaction is validated as complete when the ninhydrin-active amine spot disappears and a new, strongly UV-active product spot appears at a higher
value.
-
-
Quenching and Workup: Quench the reaction by adding saturated aqueous
. Separate the organic layer, and wash sequentially with deionized water and brine. Dry over anhydrous . -
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes to EtOAc gradient) to afford the pure sulfonamide.
Caption: Step-by-step self-validating workflow for sulfonamide synthesis.
Conclusion
For drug development professionals optimizing heteroaromatic libraries, substituting unhindered pyridine-4-sulfonyl chlorides with 3-Methylpyridine-4-sulfonyl chloride is a highly strategic choice. Rather than impeding the reaction, the ortho-methyl group acts as a kinetic catalyst via the positive ortho-effect, accelerating the desired amination while simultaneously protecting the electrophilic center from premature degradation.
References
-
Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. URL:[Link]
-
M. L. N. Rao, et al. (2012). Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. Bioorganic & Medicinal Chemistry, 20(14), 4208–4216. URL:[Link]
A Researcher's Guide to Purity Validation of 3-Methylpyridine-4-sulfonyl chloride: An Elemental Analysis-Centric Comparison
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of reliable and reproducible research. 3-Methylpyridine-4-sulfonyl chloride, a vital building block in the synthesis of numerous pharmaceutical compounds, is no exception. Its reactivity, while synthetically valuable, also makes it susceptible to degradation and the presence of process-related impurities. This guide provides an in-depth, technically-focused comparison of analytical methodologies for validating the purity of 3-Methylpyridine-4-sulfonyl chloride, with a primary focus on the foundational technique of elemental analysis.
This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Central Role of Elemental Analysis in Purity Determination
Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, serves as a fundamental and quantitative method for assessing the purity of a synthesized compound like 3-Methylpyridine-4-sulfonyl chloride. The technique is based on the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified, allowing for the determination of the percentage by weight of each element in the original sample.[1]
The molecular formula for 3-Methylpyridine-4-sulfonyl chloride is C₆H₆ClNO₂S, with a molecular weight of 191.64 g/mol . Based on this, the theoretical elemental composition is:
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 37.60 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.16 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.50 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.31 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.70 |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.73 |
A high-purity sample should yield experimental values that are in close agreement with these theoretical percentages. A significant deviation, typically greater than ±0.4%, can indicate the presence of impurities.[2]
Why Trust Elemental Analysis? The Principle of Mass Balance
The trustworthiness of elemental analysis lies in the fundamental principle of mass balance. The analysis accounts for the major elemental constituents of the target molecule. If the experimental percentages deviate significantly from the theoretical values, it strongly implies the presence of other components that alter the overall elemental ratios.
Potential Impurities: A Glimpse into the Synthesis Route
Understanding the potential impurities is crucial for a comprehensive purity assessment. While specific synthesis routes for 3-Methylpyridine-4-sulfonyl chloride can vary, a common pathway for analogous pyridine sulfonyl chlorides involves the diazotization of the corresponding aminopyridine followed by a Sandmeyer-type reaction.[3][4]
Based on this, likely impurities include:
-
Starting Material: Unreacted 3-methyl-4-aminopyridine.
-
Hydrolysis Product: 3-Methylpyridine-4-sulfonic acid, formed by the reaction of the sulfonyl chloride with water. This is a very common impurity for sulfonyl chlorides.[5]
-
Side-Products: Impurities arising from side reactions during the diazotization or sulfonation steps.
The presence of these impurities would lead to deviations in the elemental analysis results. For example, the presence of 3-methylpyridine-4-sulfonic acid (C₆H₇NO₃S) would result in a lower carbon and chlorine percentage and a higher oxygen and hydrogen percentage compared to the pure sulfonyl chloride.
A Comparative Look: Elemental Analysis vs. Other Techniques
While elemental analysis provides a robust quantitative measure of purity, a multi-faceted approach employing other analytical techniques offers a more complete picture.
| Technique | Primary Application for Purity | Advantages | Limitations |
| Elemental Analysis (CHNS) | Quantitative assessment of elemental composition | Provides a direct measure of bulk purity based on fundamental chemical formula. Cost-effective. | Does not identify or quantify specific impurities. Requires a relatively pure sample for accurate results. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main component and impurities | High sensitivity and specificity for separating closely related compounds. Can identify and quantify individual impurities with appropriate reference standards.[6][7] | Requires method development and validation. Reference standards for all potential impurities may not be available. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities | Provides detailed structural information. Can detect and help identify impurities with distinct proton or carbon signals.[8][9] | Quantitative analysis (qNMR) requires specific experimental setup and standards. May not detect impurities present at very low levels. |
| Infrared (IR) Spectroscopy | Functional group identification | Quick and simple method to confirm the presence of the sulfonyl chloride functional group (characteristic S=O and S-Cl stretches). Can indicate the presence of hydroxyl groups from the sulfonic acid impurity.[10] | Not a quantitative technique for purity assessment. Provides limited structural information. |
Experimental Protocols
Elemental Analysis (CHNS) Workflow
Caption: Workflow for Elemental Analysis of 3-Methylpyridine-4-sulfonyl chloride.
Detailed Steps:
-
Sample Preparation:
-
Ensure the sample is homogenous and dry.
-
Using a calibrated microbalance, accurately weigh approximately 2-5 mg of the 3-Methylpyridine-4-sulfonyl chloride. The exact weight is critical for accurate calculations.
-
Carefully transfer the weighed sample into a clean tin or silver capsule and seal it.
-
-
Combustion:
-
The encapsulated sample is introduced into the combustion chamber of the elemental analyzer.
-
The chamber is heated to a high temperature (typically 900-1000°C) in the presence of a controlled amount of pure oxygen. This ensures complete conversion of the sample into its elemental gases.[1]
-
-
Gas Separation and Detection:
-
The combustion gases are carried by an inert gas (usually helium) through a column that separates the individual gases (CO₂, H₂O, N₂, and SO₂).
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
-
Data Analysis:
-
The instrument's software integrates the detector signal for each gas and, using the initial sample weight and calibration standards, calculates the percentage of each element in the original sample.
-
The experimental percentages are then compared to the theoretical values for C₆H₆ClNO₂S.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Caption: General Workflow for HPLC Purity Analysis.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile.
The purity is typically calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Data Interpretation: A Holistic Approach
A comprehensive purity validation of 3-Methylpyridine-4-sulfonyl chloride should not rely on a single technique. Instead, the results from multiple analyses should be considered together.
-
Elemental analysis provides a strong indication of the overall purity. If the results are within the acceptable range (e.g., ±0.4% of theoretical values), it provides high confidence in the sample's composition.
-
HPLC can then be used to confirm the presence of a single major peak and to detect and potentially quantify any minor impurities.
-
NMR and IR spectroscopy serve to confirm the chemical identity of the main component and can provide clues about the structure of any significant impurities detected by HPLC.
By integrating the data from these orthogonal techniques, researchers can build a robust and defensible case for the purity of their 3-Methylpyridine-4-sulfonyl chloride, ensuring the integrity of their subsequent research and development activities.
References
-
Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]
-
PatSnap. (2022). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride.
-
Wikipedia. (2023). 3-Methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
-
NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]
-
Veeprho. (n.d.). Pyridine-3-sulfonyl chloride | CAS 16133-25-8. Retrieved from [Link]
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
ACS Publications. (2020). The Different Faces of [Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides. Organic Letters. Retrieved from [Link]
-
RSSL. (n.d.). Elemental Analysis Techniques. Retrieved from [Link]
-
PubChem. (2021). 3-Methylpyridine. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 16133-25-8 Pyridine-3-Sulfonyl Chloride Impurity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring-opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ-ribose - Supporting Information. Retrieved from [Link]
-
S. D. S. Jadwiga. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
University of Almeria. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methylpyridine-3-sulfonyl chloride (C6H6ClNO2S). Retrieved from [Link]
-
PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-methypyridine-4-carbohydrazide (3a). Retrieved from [Link]
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
Sources
- 1. Elemental Analysis Techniques | Elemental Composition | RSSL [rssl.com]
- 2. nmrmbc.com [nmrmbc.com]
- 3. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN106432067B - A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride - Google Patents [patents.google.com]
- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Pyridine, 3-methyl- [webbook.nist.gov]
A Comparative Guide to the Reaction Rates of 3-Methylpyridine-4-sulfonyl Chloride
For researchers and professionals in drug development, understanding the reactivity of key intermediates is paramount for process optimization and the rational design of synthetic routes. 3-Methylpyridine-4-sulfonyl chloride is a crucial building block, and its reaction kinetics dictate the efficiency of sulfonamide and sulfonate ester formation. This guide provides an in-depth comparison of its reaction rates, grounded in established chemical principles and supported by experimental data from the literature.
Core Reactivity of Sulfonyl Chlorides
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilic nature of the sulfur atom.[1] This sulfur is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant electron deficiency that makes it a prime target for nucleophilic attack. The chloride ion serves as an effective leaving group, facilitating nucleophilic substitution reactions.[1]
The reaction mechanism can vary, with evidence supporting both a concerted SN2-like pathway and a stepwise addition-elimination pathway, depending on the specific reactants and conditions.[1][2] For many reactions, the process is believed to proceed through a trigonal bipyramidal transition state or intermediate.[2]
Factors Influencing Reaction Rates
Several key parameters critically influence the rate of reaction for sulfonyl chlorides, including the specific pyridine-based compound . While direct kinetic data for 3-Methylpyridine-4-sulfonyl chloride is sparse in publicly available literature, we can infer its reactivity based on well-documented studies of analogous aromatic sulfonyl chlorides.
a) Nature of the Nucleophile: The strength and steric hindrance of the nucleophile are primary determinants of the reaction rate. Stronger, less sterically hindered nucleophiles will react faster. For instance, primary amines react readily to form sulfonamides, a cornerstone reaction in the synthesis of many pharmaceuticals.[1] Alcohols, in the presence of a base, react to form sulfonate esters, which are valuable for transforming a poor hydroxyl leaving group into an excellent sulfonate leaving group.[1]
b) Solvent Effects: The choice of solvent can significantly impact reaction rates. Solvolysis studies of arenesulfonyl chlorides show that both solvent nucleophilicity and ionizing power play a role.[3] For example, the hydrolysis of benzenesulfonyl chloride is catalyzed by pyridines in aqueous solutions.[4] The reaction is reportedly slower in methanol than in water, attributed to a more negative entropy of activation.[5]
c) Temperature: As with most chemical reactions, temperature has a direct and significant effect on the rate of sulfonation. An increase in temperature generally leads to a higher reaction rate constant.[6] For instance, in the sulfonation of dodecylbenzene, increasing the temperature from 20°C to 30°C increased the reaction rate constant by 1.74 times.
d) Substituent Effects on the Pyridine Ring: The electronic properties of substituents on the aromatic ring have a profound effect on the electrophilicity of the sulfonyl sulfur.
-
Electron-Withdrawing Groups (EWGs): EWGs on the pyridine ring increase the electrophilicity of the sulfur atom, leading to an acceleration of the reaction rate with nucleophiles.
-
Electron-Donating Groups (EDGs): EDGs, such as the methyl group in 3-Methylpyridine-4-sulfonyl chloride, decrease the electrophilicity of the sulfur atom. This is expected to decrease the reaction rate compared to an unsubstituted pyridine-4-sulfonyl chloride.
Kinetic studies on substituted benzenesulfonyl chlorides confirm this trend. A Hammett plot for the chloride-chloride exchange reaction of various arenesulfonyl chlorides shows a positive ρ-value of +2.02, indicating that electron-withdrawing substituents significantly accelerate the reaction by stabilizing the negative charge buildup in the transition state.[2]
Comparative Analysis of Reaction Rates
| Sulfonyl Chloride | Nucleophile/Solvent | Reaction Type | Relative Rate/Rate Constant (k) | Key Insights |
| p-Nitrobenzenesulfonyl chloride | Solvolysis in various solvents | SN2 | Generally faster than benzenesulfonyl chloride | The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, accelerating the reaction.[3] |
| Benzenesulfonyl chloride | Solvolysis in various solvents | SN2 | Baseline for comparison | Serves as a standard reference for substituent effects.[3] |
| 3-Methylpyridine-4-sulfonyl chloride (Predicted) | Amines, Alcohols | Nucleophilic Substitution | Slower than Pyridine-4-sulfonyl chloride | The electron-donating methyl group is expected to decrease the electrophilicity of the sulfur, thus slowing the rate of nucleophilic attack. |
| 2,4,6-Trimethylbenzenesulfonyl chloride | Hydrolysis | Nucleophilic Substitution | Faster than benzenesulfonyl chloride | This is a counterintuitive "steric acceleration" effect, where ortho-alkyl groups can increase reactivity due to a release of ground-state strain in the transition state.[2] |
Experimental Protocol: Determining Reaction Rate via In-Situ Monitoring
To empirically determine the reaction rate of 3-Methylpyridine-4-sulfonyl chloride with a specific nucleophile (e.g., an amine), a robust and self-validating protocol is essential. In-situ monitoring techniques like FT-IR or NMR spectroscopy are ideal for this purpose.
Objective: To determine the second-order rate constant for the reaction between 3-Methylpyridine-4-sulfonyl chloride and a primary amine.
Materials:
-
3-Methylpyridine-4-sulfonyl chloride
-
Primary amine (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Internal standard (e.g., mesitylene)
-
NMR spectrometer or FT-IR with an in-situ probe
Procedure:
-
Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a stock solution of 3-Methylpyridine-4-sulfonyl chloride of known concentration in the chosen solvent. Prepare a separate stock solution of the primary amine and the internal standard.
-
Instrument Setup: Equilibrate the NMR or FT-IR instrument to the desired reaction temperature (e.g., 25°C).
-
Reaction Initiation: In the reaction vessel (e.g., an NMR tube), combine the amine solution with the sulfonyl chloride solution at time t=0.
-
Data Acquisition: Immediately begin acquiring spectra at regular time intervals. The disappearance of the sulfonyl chloride reactant peak or the appearance of the sulfonamide product peak should be monitored relative to the constant peak of the internal standard.
-
Data Analysis: Integrate the relevant peaks to determine the concentration of the reactant or product at each time point. Plot the appropriate concentration function versus time to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] vs. time will yield a straight line with a slope equal to the rate constant, k.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The reaction rate of 3-Methylpyridine-4-sulfonyl chloride is a multifactorial property influenced by the nucleophile, solvent, temperature, and electronic effects of the pyridine ring substituents. Based on established principles of physical organic chemistry, the 3-methyl group is expected to decrease its reactivity relative to unsubstituted pyridine-4-sulfonyl chloride due to its electron-donating nature. However, precise rate comparisons require dedicated kinetic studies. The provided protocol offers a reliable framework for researchers to generate this critical data, enabling more efficient process development and the synthesis of novel chemical entities.
References
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3139-3151. Available from: [Link]
-
Ogliaruso, M. A., & Mageswaran, S. (2006). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Phosphorus and Sulfur and the Related Elements, 8(2), 171-180. Available from: [Link]
-
Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1056. Available from: [Link]
-
Rogne, O. (1971). Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 1334. Available from: [Link]
-
Sanecki, P., & Sanecka, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. International Journal of Molecular Sciences, 21(6), 2119. Available from: [Link]
-
Slideshare. (n.d.). Sulfonation process & kinetics of sulfonation. Retrieved from [Link]
-
Tada, J. B., et al. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances, 13(5), 3073-3083. Available from: [Link]
-
Yaseen, G. A., & Al-Dahhan, M. H. (2016). Kinetic Study on Dodecylbenzene Sulfonation in a Mixed Batch Reactor. Horizon Research Publishing. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. matec-conferences.org [matec-conferences.org]
Safety Operating Guide
Comprehensive Safety and Disposal Guide for 3-Methylpyridine-4-sulfonyl Chloride
As a Senior Application Scientist, I recognize that handling highly reactive electrophiles requires more than just following a checklist—it requires a fundamental understanding of the underlying chemical behavior. 3-Methylpyridine-4-sulfonyl chloride is an essential building block in drug discovery for synthesizing sulfonamides[1]. However, its intrinsic reactivity makes it a severe contact hazard and a logistical challenge during disposal.
This guide provides a self-validating, step-by-step operational plan for the safe quenching and disposal of 3-Methylpyridine-4-sulfonyl chloride, ensuring laboratory safety, environmental compliance, and scientific rigor.
Chemical Profile & Hazard Identification
Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazards of the material. 3-Methylpyridine-4-sulfonyl chloride is a highly reactive, corrosive substance that readily degrades in the presence of moisture[2].
| Property | Value | Source |
| Chemical Name | 3-Methylpyridine-4-sulfonyl chloride | [3] |
| CAS Number | 1060801-61-7 | [4] |
| Hazard Class | Class 8 (Corrosive), Packing Group III | [5] |
| Signal Word | Danger | [4] |
| Key Hazard Statements | H314 (Causes severe skin burns and eye damage); H290 (Corrosive to metals) | [5], |
| Reactivity Profile | Highly water-reactive; undergoes vigorous exothermic hydrolysis | [1],[2] |
Mechanistic Rationale for Disposal (The "Why")
To design a safe disposal protocol, we must first understand the causality of the chemical's degradation. Sulfonyl chlorides are potent electrophiles. In the presence of water or aqueous base, they undergo rapid nucleophilic acyl substitution (hydrolysis)[1],[6].
This hydrolysis pathway generates two equivalents of acid per molecule of sulfonyl chloride: one equivalent of 3-methylpyridine-4-sulfonic acid and one equivalent of hydrochloric acid (HCl)[6]. Because this reaction is highly exothermic, uncontrolled hydrolysis (e.g., simply adding water directly to the neat chemical) can cause the mixture to boil violently, aerosolizing corrosive HCl gas and unreacted sulfonyl chloride[7],[8].
To prevent this, our protocol uses a thermodynamic sink (an ice bath) and an acid-neutralizing nucleophile (aqueous sodium hydroxide or sodium bicarbonate). This ensures the generated acids are immediately neutralized, preventing the release of toxic fumes[7].
Reaction mechanism for the base-mediated hydrolysis of 3-Methylpyridine-4-sulfonyl chloride.
Standard Operating Procedure (SOP): Quenching & Disposal
This protocol is designed as a self-validating system . By continuously monitoring the temperature and pH, the operator can physically verify that the quenching mechanism is proceeding safely and effectively.
Phase 1: Preparation and Safety Setup
-
Engineering Controls: Ensure the entire procedure is conducted in a certified, properly functioning chemical fume hood with the sash pulled down to the lowest workable height[7].
-
Personal Protective Equipment (PPE): Don chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-resistant lab coat[9],[7].
-
Reagent Preparation: Prepare a large beaker containing a basic aqueous solution (e.g., 5% NaOH or saturated NaHCO₃). The volume of this quenching bath should be at least 10 to 20 times the volume of the sulfonyl chloride being disposed of to ensure a sufficient heat sink[7].
Phase 2: Controlled Quenching Workflow
-
Establish the Thermodynamic Sink: Submerge the beaker of basic solution in an ice-water bath and place it on a magnetic stir plate. Begin vigorous stirring[7].
-
Slow Addition (CRITICAL): Never add the aqueous base directly to the sulfonyl chloride. Always add the sulfonyl chloride slowly and dropwise to the basic solution[7]. If the sulfonyl chloride is a solid or highly viscous, it may be suspended or dissolved in a minimal amount of a dry, non-reactive, water-miscible solvent (like THF) prior to addition to facilitate controlled transfer[9].
-
Monitor Exotherm: Watch the temperature closely. If the solution temperature rises significantly or vigorous bubbling occurs, pause the addition immediately and allow the ice bath to cool the mixture before resuming[8].
Phase 3: Validation and Final Disposal
-
Equilibration: Once the addition is complete, allow the mixture to stir in the ice bath until the exotherm completely subsides. Then, remove the ice bath and allow the contents to warm to room temperature (approx. 20 °C)[9].
-
System Validation: Check the pH of the solution. It must remain basic. If it has turned acidic, the hydrolysis has consumed all the base; carefully add more 5% NaOH until the solution is neutralized/basic[7]. Visually inspect the solution to ensure no unreacted oily droplets or solid suspensions remain.
-
Waste Segregation: Transfer the fully neutralized, homogenous aqueous waste to an appropriately labeled hazardous aqueous waste container. Do not tightly cap the container immediately; use a vented cap or leave it loosely capped in the fume hood for 24-48 hours to ensure no residual gas evolution occurs[9]. Dispose of in accordance with local environmental regulations[7].
Logical workflow for the safe quenching and disposal of 3-Methylpyridine-4-sulfonyl chloride.
Emergency Spill Response
In the event of an accidental spill of 3-Methylpyridine-4-sulfonyl chloride outside of a controlled reaction vessel:
-
Evacuate and Ventilate: Immediately evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[7].
-
Containment: Do not use combustible materials like sawdust. Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite[7].
-
Neutralization: Carefully sweep the absorbed material using non-sparking tools into a chemical-resistant container. Slowly transfer this solid mixture into a large, ice-cooled bath of 5% NaOH in a fume hood, following the controlled quenching workflow described above[7].
References
1.[9] "Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste." nd.edu. Available at: 2.[7] "Essential Guide to the Safe Disposal of Methanesulfonyl Chloride." Benchchem. Available at: 3.[3] "1060801-61-7 | 3-Methylpyridine-4-sulfonyl chloride." BLD Pharm. Available at: 4.[4] "3-Methylpyridine-4-sulfonyl chloride | CAS 1060801-61-7." Benchchem. Available at: 5.[8] "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling." Yufeng. Available at: 6.[5] "949109-33-5 | 6-Methyl-isoquinoline-5-sulfonyl chloride." BLD Pharm. Available at: 7. "3-Methylpyridine-4-sulfonyl chloride | CAS 1060801-61-7." Benchchem. Available at: 8.[1] "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." PMC (NIH). Available at: 9.[2] "Preventing decomposition of sulfonyl chloride during reaction." Benchchem. Available at: 10.[6] "Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2." Royal Society of Chemistry. Available at:
Sources
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1060801-61-7|3-Methylpyridine-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. 3-Methylpyridine-4-sulfonyl chloride|CAS 1060801-61-7 [benchchem.com]
- 5. 949109-33-5|6-Methyl-isoquinoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. chemistry.nd.edu [chemistry.nd.edu]
A Researcher's Guide to the Safe Handling of 3-Methylpyridine-4-sulfonyl Chloride
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3-Methylpyridine-4-sulfonyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety and proper chemical management. The protocols outlined below are designed to be a self-validating system, grounded in established safety principles for analogous chemical compounds.
Understanding the Hazards: A Proactive Approach to Safety
The pyridine moiety suggests that the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Some pyridine derivatives are also associated with long-term health risks, including the potential to cause genetic defects or cancer.[3] Therefore, a cautious and well-informed approach is paramount.
Key Anticipated Hazards:
-
Water-Reactive: Contact with water may produce toxic gases.[1]
-
Dermal and Oral Toxicity: Harmful if it comes into contact with skin or is swallowed.[3][7]
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, all work with 3-Methylpyridine-4-sulfonyl chloride must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This engineering control is critical to minimize the risk of inhalation exposure.
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles with a face shield.[1] | To protect against splashes and vapors that can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (Nitrile gloves are a good initial choice).[8] | To prevent skin contact, which can lead to severe burns.[2] Gloves should be inspected before use and replaced immediately if damaged.[3] |
| Body Protection | A chemical-resistant lab coat or apron.[8] | To protect clothing and skin from potential splashes.[8] |
| Respiratory | A respirator may be necessary depending on the scale of work and ventilation.[8][10] | To prevent inhalation of harmful vapors, especially if working outside of a fume hood is unavoidable.[2] |
Step-by-Step Handling Protocol
A systematic approach to handling 3-Methylpyridine-4-sulfonyl chloride will significantly mitigate risks. The following workflow provides a clear, procedural guide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 9. actylislab.com [actylislab.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
